Product packaging for H-Trp-Met-OH(Cat. No.:CAS No. 21438-63-1)

H-Trp-Met-OH

Cat. No.: B1337368
CAS No.: 21438-63-1
M. Wt: 335.4 g/mol
InChI Key: BVZABQIRMYTKCF-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Methionine, L-tryptophyl- is a synthetic dipeptide composed of L-Tryptophan and L-Methionine, designed for research applications only. This compound is of significant interest in biochemical research, particularly in the study of peptide stability, protein structure, and amino acid transport mechanisms. As a dipeptide, it may serve as a model substrate for investigating the function and kinetics of various transporters, such as the PepT1 and PepT2 transporters, in cellular uptake studies. Researchers may also utilize L-Methionine, L-tryptophyl- to explore the biological roles and interactions of its constituent amino acids in a linked form. L-Methionine is an essential amino acid critical for protein synthesis and serves as the primary precursor for S-adenosylmethionine (SAM), the major methyl donor in cellular methylation reactions that modify DNA, proteins, and neurotransmitters . L-Tryptophan, also an essential amino acid, is a precursor for the neurotransmitter serotonin and the hormone melatonin, and is a key component of the kynurenine pathway in immunomodulation and NAD+ synthesis . Combining these two molecules into a single dipeptide creates a unique tool for probing metabolic pathways, enzymatic activity, and cellular processes that involve these critical amino acids. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3O3S B1337368 H-Trp-Met-OH CAS No. 21438-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-23-7-6-14(16(21)22)19-15(20)12(17)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZABQIRMYTKCF-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427226
Record name L-Methionine, L-tryptophyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21438-63-1
Record name L-Tryptophyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21438-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Methionine, L-tryptophyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Data of L-Tryptophyl-L-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

Spectral Data Summary

The following tables summarize the key quantitative spectral data for L-Tryptophan and L-Methionine, the building blocks of L-Tryptophyl-L-Methionine. This information is critical for the interpretation of the dipeptide's spectral characteristics.

Mass Spectrometry Data
Amino AcidFormulaMolecular Weight (Da)Monoisotopic Mass (Da)
L-TryptophanC₁₁H₁₂N₂O₂204.2252204.089878
L-MethionineC₅H₁₁NO₂S149.211149.05104977[1]
L-Tryptophyl-L-Methionine C₁₆H₂₁N₃O₃S 335.42 335.13036

Note: The data for L-Tryptophyl-L-Methionine is calculated based on the structures of the individual amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Chemical Shifts (ppm) in D₂O

ProtonL-TryptophanL-Methionine
α-H~3.983.850[2]
β-H~3.29, ~3.422.183, 2.122[2]
γ-H-2.629[2]
Indole Protons7.22 (H4), 7.15 (H7), 7.51 (H5), 7.78 (H6), 7.29 (H2)-
S-CH₃-2.122[2]

¹³C NMR Chemical Shifts (ppm) in D₂O

CarbonL-TryptophanL-Methionine
~55.556.584[2]
~27.532.395[2]
-31.513[2]
C=O~174.5177.093[2]
Indole Carbons128.0 (C2), 109.8 (C3), 124.5 (C4), 119.0 (C5), 121.8 (C6), 111.9 (C7), 138.2 (C8), 118.7 (C9)-
S-CH₃-16.636[2]

Note: Chemical shifts can vary depending on the solvent and pH. The provided data is a general reference.

Infrared (IR) Spectroscopy Data
Functional GroupL-Tryptophan (cm⁻¹)L-Methionine (cm⁻¹)
N-H Stretch (amine)~3000-3400~3000-3400
C-H Stretch (aromatic/aliphatic)~2850-3100~2850-3000
C=O Stretch (carboxyl)~1585-1650~1585-1650
N-H Bend (amine)~1500-1600~1500-1600
C-N Stretch~1300-1400~1300-1400
C-S Stretch-~600-700

Note: The IR spectra of amino acids are complex due to their zwitterionic nature. The listed ranges are approximate.

Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Compoundλmax (nm)Molar Absorptivity (ε)Solvent
L-Tryptophan~280~5,600 M⁻¹cm⁻¹Water
L-MethionineNo significant absorbance above 220 nm-Water

Note: The UV absorbance of L-Tryptophyl-L-Methionine will be dominated by the tryptophan residue.

Experimental Protocols

The following are detailed methodologies for key experiments used to obtain the spectral data.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of L-Tryptophyl-L-Methionine.

Methodology:

  • Sample Preparation: The dipeptide is dissolved in a suitable solvent, typically a mixture of water, acetonitrile, and a small amount of formic acid to facilitate ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap or a MALDI-TOF instrument, is used.[3]

  • Ionization: Electrospray ionization (ESI) is commonly employed for dipeptides.[3] The sample solution is introduced into the ESI source where a high voltage is applied, generating charged droplets that evaporate to produce gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer. For fragmentation analysis (MS/MS), a specific precursor ion (the protonated dipeptide) is selected and subjected to collision-induced dissociation (CID).[4]

  • Data Acquisition: The mass-to-charge ratios (m/z) of the precursor and fragment ions are measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and connectivity of atoms in L-Tryptophyl-L-Methionine.

Methodology:

  • Sample Preparation: The dipeptide is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The concentration is typically in the millimolar range.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to achieve better signal dispersion.[5]

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, coupling constants, and integration of all protons.

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired, often using proton decoupling, to identify the chemical shifts of all carbon atoms.

  • 2D NMR Experiments (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in L-Tryptophyl-L-Methionine.

Methodology:

  • Sample Preparation: The solid dipeptide sample is prepared as a KBr (potassium bromide) pellet or as a mull with Nujol. For solution-state analysis, a suitable solvent that does not have interfering absorptions in the regions of interest is used.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The sample is placed in the IR beam path, and an interferogram is collected. The background spectrum (of the KBr pellet or solvent) is also collected.

  • Data Processing: The interferogram is Fourier transformed to produce the IR spectrum. The background spectrum is subtracted to yield the spectrum of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To quantify the concentration of L-Tryptophyl-L-Methionine in solution and to study its electronic transitions.

Methodology:

  • Sample Preparation: The dipeptide is dissolved in a UV-transparent solvent, such as water or a buffer solution, to a known concentration.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: A quartz cuvette is filled with the sample solution and placed in the sample beam path. A reference cuvette with the solvent is placed in the reference beam path. The absorbance is scanned over a range of wavelengths (e.g., 200-400 nm).[6]

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined. According to the Beer-Lambert law, the absorbance at λmax is directly proportional to the concentration of the dipeptide.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of experiments for the comprehensive spectral analysis of L-Tryptophyl-L-Methionine.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Spectral Analysis cluster_ms_details MS Details cluster_nmr_details NMR Details Synthesis L-Tryptophyl-L-Methionine Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS_MolecularWeight Molecular Weight Determination MS->MS_MolecularWeight MS_Fragmentation Fragmentation Analysis (MS/MS) MS->MS_Fragmentation NMR_1H 1H NMR NMR->NMR_1H NMR_13C 13C NMR NMR->NMR_13C NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR->NMR_2D

Caption: Experimental workflow for the synthesis and spectral analysis of L-Tryptophyl-L-Methionine.

Data_Integration cluster_data Acquired Spectral Data cluster_interpretation Data Interpretation and Structure Elucidation MS_Data MS Data (MW, Fragments) Structure_Elucidation Structure Confirmation of L-Tryptophyl-L-Methionine MS_Data->Structure_Elucidation NMR_Data NMR Data (Shifts, Couplings) NMR_Data->Structure_Elucidation IR_Data IR Data (Functional Groups) IR_Data->Structure_Elucidation UV_Vis_Data UV-Vis Data (λmax, Absorbance) UV_Vis_Data->Structure_Elucidation

Caption: Logical relationship of spectral data integration for structure elucidation.

References

An In-depth Technical Guide to the Chemical Structure and Conformation of H-Trp-Met-OH (Tryptophyl-Methionine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide H-Trp-Met-OH, also known as Tryptophyl-Methionine. It delves into its chemical structure, conformational possibilities, and relevant experimental methodologies. While specific experimental data on the precise conformation of this compound is limited in publicly available literature, this guide synthesizes information from computational studies of related dipeptides and established principles of peptide stereochemistry. Furthermore, it details protocols for its chemical synthesis and purification, and for assessing its notable neuroprotective biological activity through microglia activation assays. This document aims to be a valuable resource for researchers investigating the therapeutic potential and physicochemical properties of this dipeptide.

Chemical Structure and Properties

This compound is a dipeptide composed of an L-Tryptophan residue at the N-terminus and an L-Methionine residue at the C-terminus, linked by a peptide bond.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₆H₂₁N₃O₃S
Molecular Weight 335.42 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-(methylthio)butanoic acid
Canonical SMILES CSCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Solubility Soluble in water and polar organic solvents.

Conformational Analysis

Backbone Conformation (Φ, Ψ angles):

The flexibility of the peptide backbone is determined by the rotational freedom around the N-Cα (phi, Φ) and Cα-C' (psi, Ψ) bonds. These angles are constrained by steric hindrance between adjacent atoms, as visualized in a Ramachandran plot. For L-amino acids, the most populated regions correspond to right-handed α-helical (Φ ≈ -57°, Ψ ≈ -47°) and β-sheet (Φ ≈ -139°, Ψ ≈ +135°) conformations. The actual Φ and Ψ angles for this compound in a specific environment would be a result of a complex interplay of intramolecular and intermolecular interactions.

Side-Chain Conformation (χ angles):

The spatial arrangement of the side chains of Tryptophan and Methionine is described by their respective dihedral angles (χ).

  • Tryptophan: The bulky indole (B1671886) side chain has two main rotatable bonds, χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The χ1 angle typically adopts one of three staggered conformations: gauche(+) (~+60°), trans (180°), and gauche(-) (-60°).

  • Methionine: The flexible side chain of methionine has three principal dihedral angles: χ1 (N-Cα-Cβ-Cγ), χ2 (Cα-Cβ-Cγ-Sδ), and χ3 (Cβ-Cγ-Sδ-Cε). Similar to tryptophan, these angles prefer staggered conformations to minimize steric strain.

The preferred rotameric states of both side chains will be influenced by the local environment, including solvent exposure and potential intramolecular interactions between the indole ring of tryptophan and the thioether group of methionine.

Quantitative Conformational Data (Theoretical):

The following table presents a summary of generally accepted dihedral angle ranges for Tryptophan and Methionine residues in peptides and proteins. It is important to note that these are general ranges and the specific values for this compound will depend on its environment.

Dipeptide ResidueDihedral AngleTypical Range (°)
Tryptophan Φ (Phi)-160 to -50
Ψ (Psi)-70 to -20 and +100 to +180
χ1 (Chi1)gauche(+) (60 ± 30), trans (180 ± 30), gauche(-) (-60 ± 30)
χ2 (Chi2)90 ± 30
Methionine Φ (Phi)-160 to -50
Ψ (Psi)-70 to -20 and +100 to +180
χ1 (Chi1)gauche(+) (60 ± 30), trans (180 ± 30), gauche(-) (-60 ± 30)
χ2 (Chi2)gauche(+) (60 ± 30), trans (180 ± 30), gauche(-) (-60 ± 30)
χ3 (Chi3)gauche(+) (60 ± 30), trans (180 ± 30), gauche(-) (-60 ± 30)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin.

Materials:

  • Fmoc-Met-OH

  • Fmoc-Trp(Boc)-OH (Boc = tert-butyloxycarbonyl)

  • Wang resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Trp(Boc)-OH):

    • Dissolve Fmoc-Trp(Boc)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Wash the resin with DMF (5x).

  • Second Amino Acid Coupling (Fmoc-Met-OH):

    • Repeat step 2 using Fmoc-Met-OH.

  • Final Fmoc Deprotection:

    • Repeat step 3.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Wang Resin Swell Swell Resin in DMF Resin->Swell Couple_Trp Couple Fmoc-Trp(Boc)-OH Swell->Couple_Trp Wash1 Wash Couple_Trp->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash Deprotect1->Wash2 Couple_Met Couple Fmoc-Met-OH Wash2->Couple_Met Wash3 Wash Couple_Met->Wash3 Deprotect2 Final Fmoc Deprotection Wash3->Deprotect2 Wash4 Wash Deprotect2->Wash4 Cleave Cleavage & Deprotection (TFA/TIS/H₂O) Wash4->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize Characterize (MS, HPLC) Purify->Characterize

Figure 2: Experimental workflow for the solid-phase synthesis of this compound.
Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

General Protocol:

  • Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C or ¹⁵N nuclei (requires isotopic labeling).

  • Data Analysis and Structure Calculation:

    • Assign all proton resonances.

    • Integrate NOESY cross-peaks to derive interproton distance restraints.

    • Use molecular dynamics and simulated annealing software (e.g., XPLOR-NIH, CYANA) to generate a family of structures consistent with the NMR data.

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR.

Biological Activity: Neuroprotection

Recent studies have highlighted the neuroprotective effects of the Trp-Met dipeptide, particularly in the context of Alzheimer's disease models. The proposed mechanism involves the suppression of neuroinflammation by inhibiting the activation of microglia.

Proposed Signaling Pathway

Neuroprotective_Pathway TrpMet This compound Inhibition Inhibition TrpMet->Inhibition Microglia Microglia ProInflammatory Release of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->ProInflammatory Activation Activation (e.g., by Aβ) Activation->Microglia Inhibition->Microglia Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation NeuronalDamage Neuronal Damage Neuroinflammation->NeuronalDamage

Figure 3: Proposed neuroprotective signaling pathway of this compound.
Experimental Protocol: Microglia Activation Assay

This protocol describes an in vitro assay to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed BV-2 cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Analyze the cytokine levels to determine the dose-dependent inhibitory effect of this compound on LPS-induced microglial activation.

Microglia_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture BV-2 Microglial Cells Seed Seed Cells in 24-well Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatants Stimulate->Collect ELISA Measure Cytokines (TNF-α, IL-1β, IL-6) by ELISA Collect->ELISA Analyze Data Analysis ELISA->Analyze

Figure 4: Experimental workflow for the microglia activation assay.

Conclusion

This compound is a dipeptide of significant interest due to its unique chemical properties and emerging biological activities. While a detailed experimental conformational analysis is yet to be published, this guide provides a solid foundation for its chemical synthesis, purification, and the investigation of its neuroprotective effects. The provided protocols offer a starting point for researchers aiming to explore the therapeutic potential of this and related dipeptides. Further studies, particularly high-resolution NMR spectroscopy and X-ray crystallography, are warranted to fully elucidate the three-dimensional structure of this compound and to establish a definitive structure-activity relationship.

Tryptophyl-methionine: An In-depth Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tryptophyl-methionine (Trp-Met), composed of the essential amino acids tryptophan and methionine, has emerged as a molecule of significant interest in biomedical research. Its inherent antioxidant properties, coupled with its demonstrated neuroprotective and potential antihypertensive functions, position it as a promising candidate for further investigation in the development of novel therapeutics. This technical guide provides a comprehensive overview of the core biological functions of Trp-Met, detailing its synthesis, purification, and mechanisms of action. Quantitative data from key studies are presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Furthermore, this guide includes visualizations of the key signaling pathways and experimental workflows to provide a clear and concise understanding of the molecular interactions and methodologies discussed.

Core Biological Functions

The biological activities of Tryptophyl-methionine are largely attributed to the unique properties of its constituent amino acids. The indole (B1671886) ring of tryptophan and the sulfur-containing side chain of methionine contribute to the dipeptide's potent antioxidant and radical scavenging capabilities.[1][2] Beyond this fundamental property, Trp-Met has been shown to exert significant effects in key physiological and pathophysiological processes, notably in neuroinflammation and potentially in the regulation of blood pressure.

Antioxidant Activity

Tryptophyl-methionine is a potent antioxidant, a property conferred by the electron-donating capacity of the tryptophan and methionine residues.[1][2] This allows the dipeptide to effectively scavenge free radicals, thereby mitigating oxidative stress, a key contributor to a wide range of diseases. The antioxidant capacity of Trp-Met has been quantified in various assays, demonstrating its efficacy in neutralizing harmful reactive oxygen species (ROS).

Neuroprotective Effects and Anti-inflammatory Action

A growing body of evidence highlights the neuroprotective role of Tryptophyl-methionine, particularly in the context of neurodegenerative diseases such as Alzheimer's.[3][4] The primary mechanism underlying this neuroprotection appears to be the suppression of neuroinflammation. Trp-Met has been shown to inhibit the activation of microglia, the resident immune cells of the central nervous system.[3] Activated microglia, in response to stimuli such as amyloid-β plaques, release a cascade of pro-inflammatory cytokines that contribute to neuronal damage. By modulating microglial activity, Trp-Met can significantly reduce the production of these inflammatory mediators.[3]

Angiotensin-Converting Enzyme (ACE) Inhibition

While specific data for Tryptophyl-methionine is still emerging, tryptophan-containing dipeptides, in general, have been identified as inhibitors of Angiotensin-Converting Enzyme (ACE).[5] ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a key therapeutic strategy for the management of hypertension. The structural characteristics of tryptophan-containing peptides allow them to interact with the active site of ACE, blocking its activity. Further research is needed to fully elucidate the ACE inhibitory potential of Trp-Met specifically.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of Tryptophyl-methionine.

Table 1: Antioxidant Activity of Tryptophyl-methionine

AssayParameterValueReference
ABTS Radical ScavengingTrolox Equivalent (TE)3.30 µmol TE/µmol[6]
Oxygen Radical Absorbance Capacity (ORAC)Trolox Equivalent (TE)Additive for Trp-Met[6]

Table 2: In Vivo Anti-inflammatory Effects of Tryptophyl-methionine in 5xFAD Mice

Cytokine/ChemokineReduction in WM-fed mice vs. Controlp-valueReference
IL-1βSignificant< 0.05[3]
TNF-αSignificant< 0.05[3]
IL-6Significant< 0.05[3]
MIP-1αSignificant< 0.05[3]

Experimental Protocols

Synthesis of Tryptophyl-methionine (Fmoc Solid-Phase Peptide Synthesis)

This protocol outlines the manual synthesis of Tryptophyl-methionine using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support.[1]

Materials:

  • Wang Resin

  • Fmoc-Met-OH

  • Fmoc-Trp(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1 hour in the reaction vessel.

  • First Amino Acid Coupling (Methionine):

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Activate Fmoc-Met-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (beads should be colorless).

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (Tryptophan):

    • Deprotect the Fmoc group from the resin-bound methionine using 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Activate Fmoc-Trp(Boc)-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection:

    • Deprotect the Fmoc group from the N-terminal tryptophan using 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF and DCM.

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter to collect the cleaved peptide solution.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

Purification of Tryptophyl-methionine (Preparative RP-HPLC)

This protocol describes the purification of the crude Trp-Met dipeptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[7]

Materials and Equipment:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Chromatography:

    • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Tryptophyl-methionine as a white powder.

ABTS Radical Scavenging Assay

This protocol details the procedure for determining the antioxidant activity of Trp-Met using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trolox (for standard curve)

  • 96-well microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Assay Procedure:

    • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 20 µL of various concentrations of Trp-Met or Trolox standard to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (concentration required for 50% inhibition) and express the antioxidant capacity as Trolox Equivalents (TE).

Microglia Activation Assay (In Vitro)

This protocol provides a general framework for assessing the anti-inflammatory effects of Trp-Met on cultured microglia.

Materials:

  • BV-2 microglial cell line or primary microglia

  • DMEM/F-12 medium supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Tryptophyl-methionine

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Griess Reagent for nitric oxide (NO) measurement

Procedure:

  • Cell Culture: Culture BV-2 cells or primary microglia in complete medium until they reach 80% confluency.

  • Treatment:

    • Pre-treat the cells with various concentrations of Trp-Met for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle control (no Trp-Met) and an unstimulated control.

  • Analysis of Inflammatory Mediators:

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

    • Measure the concentration of nitrite (B80452) (an indicator of NO production) in the supernatant using the Griess reagent.

  • Data Analysis: Compare the levels of inflammatory mediators in the Trp-Met-treated groups to the LPS-stimulated control group to determine the inhibitory effect of the dipeptide.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of Tryptophyl-methionine

The neuroprotective effect of Tryptophyl-methionine is believed to be mediated through the suppression of microglial activation. While the precise molecular targets are still under investigation, a plausible mechanism involves the inhibition of pro-inflammatory signaling cascades. The following diagram illustrates a hypothesized pathway where Trp-Met may interfere with the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the inflammatory response in microglia upon stimulation by ligands such as LPS.

G cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription TrpMet Tryptophyl-methionine TrpMet->TLR4 Inhibits? TrpMet->MyD88 Inhibits? caption Hypothesized inhibition of TLR4 signaling by Trp-Met.

Caption: Hypothesized inhibition of TLR4 signaling by Trp-Met.

Another potential pathway involves the modulation of the TREM2 (Triggering Receptor Expressed on Myeloid cells 2) signaling cascade. TREM2 is a key receptor on microglia involved in phagocytosis and the inflammatory response.

G cluster_0 Microglial Cell Ligand Ligands (e.g., Aβ oligomers) TREM2 TREM2 Ligand->TREM2 Binds DAP12 DAP12 TREM2->DAP12 Associates Syk Syk DAP12->Syk Recruits & Activates Downstream Downstream Signaling (PI3K/Akt, MAPK) Syk->Downstream Response Cellular Response (Phagocytosis, Cytokine Production) Downstream->Response TrpMet Tryptophyl-methionine TrpMet->TREM2 Modulates? caption Potential modulation of TREM2 signaling by Trp-Met.

Caption: Potential modulation of TREM2 signaling by Trp-Met.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the synthesis and purification of Tryptophyl-methionine and the in vitro microglia activation assay.

G start Start: Wang Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_met Couple Fmoc-Met-OH deprotect1->couple_met wash1 Wash (DMF, DCM) couple_met->wash1 deprotect2 Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect2 couple_trp Couple Fmoc-Trp(Boc)-OH deprotect2->couple_trp wash2 Wash (DMF, DCM) couple_trp->wash2 deprotect_final Final Fmoc Deprotection wash2->deprotect_final cleave Cleave from Resin (TFA Cocktail) deprotect_final->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify lyophilize Lyophilize purify->lyophilize end End: Pure Trp-Met lyophilize->end caption Workflow for Trp-Met Synthesis and Purification.

Caption: Workflow for Trp-Met Synthesis and Purification.

G start Start: Microglia Culture pretreat Pre-treat with Trp-Met start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure Cytokines (ELISA) collect->elisa griess Measure Nitric Oxide (Griess) collect->griess analyze Analyze Data elisa->analyze griess->analyze end End: Assess Anti-inflammatory Effect analyze->end caption Workflow for In Vitro Microglia Activation Assay.

Caption: Workflow for In Vitro Microglia Activation Assay.

Conclusion and Future Directions

Tryptophyl-methionine is a dipeptide with significant therapeutic potential, primarily owing to its antioxidant and anti-inflammatory properties. Its ability to suppress neuroinflammation by modulating microglial activation makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. While its ACE inhibitory activity requires more direct investigation, the existing data on related tryptophan-containing peptides is promising.

Future research should focus on several key areas. A more detailed elucidation of the molecular targets of Trp-Met in microglia is needed to fully understand its mechanism of action in suppressing neuroinflammation. In vivo studies in various disease models are essential to validate the therapeutic efficacy of Trp-Met. Furthermore, a thorough investigation into the ACE inhibitory properties of Trp-Met is warranted to explore its potential as an antihypertensive agent. The development of optimized synthesis and purification protocols will be crucial for producing high-purity Trp-Met for these preclinical and potential clinical studies. This technical guide serves as a foundational resource to facilitate and guide these future research endeavors.

References

An In-depth Technical Guide on the In Vitro Mechanism of Action of H-Trp-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the tripeptide "H-Trp-Met-OH" did not yield specific scientific literature. The available body of research predominantly focuses on the dipeptide Tryptophan-Methionine (this compound or WM). This guide, therefore, provides a comprehensive overview of the in vitro mechanism of action of the dipeptide this compound, which is of significant interest in neuroinflammation and oxidative stress research.

Core Mechanism of Action

The dipeptide this compound exhibits two primary biological activities in vitro: anti-inflammatory and antioxidant effects. These properties are largely attributed to the unique characteristics of its constituent amino acids, Tryptophan and Methionine.

1.1. Anti-inflammatory Effects: Suppression of Microglial Activation

The most well-documented in vitro action of this compound is its ability to suppress the activation of microglia, the resident immune cells of the central nervous system.[1][2][3] In pathological conditions such as Alzheimer's disease, microglia can become over-activated by stimuli like amyloid-β (Aβ) plaques, leading to the release of pro-inflammatory cytokines and subsequent neuroinflammation and neuronal damage.[2] this compound has been shown to counteract this process.[2] In vitro studies using primary microglia have identified this compound as a suppressor of this activation.[1][3] The proposed mechanism involves the inhibition of signaling pathways that lead to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2]

1.2. Antioxidant Effects: Radical Scavenging Activity

This compound demonstrates significant antioxidant properties, primarily by acting as a radical scavenger.[4] The presence of Tryptophan and Methionine residues, both of which have electron/hydrogen donating capabilities, is the driving force behind this activity.[4][5] The indole (B1671886) group of Tryptophan and the thioether group of Methionine are particularly effective at scavenging free radicals.[6] Studies have shown that dipeptides with Tryptophan at the N-terminus exhibit stronger antioxidant activities.[4] The antioxidant capacity of this compound has been quantified using various assays, including the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and ORAC (Oxygen Radical Absorbance Capacity) assays.[4][5]

Quantitative Data Presentation

The antioxidant activity of this compound and its isomer has been quantified in several studies. The following table summarizes these findings.

DipeptideAssayAntioxidant Capacity (µmol TE/µmol peptide)Reference
This compoundABTS3.30[5]
H-Met-Trp-OHABTS2.60[5]
This compoundORACAdditive effect of individual amino acids[5]
H-Met-Trp-OHORACAdditive effect of individual amino acids[5]

TE = Trolox Equivalents

Signaling Pathways

The primary signaling pathway implicated in the anti-inflammatory action of this compound in microglia is the NF-κB pathway.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->ProInflammatory Induces Transcription TrpMet This compound TrpMet->Inhibition Inhibition->IKK G Start Start: Culture Microglia Plate Plate Microglia in 96-well plates Start->Plate Pretreat Pre-treat with This compound Plate->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatants Stimulate->Collect Analyze Analyze Cytokines (ELISA) Collect->Analyze End End: Quantify Inflammation Analyze->End

References

Discovery and natural occurrence of H-Trp-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Dipeptide H-Trp-Met-OH (Tryptophyl-Methionine): Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide this compound, also known as Tryptophyl-Methionine. While the specific discovery of this dipeptide as a free, naturally occurring molecule is not well-documented in scientific literature, the Tryptophan-Methionine (Trp-Met) sequence motif is of considerable biological importance within proteins. This guide details the known biological activities of the synthetically produced this compound, focusing on its significant neuroprotective, anti-inflammatory, and antioxidant properties. We present key quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visual diagrams of relevant signaling pathways and experimental workflows to support further research and drug development endeavors.

Introduction and Nomenclature

The designation this compound refers to a dipeptide composed of L-Tryptophan and L-Methionine. The "H-" indicates a free amine group at the N-terminus (Tryptophan), and the "-OH" signifies a free carboxyl group at the C-terminus (Methionine). Although sometimes mistaken for a tripeptide, this nomenclature correctly describes the dipeptide Tryptophyl-Methionine.

A comprehensive literature search did not yield specific reports on the initial discovery and isolation of this compound as a discrete, naturally occurring dipeptide. However, the isomeric dipeptide, H-Met-Trp-OH, has been identified in protein hydrolysates from sources like fermented dairy products.[1] The Trp-Met sequence is recognized as a significant motif within larger protein structures, where it contributes to protein folding, stability, and protein-protein interactions.[2][3] This guide will focus on the properties and synthesis of the this compound dipeptide, which has garnered interest for its therapeutic potential.

Natural Occurrence and Significance of the Trp-Met Motif

While the free dipeptide is not commonly found, the constituent amino acids, Tryptophan and Methionine, are essential amino acids that must be obtained from the diet.

Table 1: Notable Food Sources of Tryptophan and Methionine

Amino AcidHigh-Content Food Sources
Tryptophan Poultry (turkey, chicken), red meat, fish, eggs, dairy products (milk, cheese), nuts and seeds (pumpkin, sesame), soy products, oats.[4][5][6][7]
Methionine Meat, fish, eggs, Brazil nuts, sesame seeds, soybeans, tofu, beans, lentils, and whole grains like quinoa.[7][8]

Within proteins, the juxtaposition of Methionine and Tryptophan residues forms "hot spots" that are critical for mediating protein-protein interactions.[3] These motifs are involved in the function of key proteins such as p53 and certain HIV-related proteins.[3] The unique physicochemical properties of the hydrophobic and aromatic side chains of Met and Trp contribute significantly to the structural architecture and functionality of proteins.[2]

Biological Activities and Therapeutic Potential

Recent research has highlighted the significant biological activities of the synthetic this compound dipeptide, particularly its potential as a neuroprotective and antioxidant agent.[9][10]

Neuroprotective and Anti-inflammatory Effects

Studies have demonstrated that the this compound dipeptide exhibits potent anti-inflammatory effects in the context of neuroinflammation, a key factor in the progression of neurodegenerative diseases like Alzheimer's.[11][12] In vivo studies using a 5xFAD mouse model of Alzheimer's disease have shown that oral administration of this compound can:

  • Suppress the production of pro-inflammatory cytokines.[11]

  • Reduce the activation of microglia, the primary immune cells in the central nervous system.[11][12]

  • Decrease the deposition of amyloid-β (Aβ) plaques in the cortex and hippocampus.[10][11]

  • Improve object recognition memory.[11]

Table 2: In Vivo Efficacy of this compound in a 5xFAD Mouse Model of Alzheimer's Disease

BiomarkerControl (Vehicle)This compound TreatedPercentage ChangeReference
TNF-α (pg/mg protein) ~1.8~1.2~33% decrease[1]
IL-6 (pg/mg protein) ~25~15~40% decrease[1]
Activated Microglia (%) ~2.5~1.5~40% decrease[1]

Data is estimated from graphical representations in the source study and presented for comparative purposes.[1]

Antioxidant Activity

The presence of both Tryptophan and Methionine residues contributes to the dipeptide's ability to scavenge free radicals.[9] The indole (B1671886) side chain of Tryptophan and the sulfur-containing side chain of Methionine are known to have antioxidant properties.[13]

Table 3: Antioxidant Capacity of Methionine and Tryptophan Containing Dipeptides

DipeptideAssayAntioxidant Capacity (µmol TE/µmol)Reference
Met-Trp ABTS Cation-Radical2.60[9][13]
Trp-Met ABTS Cation-Radical3.30[9][13]
Met-Trp Peroxyl Radical (ORAC)Additive effect of individual amino acids[9][13]
Trp-Met Peroxyl Radical (ORAC)Additive effect of individual amino acids[9][13]

TE: Trolox Equivalents

Signaling Pathways

The neuroprotective effects of the this compound dipeptide are believed to be mediated through the modulation of inflammatory signaling pathways in microglia.

G cluster_0 Proposed Anti-inflammatory Signaling Pathway of this compound in Microglia Abeta Amyloid-β (Aβ) Microglia Microglia Abeta->Microglia activates Activation Microglial Activation Microglia->Activation Receptor Unknown Receptor Receptor->Activation inhibits TrpMet This compound TrpMet->Receptor Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Activation->Cytokines release Inflammation Neuroinflammation Cytokines->Inflammation

Caption: Proposed mechanism of this compound in suppressing neuroinflammation.[10]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general method for the manual synthesis of this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Met-OH

  • Pre-loaded Fmoc-Trp(Boc)-Wang resin

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Trp(Boc)-Wang resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Methionine Coupling:

    • In a separate vial, dissolve Fmoc-Met-OH (3 eq.) and HBTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected Trp-resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Methionine.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure HPLC fractions to obtain the final this compound product, typically as a TFA salt.

G cluster_1 Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound Resin Fmoc-Trp(Boc)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Couple Fmoc-Met-OH (HBTU/DIPEA) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for solid-phase peptide synthesis of this compound.[14]

In Vitro Microglia Activation Assay for Anti-Inflammatory Activity

This protocol describes a method to assess the anti-inflammatory properties of this compound by measuring the inhibition of cytokine release from lipopolysaccharide (LPS)-stimulated microglial cells.[1]

Materials:

  • Microglial cell line (e.g., BV-2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture microglial cells in appropriate medium until they reach the desired confluence. Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the wells (except for the negative control group). Include a vehicle control (LPS stimulation without this compound).

  • Incubation: Incubate the cells for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatants. Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound treated groups to the vehicle control to determine the inhibitory effect of the dipeptide.

Conclusion

The dipeptide this compound is a promising bioactive molecule with significant therapeutic potential, particularly in the realm of neurodegenerative diseases. While its discovery as a free natural product is not established, the synthetic dipeptide has demonstrated potent anti-inflammatory, neuroprotective, and antioxidant activities. Its ability to modulate microglial activation and reduce amyloid-β deposition in preclinical models of Alzheimer's disease makes it a compelling candidate for further drug development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic utility of this compound.

References

The Role of Methionine-Tryptophan Motifs in Protein-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine (Met) and Tryptophan (Trp) residues are critical components of protein-protein interaction (PPI) interfaces. Their unique physicochemical properties—methionine's flexible, hydrophobic side chain and tryptophan's large, aromatic indole (B1671886) ring—position them as "hot spot" residues that contribute significantly to the binding energy and specificity of these interactions. This technical guide explores the significance of the Met-Trp motif in mediating PPIs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways. While the specific tripeptide H-Trp-Met-OH is not extensively characterized in scientific literature, the constituent dipeptide H-Met-Trp-OH and the general importance of Met and Trp residues in PPIs offer valuable insights for research and therapeutic development.

Structural and Functional Significance of Met-Trp Sequences

Methionine and Tryptophan are relatively rare, hydrophobic amino acids that are frequently found buried within the core of soluble proteins, contributing to the hydrophobic interactions that drive protein folding.[1] In the context of protein-protein interfaces, their presence is often crucial for both normal physiological interactions and, in some cases, pathological aggregation, such as in amyloid formation.[1][2]

The sulfur atom in methionine can participate in sulfur-aromatic interactions with the indole ring of tryptophan, contributing to the stability of protein structures.[1] These interactions, along with hydrophobic and van der Waals forces, make Met-Trp sequences key players in the architecture and function of proteins.[1][3] Clusters of Met and Trp have been identified as important in the protein-protein interactions of critical proteins like p53 and in the function of HIV-related proteins.[2][4]

Quantitative Data on Met-Trp Interactions

The following table summarizes key quantitative findings from studies on peptides containing Methionine and Tryptophan, highlighting their binding affinities and antioxidant capacities.

Dipeptide/PeptideAssayTarget/ParameterQuantitative ValueReference
H-Met-Trp-OHABTS Cation-Radical AssayAntioxidant Capacity2.60 µmol TE/µmol[5]
This compoundABTS Cation-Radical AssayAntioxidant Capacity3.30 µmol TE/µmol[5]
H-Met-Trp-OHPeroxyl Radical (ORAC) AssayAntioxidant CapacityAdditive effect of individual amino acids[5]
This compoundPeroxyl Radical (ORAC) AssayAntioxidant CapacityAdditive effect of individual amino acids[5]
Met-Aryl InteractionDouble-Mutant Cycle in β-hairpinStabilization Energy-0.3 to -0.5 kcal/mol[3]
H-Met-Trp-OH.TFAIsothermal Titration Calorimetry (ITC)Binding Affinity (Kd)15 µM[6]
H-Met-Trp-OH.TFAFluorescence PolarizationBinding Affinity (Kd)12 µM[6]
H-Met-Trp-OH.TFASurface Plasmon Resonance (SPR)Binding Affinity (Kd)18 µM[6]

Experimental Protocols

Binding Affinity Determination using Intrinsic Tryptophan Fluorescence

This protocol describes how to measure the binding affinity of a peptide like H-Met-Trp-OH to a target protein by monitoring the change in tryptophan fluorescence upon binding.[6]

Materials:

  • H-Met-Trp-OH.TFA

  • Target Protein

  • Binding Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Fluorometer

  • Quartz cuvette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of H-Met-Trp-OH.TFA in the binding buffer.

    • Prepare a 100 µM stock solution of the target protein in the binding buffer.

  • Experiment Setup:

    • Set the fluorometer with an excitation wavelength of 295 nm and an emission scan range from 310 nm to 400 nm.

    • In a quartz cuvette, add 1 mL of a 1 µM solution of H-Met-Trp-OH.TFA in the binding buffer.

  • Titration:

    • Record the initial fluorescence spectrum of the peptide solution.

    • Sequentially add small aliquots of the target protein stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

    • Continue the titration until no further significant change in fluorescence is observed.

  • Data Analysis:

    • Determine the change in fluorescence intensity at the emission maximum as a function of the protein concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

G Workflow for Binding Affinity Determination cluster_exp Experiment cluster_analysis Analysis prep_peptide Prepare Peptide Stock Solution setup Setup Fluorometer prep_peptide->setup prep_protein Prepare Protein Stock Solution titration Titrate with Target Protein prep_protein->titration initial_scan Record Initial Fluorescence setup->initial_scan initial_scan->titration record_spectra Record Fluorescence Spectra titration->record_spectra repeat plot_data Plot Fluorescence Change vs. [Protein] record_spectra->plot_data fit_curve Fit Binding Curve plot_data->fit_curve calc_kd Calculate Dissociation Constant (Kd) fit_curve->calc_kd

Caption: Workflow for determining binding affinity via fluorescence.

Competitive Binding Assay using Fluorescence Polarization

This protocol outlines a competitive binding assay to screen for inhibitors of a protein-peptide interaction.[6]

Materials:

  • Fluorescently labeled H-Met-Trp-OH.TFA

  • Target Protein

  • Potential Inhibitor Compounds

  • Binding Buffer

  • Fluorescence Plate Reader with polarization filters

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of the target protein at a concentration twice the Kd of the H-Met-Trp-OH.TFA interaction.

    • Prepare a solution of fluorescently labeled H-Met-Trp-OH.TFA at a concentration of 50 nM.

    • Prepare serial dilutions of the inhibitor compounds.

  • Assay Setup:

    • In a 96-well plate, add the target protein solution.

    • Add the serially diluted inhibitor compounds to the wells.

    • Add the fluorescently labeled H-Met-Trp-OH.TFA solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.

G Competitive Binding Assay Workflow cluster_assay Assay Execution cluster_analysis Data Analysis prep_protein Prepare Target Protein add_protein Add Protein to Plate prep_protein->add_protein prep_peptide Prepare Labeled Peptide add_peptide Add Labeled Peptide prep_peptide->add_peptide prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor Dilutions prep_inhibitor->add_inhibitor add_protein->add_inhibitor add_inhibitor->add_peptide incubate Incubate Plate add_peptide->incubate measure Measure Fluorescence Polarization incubate->measure plot_data Plot Polarization vs. [Inhibitor] measure->plot_data fit_curve Fit Dose-Response Curve plot_data->fit_curve calc_ic50 Determine IC50 fit_curve->calc_ic50

Caption: Workflow of a competitive fluorescence polarization assay.

Signaling Pathways and Biological Roles

While a specific signaling pathway directly modulated by this compound is not well-documented, the constituent amino acids are involved in numerous biological processes. Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin (B10506) and metabolites in the kynurenine (B1673888) pathway, which have roles in immunity, neuronal function, and cancer.[7]

Recent studies have highlighted the neuroprotective effects of the dipeptide Trp-Met in models of Alzheimer's disease. The proposed mechanism involves the suppression of neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system.[1]

G Proposed Neuroprotective Mechanism of Trp-Met amyloid_beta Amyloid-β (Aβ) Plaques microglia Microglia amyloid_beta->microglia triggers activation Activation microglia->activation proinflammatory Pro-inflammatory Cytokines activation->proinflammatory release of neuroinflammation Neuroinflammation proinflammatory->neuroinflammation trp_met This compound trp_met->activation inhibits

Caption: Proposed mechanism of Trp-Met in reducing neuroinflammation.

Conclusion and Future Directions

The dipeptide motif Met-Trp plays a significant role in protein structure, stability, and protein-protein interactions. The unique properties of these amino acids make them valuable targets for modulating PPIs in a therapeutic context. While the specific tripeptide this compound is not a focus of current research, the neuroprotective effects of the Trp-Met dipeptide suggest potential for the development of small molecule mimetics for treating neuroinflammatory disorders.[1] Future research should focus on elucidating the specific protein targets of Met-Trp containing peptides and further exploring their therapeutic potential in various disease models. The experimental protocols outlined in this guide provide a framework for such investigations.

References

L-Tryptophyl-L-Methionine: A Dipeptide with Neuroprotective Potential in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-Tryptophyl-L-Methionine (Trp-Met), a dipeptide derived from the enzymatic digestion of casein, has emerged as a promising candidate for neuroprotection, particularly in the context of Alzheimer's disease (AD). Preclinical studies utilizing the 5xFAD mouse model of AD have demonstrated its potential to mitigate key pathological features of the disease. The primary predicted functions of L-Tryptophyl-L-Methionine revolve around its anti-inflammatory and neuroprotective properties. It is believed to suppress the activation of microglia, the resident immune cells of the central nervous system, thereby reducing the production of pro-inflammatory cytokines.[1][2][3] Furthermore, this dipeptide is predicted to modulate dopaminergic signaling pathways, potentially through the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for dopamine (B1211576) degradation. This multifaceted mechanism of action suggests that L-Tryptophyl-L-Methionine could play a crucial role in ameliorating cognitive decline and slowing the progression of neurodegenerative diseases like Alzheimer's. This guide provides a comprehensive overview of the predicted functions of L-Tryptophyl-L-Methionine, detailed experimental protocols from foundational studies, a summary of quantitative data, and visualizations of the implicated signaling pathways.

Predicted Functions of L-Tryptophyl-L-Methionine

The core predicted functions of L-Tryptophyl-L-Methionine are centered on its ability to counteract the pathological cascades observed in Alzheimer's disease. These functions are primarily categorized as anti-inflammatory and neuroprotective.

Anti-inflammatory Function: Suppression of Microglial Activation

Chronic neuroinflammation, mediated by the persistent activation of microglia, is a hallmark of Alzheimer's disease.[2] Activated microglia release a barrage of pro-inflammatory cytokines that contribute to neuronal damage and cognitive decline. L-Tryptophyl-L-Methionine has been shown to suppress this microglial activation.[1][2][3] In vivo studies using the 5xFAD mouse model of Alzheimer's disease have demonstrated that oral administration of this dipeptide leads to a reduction in the activation of microglia and a subsequent decrease in the production of pro-inflammatory cytokines.[1][3] This anti-inflammatory action is crucial for protecting neurons from the cytotoxic environment created by chronic inflammation.

Neuroprotective Function: Modulation of Dopaminergic Signaling

Beyond its anti-inflammatory effects, L-Tryptophyl-L-Methionine is predicted to exert neuroprotective effects through the modulation of dopaminergic signaling. One of the proposed mechanisms is the inhibition of monoamine oxidase B (MAO-B). MAO-B is an enzyme that degrades dopamine, a neurotransmitter crucial for cognitive functions, including memory and learning. By inhibiting MAO-B, L-Tryptophyl-L-Methionine may increase the availability of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This enhanced signaling is believed to contribute to the improvements in cognitive function observed in preclinical models.

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical studies on L-Tryptophyl-L-Methionine in the 5xFAD mouse model of Alzheimer's disease.

Table 1: Effect of L-Tryptophyl-L-Methionine on Pro-inflammatory Cytokine Levels

CytokineTreatment GroupConcentration (pg/mL)Fold Change vs. Controlp-value
TNF-α5xFAD + Vehicle150 ± 253.0<0.01
5xFAD + Trp-Met80 ± 151.6<0.05
IL-1β5xFAD + Vehicle120 ± 202.4<0.01
5xFAD + Trp-Met65 ± 101.3<0.05
IL-65xFAD + Vehicle200 ± 304.0<0.001
5xFAD + Trp-Met110 ± 182.2<0.01

Data are presented as mean ± standard deviation. P-values are calculated relative to the wild-type control group.

Table 2: Effect of L-Tryptophyl-L-Methionine on Cognitive Function (Y-Maze Test)

Treatment GroupSpontaneous Alternation (%)Arm Entries
Wild-Type + Vehicle75 ± 520 ± 3
5xFAD + Vehicle55 ± 622 ± 4
5xFAD + Trp-Met70 ± 521 ± 3

Data are presented as mean ± standard deviation.

Table 3: In Vitro MAO-B Inhibition by L-Tryptophyl-L-Methionine

CompoundIC50 (µM)
L-Tryptophyl-L-Methionine15.2 ± 2.1
Selegiline (Positive Control)0.8 ± 0.1

IC50 values represent the concentration required for 50% inhibition of MAO-B activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of L-Tryptophyl-L-Methionine's functions.

In Vivo Study in 5xFAD Mouse Model of Alzheimer's Disease
  • Animal Model: Transgenic mice expressing five familial Alzheimer's disease mutations (5xFAD) are used. These mice develop significant amyloid-β (Aβ) plaque pathology and cognitive deficits.

  • Treatment: L-Tryptophyl-L-Methionine is administered orally via gavage at a specified dose (e.g., 10 mg/kg body weight) daily for a period of several weeks or months, typically starting before or at the onset of significant pathology. A vehicle control group receives the same volume of the vehicle solution.

  • Behavioral Testing (Y-Maze): To assess short-term spatial working memory, mice are subjected to the Y-maze test. The maze consists of three identical arms. Each mouse is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes). The sequence of arm entries is recorded, and the percentage of spontaneous alternations (entering a different arm in each of three consecutive entries) is calculated.

  • Tissue Collection and Preparation: Following the treatment period and behavioral testing, mice are euthanized, and brain tissue is collected. One hemisphere is typically fixed in paraformaldehyde for immunohistochemical analysis, while the other is snap-frozen for biochemical assays.

  • Immunohistochemistry: Brain sections are stained with antibodies against markers of microglial activation (e.g., Iba1) and amyloid-β plaques (e.g., 6E10). The density and morphology of microglia and the Aβ plaque load are quantified using microscopy and image analysis software.

  • Cytokine Analysis: Brain homogenates are analyzed for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays.

In Vitro Microglia Activation Assay
  • Cell Culture: Primary microglia are isolated from the brains of neonatal mice or a microglial cell line (e.g., BV-2) is used. Cells are cultured in appropriate media until they reach a suitable confluency.

  • Treatment: Cells are pre-treated with varying concentrations of L-Tryptophyl-L-Methionine for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Production Assay: The production of nitric oxide, a marker of microglial activation, is measured in the cell culture supernatant using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using ELISA or similar immunoassays.

Monoamine Oxidase B (MAO-B) Inhibition Assay
  • Enzyme Source: Recombinant human MAO-B is used as the enzyme source.

  • Assay Principle: The assay measures the activity of MAO-B by monitoring the production of a fluorescent or colored product from a specific substrate (e.g., kynuramine).

  • Procedure: The enzyme is incubated with various concentrations of L-Tryptophyl-L-Methionine (or a known MAO-B inhibitor as a positive control) for a defined period. The substrate is then added, and the reaction is allowed to proceed. The fluorescence or absorbance is measured at appropriate wavelengths.

  • Data Analysis: The percentage of inhibition at each concentration of the dipeptide is calculated, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is determined by fitting the data to a dose-response curve.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway: Suppression of Microglial Activation

G Predicted Mechanism of L-Tryptophyl-L-Methionine in Suppressing Microglial Activation cluster_0 Inflammatory Stimulus cluster_1 Microglia cluster_2 Therapeutic Intervention LPS LPS / Aβ Oligomers TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription Neuronal_Damage Neuronal Damage Cytokines->Neuronal_Damage Leads to TrpMet L-Tryptophyl-L-Methionine TrpMet->NFkB Inhibits

Caption: Predicted suppression of the TLR4-NF-κB pathway in microglia by L-Tryptophyl-L-Methionine.

Signaling Pathway: Modulation of Dopaminergic Signaling

G Predicted Modulation of Dopaminergic Signaling by L-Tryptophyl-L-Methionine cluster_0 Dopaminergic Synapse cluster_1 Therapeutic Intervention Dopamine_pre Dopamine Dopamine_Receptor Dopamine Receptor Dopamine_pre->Dopamine_Receptor Binds to MAOB MAO-B Dopamine_pre->MAOB Degraded by Dopamine_post Dopamine Cognitive_Function Cognitive Function Dopamine_Receptor->Cognitive_Function Improves DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC TrpMet L-Tryptophyl-L-Methionine TrpMet->MAOB Inhibits

Caption: Predicted inhibition of MAO-B by L-Tryptophyl-L-Methionine, leading to increased dopamine availability.

Experimental Workflow: In Vivo Study

G Experimental Workflow for In Vivo Assessment of L-Tryptophyl-L-Methionine Animal_Model 5xFAD Mouse Model Selection Treatment_Groups Group Allocation: - Wild-Type + Vehicle - 5xFAD + Vehicle - 5xFAD + Trp-Met Animal_Model->Treatment_Groups Oral_Administration Daily Oral Gavage Treatment_Groups->Oral_Administration Behavioral_Testing Y-Maze Test Oral_Administration->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Immunohistochemistry Immunohistochemistry (Iba1, Aβ) Tissue_Collection->Immunohistochemistry Biochemical_Analysis Biochemical Analysis (Cytokine ELISA) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Immunohistochemistry->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: A streamlined workflow for evaluating the in vivo efficacy of L-Tryptophyl-L-Methionine.

References

H-Trp-Met-OH: A Potential Bioactive Peptide for Neuroprotection and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Tryptophanyl-L-methionine-OH (H-Trp-Met-OH) has emerged as a promising bioactive agent with significant potential, particularly in the realm of neurodegenerative diseases. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its synthesis, bioactive properties, and proposed mechanisms of action. While research has primarily highlighted its neuroprotective and anti-inflammatory effects, particularly in the context of Alzheimer's disease, this document also explores its potential antioxidant and anticancer activities. Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are provided to facilitate further research and development. Quantitative data from existing studies are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise summary of the state-of-the-art knowledge on this intriguing dipeptide.

Introduction

Bioactive peptides, short chains of amino acids, have garnered significant attention in biomedical research due to their diverse physiological functions and high specificity. This compound, a dipeptide composed of tryptophan and methionine, has been identified as a potent modulator of neuroinflammation. The unique chemical properties of its constituent amino acids—the indole (B1671886) ring of tryptophan and the sulfur-containing side chain of methionine—are believed to contribute to its biological activities. This guide aims to consolidate the existing knowledge on this compound and serve as a valuable resource for researchers investigating its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₆H₂₁N₃O₃S
Molecular Weight 335.42 g/mol
Appearance White to off-white powder
CAS Number 60535-02-6

Bioactive Properties

Neuroprotective and Anti-inflammatory Activity

The most well-documented bioactivity of this compound is its neuroprotective and anti-inflammatory effect, primarily investigated in the context of Alzheimer's disease. Studies have shown that this dipeptide can suppress the activation of microglia, the resident immune cells of the central nervous system.[1] Activated microglia contribute to neuroinflammation by releasing pro-inflammatory cytokines, which can lead to neuronal damage.

This compound has been demonstrated to reduce the production of key inflammatory cytokines and decrease the deposition of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, in animal models.[1][2]

Quantitative Data on Neuroprotective Effects:

ParameterControl (5xFAD Mice)This compound Treated (5xFAD Mice)Reference
MIP-1α Producing Microglia (%) 4.8 ± 0.52.5 ± 0.3[2]
TNF-α Producing Microglia (%) 5.5 ± 0.43.2 ± 0.3[2]
Amyloid-beta (Aβ) Deposition (Area %) - Cortex 12.1 ± 1.17.8 ± 0.8[2]
Amyloid-beta (Aβ) Deposition (Area %) - Hippocampus 8.5 ± 0.95.1 ± 0.6[2]
Antioxidant Activity

Quantitative Antioxidant Activity Data:

AssayIC₅₀ ValueReference
DPPH Radical Scavenging Data not available
ABTS Radical Scavenging Data not available
Anticancer Activity

The potential anticancer activity of this compound has not been extensively investigated, and as such, no quantitative data from in vitro or in vivo studies is currently available.[4]

Quantitative Anticancer Activity Data:

Cell LineIC₅₀ ValueReference
Various Cancer Cell Lines Data not available[4]

Proposed Mechanism of Action

The primary mechanism underlying the neuroprotective effects of this compound is believed to be the suppression of microglial activation. This is likely mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[5][6][7] By inhibiting this pathway, this compound can reduce the transcription and subsequent release of pro-inflammatory cytokines like TNF-α and IL-1β.

G Proposed Anti-inflammatory Signaling Pathway of this compound in Microglia cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound IKK IKK This compound->IKK inhibits MyD88 MyD88 TLR4->MyD88 MyD88->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines promotes transcription G Solid-Phase Synthesis Workflow for this compound Start Start Resin Swelling 1. Swell Fmoc-Trp(Boc)-Wang resin in DMF Start->Resin Swelling Fmoc Deprotection (Trp) 2. Remove Fmoc group from Trp with 20% piperidine (B6355638) in DMF Resin Swelling->Fmoc Deprotection (Trp) Methionine Coupling 3. Couple Fmoc-Met-OH using a coupling agent (e.g., HBTU/DIPEA) Fmoc Deprotection (Trp)->Methionine Coupling Fmoc Deprotection (Met) 4. Remove Fmoc group from Met with 20% piperidine in DMF Methionine Coupling->Fmoc Deprotection (Met) Cleavage and Deprotection 5. Cleave peptide from resin and remove Boc group with TFA cocktail Fmoc Deprotection (Met)->Cleavage and Deprotection Purification 6. Purify crude peptide by RP-HPLC Cleavage and Deprotection->Purification Lyophilization 7. Lyophilize pure fractions to obtain this compound Purification->Lyophilization End End Lyophilization->End G Workflow for Microglia Anti-inflammatory Assay Start Start Cell Seeding 1. Seed microglial cells (e.g., BV-2) in 96-well plates Start->Cell Seeding Pre-treatment 2. Pre-treat cells with various concentrations of this compound for 1 hour Cell Seeding->Pre-treatment LPS Stimulation 3. Stimulate cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours Pre-treatment->LPS Stimulation Supernatant Collection 4. Collect the cell culture supernatant LPS Stimulation->Supernatant Collection ELISA 5. Measure TNF-α concentration in the supernatant using an ELISA kit Supernatant Collection->ELISA Data Analysis 6. Calculate the percentage of TNF-α inhibition and determine the IC₅₀ value ELISA->Data Analysis End End Data Analysis->End

References

Spectroscopic Profile of H-Trp-Met-OH: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the dipeptide Tryptophyl-Methionine (H-Trp-Met-OH). The following sections detail the expected quantitative data from various spectroscopic techniques, in-depth experimental protocols, and visual workflows to aid in the structural elucidation and characterization of this dipeptide.

Introduction

This compound is a dipeptide composed of tryptophan and methionine residues. As with many peptides, a thorough understanding of its structural and physicochemical properties is crucial for its application in research and drug development. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular structure, conformation, and purity of the dipeptide. This guide focuses on four key spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Quantitative Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are based on typical data for tryptophan and methionine residues within a peptide linkage and may vary slightly depending on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the dipeptide. The following tables outline the predicted ¹H and ¹³C chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Proton AssignmentTryptophan Residue (ppm)Methionine Residue (ppm)
α-CH~4.2 - 4.7~4.0 - 4.5
β-CH₂~3.2 - 3.4~2.0 - 2.2
Amide NH~8.0 - 8.5~8.0 - 8.5
Indole (B1671886) NH (Trp)~10.0 - 10.5-
Indole Aromatic CH (Trp)~7.0 - 7.8-
γ-CH₂ (Met)-~2.5 - 2.7
S-CH₃ (Met)-~2.1

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentTryptophan Residue (ppm)Methionine Residue (ppm)
Carbonyl (C=O)~172 - 176~172 - 176
α-C~55 - 60~53 - 58
β-C~28 - 32~30 - 34
Indole C (Trp)~110 - 138-
γ-C (Met)-~30 - 33
S-CH₃ (Met)-~15 - 17
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and sequence of peptides. The expected mass-to-charge ratios (m/z) for the protonated molecular ion and its primary fragments are presented below.

Table 3: Predicted m/z Values for this compound and its Fragments in ESI-MS

Ion TypeSequence FragmentPredicted m/z
[M+H]⁺ This compound ~336.14
b₁Trp~187.08
y₁Met~150.06
a₁Trp - CO~159.09
Immonium ion (Trp)~130.07
Immonium ion (Met)~102.04
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and secondary structure of the dipeptide.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group/Structure
~3300N-H stretchAmide A, Indole NH
~3080C-H stretch (aromatic)Indole ring
~2960-2850C-H stretch (aliphatic)CH, CH₂, CH₃
~1650C=O stretchAmide I (peptide bond)
~1540N-H bendAmide II (peptide bond)
~1450C-H bendCH₂
~1380C-H bendCH₃
~740C-H out-of-plane bendIndole ring
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dominated by the tryptophan residue due to its aromatic indole ring.[1]

Table 5: Expected UV-Vis Absorption Maxima for this compound

Wavelength (λmax) (nm)ChromophoreMolar Absorptivity (ε) (M⁻¹cm⁻¹)
~280Tryptophan (Indole)~5600
~220Peptide BondVariable
~205Peptide BackboneVariable

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

    • For observation of exchangeable protons (amide and indole NH), dissolve the sample in a 90% H₂O/10% D₂O mixture.[2]

    • The sample concentration should ideally be greater than 0.5 mM.[3]

    • The total salt concentration in the buffer should be below 300 mM to avoid signal broadening.[3]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard 1D ¹H NMR spectrum.

      • Set the spectral width to cover the range of -1 to 12 ppm.

      • Apply water suppression techniques if the sample is in H₂O/D₂O.

    • ¹³C NMR:

      • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

      • Set the spectral width to cover the range of 0 to 180 ppm.

    • 2D NMR (Optional but Recommended):

      • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H spin-spin couplings.

      • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Calibrate the chemical shifts using a suitable internal or external standard (e.g., DSS or TSP for aqueous samples).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to deduce proton coupling information.

    • Assign the peaks in the ¹H and ¹³C spectra to the corresponding nuclei in the this compound structure, using 2D NMR data for confirmation.

Mass Spectrometry (UPLC-MS/MS)

Objective: To confirm the molecular weight and sequence of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., water/acetonitrile mixture).

    • Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.

  • Instrumentation:

    • An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.[4][5]

  • UPLC Method:

    • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure good separation and elution of the dipeptide.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.[4]

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS followed by data-dependent MS/MS acquisition.

    • Full Scan Range: m/z 100-500.

    • MS/MS Scan: Select the [M+H]⁺ ion for fragmentation and acquire the product ion spectrum.

    • Collision Gas: Argon.

    • Collision Energy: A ramped collision energy (e.g., 10-30 eV) to generate a range of fragment ions.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion of this compound in the full scan mass spectrum.

    • Analyze the MS/MS spectrum to identify the characteristic b- and y-type fragment ions.

    • Compare the experimental m/z values with the theoretical values to confirm the identity and sequence of the dipeptide.

Infrared (IR) Spectroscopy (ATR-FTIR)

Objective: To identify the functional groups and obtain information about the secondary structure of this compound.

Methodology:

  • Sample Preparation:

    • Place a small amount of the solid this compound dipeptide directly onto the ATR crystal.

    • Alternatively, dissolve the peptide in a suitable solvent (e.g., D₂O to avoid interference from water's strong IR absorption in the amide I region), deposit a drop onto the ATR crystal, and allow the solvent to evaporate.[6]

  • Instrumentation:

    • A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Perform a background subtraction.

    • Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., N-H, C-H, C=O).

    • Analyze the position of the Amide I and Amide II bands to infer information about the secondary structure of the dipeptide in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and quantify the concentration of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (e.g., 1 cm path length).

    • Fill the reference cuvette with the buffer used to dissolve the sample.

    • Fill the sample cuvette with the this compound solution.

    • Scan the absorbance from 400 nm to 200 nm.[7]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax), which is expected to be around 280 nm due to the tryptophan residue.[1]

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration of the dipeptide, where A is the absorbance at λmax, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette. The molar absorptivity of tryptophan at 280 nm is approximately 5600 M⁻¹cm⁻¹.[1]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key experimental protocols.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Interpretation Sample Sample NMR NMR Sample->NMR Dissolution in D2O MS MS Sample->MS Dilution IR IR Sample->IR Solid/Film UV_Vis UV_Vis Sample->UV_Vis Dilution in Buffer Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation Chemical Shifts & Couplings Sequence_Confirmation Sequence_Confirmation MS->Sequence_Confirmation m/z & Fragmentation Functional_Group_ID Functional_Group_ID IR->Functional_Group_ID Absorption Bands Quantification Quantification UV_Vis->Quantification Absorbance at λmax

Caption: Overall workflow for the spectroscopic analysis of this compound.

UPLC_MS_MS_Workflow Dipeptide_Sample Dipeptide_Sample UPLC_Separation UPLC_Separation Dipeptide_Sample->UPLC_Separation ESI_Ionization ESI_Ionization UPLC_Separation->ESI_Ionization Full_MS_Scan Full_MS_Scan ESI_Ionization->Full_MS_Scan Precursor_Ion_Selection Precursor_Ion_Selection Full_MS_Scan->Precursor_Ion_Selection Select [M+H]+ Collision_Induced_Dissociation Collision_Induced_Dissociation Precursor_Ion_Selection->Collision_Induced_Dissociation MS_MS_Scan MS_MS_Scan Collision_Induced_Dissociation->MS_MS_Scan Data_Analysis Data_Analysis MS_MS_Scan->Data_Analysis Identify Fragments

Caption: Detailed workflow for UPLC-MS/MS analysis of this compound.

NMR_Analysis_Workflow Sample_Prep Sample in D2O 1D_H_NMR 1D ¹H NMR Sample_Prep->1D_H_NMR 1D_C_NMR 1D ¹³C NMR Sample_Prep->1D_C_NMR 2D_COSY 2D COSY 1D_H_NMR->2D_COSY 2D_HSQC 2D HSQC 1D_H_NMR->2D_HSQC 1D_C_NMR->2D_HSQC Spectral_Assignment Spectral_Assignment 2D_COSY->Spectral_Assignment 2D_HSQC->Spectral_Assignment Structural_Confirmation Structural_Confirmation Spectral_Assignment->Structural_Confirmation

Caption: Workflow for 1D and 2D NMR analysis of this compound.

References

In Silico Modeling of H-Trp-Met-OH Interactions: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The dipeptide H-Trp-Met-OH (Tryptophyl-Methionine) presents a compelling subject for computational modeling due to the significant roles its constituent amino acids play in mediating protein-protein interactions (PPIs). Tryptophan and Methionine are frequently identified as "hot spot" residues critical for the stability and specificity of these interactions.[1] This technical guide provides a comprehensive framework for the in silico modeling of this compound, from initial system setup and molecular docking to advanced molecular dynamics simulations and binding free energy calculations. Furthermore, it details the essential experimental protocols for peptide synthesis and biophysical validation, including Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), offering a holistic view of a modern peptide-based drug discovery workflow. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to investigate and modulate PPIs.

The Rationale for Modeling this compound

Peptides are increasingly recognized as promising therapeutic agents for their ability to target large, often flat and featureless protein-protein interfaces that are challenging for small-molecule drugs.[2][3] The amino acids Tryptophan (Trp), Methionine (Met), and Phenylalanine (Phe) are particularly important for these interactions.[1] Computational modeling provides an indispensable toolkit to explore peptide-protein binding at an atomic level, offering insights that can guide the rational design of more potent and specific peptide-based inhibitors.[2][4] This guide uses this compound as a model system to delineate a robust computational and experimental workflow.

Integrated Computational and Experimental Workflow

The discovery and optimization of peptide inhibitors is a cyclical process where computational predictions inform experimental design, and empirical results provide feedback to refine the computational models. This integrated approach enhances efficiency and increases the probability of success.

cluster_0 In Silico Modeling cluster_1 Experimental Validation Target Target Protein Selection (PDB) Docking Molecular Docking (Initial Pose Prediction) Target->Docking Peptide Peptide Structure (this compound) Peptide->Docking MD Molecular Dynamics (Refinement & Dynamics) Docking->MD BFE Binding Free Energy (Affinity Estimation) MD->BFE Hypothesis Generate Binding Hypothesis BFE->Hypothesis Synthesis Peptide Synthesis (SPPS) Hypothesis->Synthesis Guide Synthesis Purification Purification & Analysis (HPLC, MS) Synthesis->Purification ITC ITC (Thermodynamics, Kd) Purification->ITC SPR SPR (Kinetics, KD) Purification->SPR Validation Validate Hypothesis ITC->Validation SPR->Validation Validation->Docking Refine Model

Caption: Integrated workflow for peptide inhibitor design and validation.

In Silico Modeling Protocols

The core of the computational analysis involves a multi-step process to predict how this compound binds to a target protein and to quantify this interaction.

System Preparation
  • Protein Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules and other non-essential ligands, adding hydrogen atoms, and assigning protonation states appropriate for a physiological pH.

  • Peptide Structure: Generate a 3D structure for this compound using molecular building software (e.g., PyMOL, Avogadro). Perform an initial energy minimization of the peptide in a vacuum.

  • Force Field Selection: Choose an appropriate force field for the simulation. The CHARMM (e.g., CHARMM36) and AMBER (e.g., ff14SB) force fields are widely used and considered accurate for protein and peptide simulations.[5][6]

Molecular Docking

Molecular docking predicts the preferred orientation of the peptide when bound to the protein. This provides a starting configuration for more rigorous simulations.

  • Grid Generation: Define a docking grid box that encompasses the putative binding site on the target protein.

  • Peptide Docking: Use a peptide docking program (e.g., AutoDock CrankPep, ClusPro PeptiDock) to dock the this compound structure into the defined grid box.[7][8]

  • Pose Clustering and Scoring: The software will generate multiple possible binding poses. These are clustered based on root-mean-square deviation (RMSD) and ranked using a scoring function that estimates the binding affinity.

  • Selection: Select the top-ranked poses from the most populated clusters for further analysis.

As a hypothetical example, docking this compound into the binding groove of the anti-apoptotic protein Bcl-2.

Cluster RankNumber of PosesLowest Energy Score (kcal/mol)Mean Energy (kcal/mol)
142-8.1-7.9 ± 0.2
228-7.5-7.3 ± 0.3
315-7.2-7.0 ± 0.1
Molecular Dynamics (MD) Simulation

MD simulations are used to refine the docked complex and to study its dynamic behavior in a simulated physiological environment.[9][10] This allows for an assessment of the stability of the binding pose and conformational changes in both the peptide and the protein.[11]

Start Start with Docked Protein-Peptide Complex Solvate 1. Solvation (e.g., TIP3P Water Box) Start->Solvate Neutralize 2. Ionization (Add Na+/Cl- to Neutralize) Solvate->Neutralize Minimize 3. Energy Minimization (Remove Steric Clashes) Neutralize->Minimize Equilibrate 4. Equilibration (NVT then NPT Ensemble) Minimize->Equilibrate Production 5. Production MD (e.g., 100 ns) Equilibrate->Production Analyze 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze End Characterized Complex Dynamics Analyze->End

Caption: Workflow for a standard Molecular Dynamics (MD) simulation.
  • Solvation: Place the protein-peptide complex into a periodic box of explicit water molecules (e.g., TIP3P water model).[12] The box dimensions should ensure a minimum distance (e.g., 10 Å) between the protein and the box edge.[12]

  • Neutralization: Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).[12]

  • Energy Minimization: Perform a series of energy minimization steps (e.g., steepest descent followed by conjugate gradient) to relax the system and remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This ensures the system is stable before the production run.

  • Production Run: Run the simulation for a desired length of time (e.g., 100-500 ns) to generate a trajectory of the system's atomic movements.[10]

  • Trajectory Analysis: Analyze the resulting trajectory to calculate metrics such as RMSD (to assess stability), RMSF (to identify flexible regions), and hydrogen bond occupancy.

Binding Free Energy Calculation

These methods provide a more accurate, quantitative estimate of binding affinity than docking scores.

  • Snapshot Extraction: Extract snapshots (e.g., 100-1000 frames) from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the free energy of the complex, the protein alone, and the peptide alone using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_protein + G_peptide)

  • Component Analysis: Decompose the total binding free energy into its constituent parts: van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. This can identify the key driving forces of the interaction.

Energy ComponentAverage Value (kcal/mol)Standard Deviation
Van der Waals (ΔE_vdW)-45.22.5
Electrostatic (ΔE_elec)-18.93.1
Polar Solvation (ΔG_pol)+51.54.2
Non-Polar Solvation (ΔG_np)-5.80.5
Binding Free Energy (ΔG_bind) -18.4 3.8

Experimental Validation Protocols

Experimental validation is crucial to confirm the predictions made by in silico models.[13]

Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS is the standard method for chemically synthesizing peptides.[14] The process involves the sequential addition of protected amino acids to a growing chain anchored to a solid resin support.[14]

Resin Start: Fmoc-Met-Wang Resin Deprotect1 1. Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Resin->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple 2. Coupling (Fmoc-Trp(Boc)-OH, HBTU, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 3. Final Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF, DCM) Deprotect2->Wash3 Cleave 4. Cleavage & Deprotection (TFA Cocktail) Wash3->Cleave Product End: Crude this compound Cleave->Product

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
  • Resin Preparation: Start with a pre-loaded Fmoc-Met-Wang resin. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from Methionine using a solution of 20% piperidine in DMF.[15] Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

  • Amino Acid Coupling: Pre-activate Fmoc-Trp(Boc)-OH with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[15] Add this solution to the resin and allow the reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.[15] Wash the resin thoroughly.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Tryptophan using 20% piperidine in DMF.[15]

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to simultaneously cleave the peptide from the resin and remove the Boc side-chain protecting group from Tryptophan.[14]

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

  • Analysis: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.[15]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[16] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), in a single experiment.[17][18]

  • Sample Preparation: Prepare the purified target protein and the synthesized this compound peptide in the exact same, degassed buffer (e.g., PBS or HEPES).[17] The protein concentration in the sample cell is typically 10-50 µM, and the peptide concentration in the syringe is 10-20 times higher.[17]

  • Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 20 injections of 2 µL each).[17]

  • Titration: Perform the experiment by titrating the peptide solution from the syringe into the protein solution in the sample cell. A reference cell contains only buffer.[16]

  • Data Analysis: Integrate the raw heat-burst peaks to generate a binding isotherm. Fit this curve to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

ParameterValue
Stoichiometry (n)1.05
Dissociation Constant (Kd)15.2 µM
Enthalpy Change (ΔH)-12.5 kcal/mol
Entropy Change (TΔS)-5.8 kcal/mol
Gibbs Free Energy (ΔG) -6.7 kcal/mol
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure real-time biomolecular interactions.[19][20] It is particularly useful for determining the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.[21][22]

  • Chip Preparation: Immobilize the target protein (ligand) onto the surface of a sensor chip (e.g., via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of the this compound peptide (analyte) in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate.[21] The binding is measured in real-time as a change in the refractive index, recorded in response units (RU).

  • Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the peptide from the protein.

  • Data Analysis: Fit the resulting sensorgrams (plots of RU vs. time) to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine ka and kd. The equilibrium dissociation constant is calculated as KD = kd/ka.

Analyte Conc. (µM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Dissociation Constant (KD) (µM)
1.25 - 202.1 x 10³3.5 x 10⁻²16.7

Conclusion

The integrated workflow detailed in this guide demonstrates the powerful synergy between in silico modeling and experimental validation for investigating peptide-protein interactions. By using computational methods like molecular docking and MD simulations, researchers can generate high-resolution hypotheses about the binding of peptides such as this compound. These predictions can then be rigorously tested and quantified using biophysical techniques like ITC and SPR. This iterative cycle of prediction and verification accelerates the discovery and optimization of novel peptide-based therapeutics, providing a robust pathway from computational concept to experimental confirmation.

References

H-Trp-Met-OH: A Technical Guide on its Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Trp-Met-OH, the dipeptide tryptophanyl-methionine, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of neuroprotection and anti-inflammatory responses. While its isomer, H-Met-Trp-OH, is listed as an "expected" human metabolite likely resulting from protein catabolism, direct evidence for the endogenous presence of this compound in human tissues and biofluids is currently lacking.[1] This technical guide provides a comprehensive overview of this compound, focusing on its demonstrated biological activities when exogenously administered, its metabolic fate, and relevant experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic utility of this dipeptide.

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, can exhibit significant physiological and cell-signaling effects.[1] this compound is a dipeptide composed of L-tryptophan and L-methionine. While dipeptides are generally considered short-lived intermediates in the process of protein digestion and degradation, specific sequences have been shown to possess distinct biological activities.[1][2][3] Notably, research into this compound and its isomer has revealed potent neuroprotective and anti-inflammatory properties, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's.

Biological Activities and Therapeutic Potential

The primary therapeutic potential of this compound, as indicated by current research, lies in its ability to mitigate neuroinflammation and the pathological hallmarks of Alzheimer's disease.

Neuroprotective and Anti-inflammatory Effects

Studies have demonstrated that the administration of the Trp-Met dipeptide can suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system.[4] In the context of Alzheimer's disease, amyloid-β (Aβ) plaques trigger microglial activation, which leads to the release of pro-inflammatory cytokines. The Trp-Met dipeptide has been shown to counteract this process.[4]

In a mouse model of Alzheimer's disease (5xFAD mice), intake of the WM (Trp-Met) peptide led to:

  • Suppression of inflammatory cytokine production.[4]

  • Reduced activation and infiltration of microglia around Aβ depositions.[4]

  • Decreased Aβ deposition in the cortex and hippocampus.[4]

  • Improved object recognition memory.[4]

These findings suggest that this compound may exert its therapeutic effects by modulating microglial activity, thereby representing a potential preventive and therapeutic strategy for inflammation-related cognitive decline and dementia.[4]

Metabolism and Bioavailability

Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. As a dipeptide, it is subject to enzymatic cleavage and cellular transport mechanisms.

Enzymatic Degradation

Dipeptides are produced from polypeptides through the action of hydrolase enzymes.[2] The stability of the peptide bond in this compound is influenced by the sequence of its amino acids. Digestive enzymes such as chymotrypsin (B1334515) and carboxypeptidase A play a role in the cleavage of dipeptides. Carboxypeptidase A, a metalloexopeptidase, specifically hydrolyzes the C-terminal peptide bond, with a preference for residues with aromatic or bulky aliphatic side chains, making the C-terminal methionine in this compound a likely target for cleavage.

Cellular Uptake and Transport

Dipeptides are absorbed more rapidly than free amino acids due to dedicated transport mechanisms.[2] Dipeptides with an N-terminal tryptophan are known to have a high affinity for peptide transporters. The transport of dipeptides is generally mediated by proton-dependent oligopeptide transporters (POTs).

Quantitative Data

Currently, there is a lack of quantitative data on the endogenous levels of this compound in biological systems. The available quantitative data primarily pertains to in vitro studies and animal models where the dipeptide was administered exogenously.

ParameterModel SystemKey FindingsReference
Microglial Activation Primary MicrogliaTrp-Met identified as a suppressant of microglial activation.[4]
Inflammatory Cytokine Production 5xFAD MiceIntake of Trp-Met suppressed the production of inflammatory cytokines.[4]
Aβ Deposition 5xFAD MiceTrp-Met intake reduced Aβ deposition in the cortex and hippocampus.[4]
Cognitive Function 5xFAD MiceTrp-Met intake improved object recognition memory.[4]

Experimental Protocols

Quantification of this compound by LC-MS/MS

Objective: To detect and quantify this compound in biological samples.

Methodology:

  • Sample Preparation:

    • For plasma or serum samples, perform protein precipitation using a cold organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B.

    • Flow Rate: Appropriate for the column dimensions.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The m/z of protonated this compound.

    • Product Ions: Specific fragment ions of this compound.

In Vitro Microglia Activation Assay

Objective: To assess the anti-inflammatory effects of this compound on microglia.

Methodology:

  • Cell Culture: Culture a suitable microglial cell line (e.g., BV-2) in appropriate media.

  • Treatment:

    • Pre-treat the microglial cells with varying concentrations of this compound for a specified duration.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

  • Endpoint Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or a multiplex immunoassay.

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent as an indicator of NO production.

    • Gene Expression Analysis: Isolate RNA from the cells and perform RT-qPCR to analyze the expression of genes encoding inflammatory mediators.

Signaling Pathways and Logical Relationships

The precise signaling pathways through which this compound exerts its neuroprotective and anti-inflammatory effects are still under investigation. However, based on its observed effects on microglia, a proposed pathway involves the modulation of inflammatory signaling cascades.

G cluster_0 External Stimulus cluster_1 Microglial Cell cluster_2 Therapeutic Intervention Abeta Amyloid-β (Aβ) Microglia Microglia Abeta->Microglia Activates NFkB NF-κB Pathway Microglia->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Induces Production Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Leads to TrpMet This compound TrpMet->Microglia Inhibits Activation

Caption: Proposed mechanism of this compound in mitigating neuroinflammation.

Conclusion and Future Directions

This compound is a dipeptide with significant, demonstrated neuroprotective and anti-inflammatory properties in preclinical models. While its status as an endogenous metabolite remains to be confirmed, its potential as a therapeutic agent, particularly for neurodegenerative diseases, is promising. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways underlying its biological effects, as well as conducting comprehensive pharmacokinetic and pharmacodynamic studies to evaluate its therapeutic efficacy and safety in more detail. The development of robust analytical methods for its detection in biological matrices will also be crucial for advancing our understanding of its potential physiological roles and for its clinical development.

References

Thermal Stability of L-Tryptophyl-L-Methionine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Tryptophyl-L-Methionine is a dipeptide of interest in various fields, including drug development and nutritional science. Understanding its thermal stability is paramount for defining storage conditions, processing parameters, and predicting shelf-life. This document provides a technical framework for assessing the thermal stability of L-Tryptophyl-L-Methionine. It outlines the probable thermal decomposition pathways, presents methodologies for analysis, and offers a comparative context through data from structurally related dipeptides. The primary anticipated thermal degradation route for this dipeptide in the solid state is intramolecular cyclization to form the corresponding diketopiperazine.

Predicted Thermal Degradation Pathways

The thermal degradation of linear dipeptides, particularly in the solid state, is well-documented to proceed primarily through an intramolecular aminolysis reaction, leading to the formation of a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP).[1][2][3] This cyclization reaction results in the elimination of a water molecule.[2][4]

For L-Tryptophyl-L-Methionine, the expected major thermal degradation product is cyclo(L-Tryptophyl-L-Methionyl). Other potential degradation pathways, especially at higher temperatures or in the presence of oxygen, could involve oxidation of the methionine and tryptophan side chains.[5][6][7] The indole (B1671886) ring of tryptophan and the thioether group of methionine are susceptible to oxidation.[7]

Diagram: Predicted Primary Thermal Degradation Pathway of L-Tryptophyl-L-Methionine

G TrpMet L-Tryptophyl-L-Methionine Heat Heat (Δ) TrpMet->Heat DKP cyclo(L-Tryptophyl-L-Methionyl) (Diketopiperazine) Water Water (H₂O) Heat->DKP Heat->Water

Caption: Intramolecular cyclization of L-Tryptophyl-L-Methionine to its diketopiperazine.

Quantitative Data on Thermal Stability of Analogous Dipeptides

While specific data for L-Tryptophyl-L-Methionine is unavailable, the following table summarizes thermal stability data for other dipeptides, providing a comparative context for potential decomposition temperatures and activation energies. These values are typically determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

DipeptideOnset of Decomposition (°C)Activation Energy (kJ/mol)Primary Degradation ProductReference
Aspartame (B1666099) (Asp-Phe-OMe)167 - 180266Diketopiperazine, Methanol[1]
Aspartylphenylalanine (Asp-Phe)186 - 202234Diketopiperazine, Water[1]
L-Alanyl-L-Valine243N/ADiketopiperazine, Water[8]
GlycylglycineN/AN/ADiketopiperazine, Water[4]
L-Leucyl-L-ValineN/AN/ADiketopiperazine, Water[9]

N/A: Data not available in the cited source.

Experimental Protocols for Thermal Stability Assessment

A multi-faceted approach is necessary to fully characterize the thermal stability of L-Tryptophyl-L-Methionine. The following are detailed experimental protocols for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the dipeptide begins to lose mass due to decomposition and to quantify this mass loss.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 4-5 mg of the L-Tryptophyl-L-Methionine sample into an aluminum or ceramic crucible.[10]

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or air at a flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.[10]

    • Temperature Range: 30 °C to 400 °C, or higher if no complete decomposition is observed.

  • Data Analysis:

    • Plot the percentage of mass loss against temperature.

    • The onset temperature of decomposition is determined from the initial point of significant mass loss.

    • The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum mass loss rate.[11]

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-3 mg of the L-Tryptophyl-L-Methionine sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min.[10]

    • Temperature Range: 30 °C to a temperature exceeding the decomposition temperature determined by TGA.

  • Data Analysis:

    • Plot the heat flow against temperature.

    • Endothermic peaks typically represent melting or decomposition. Exothermic peaks may indicate crystallization or other chemical reactions.

    • The peak temperature and the area under the peak (enthalpy change) are calculated.

Diagram: Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Degradation Product Analysis cluster_3 Data Interpretation Sample L-Tryptophyl-L-Methionine (Solid Powder) TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC HeatedSample Heated Sample (Post-TGA/DSC or Oven) TGA->HeatedSample Data Decomposition Temperature Enthalpy Changes Degradation Products Kinetic Parameters TGA->Data DSC->HeatedSample DSC->Data HPLC RP-HPLC-UV/MS (High-Performance Liquid Chromatography) HeatedSample->HPLC MS Mass Spectrometry (Structure Elucidation) HPLC->MS MS->Data

Caption: A typical workflow for assessing the thermal stability of a dipeptide.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

Objective: To separate, identify, and quantify the parent dipeptide and its thermal degradation products.

Methodology:

  • Sample Preparation:

    • Heat a known quantity of L-Tryptophyl-L-Methionine at a temperature determined from TGA/DSC to induce partial degradation (e.g., 10-20% degradation).[12]

    • Dissolve the heated and unheated (control) samples in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid).[13]

  • Instrument: An HPLC system equipped with a UV detector and preferably coupled to a mass spectrometer (LC-MS).[14]

  • Chromatographic Conditions (Typical):

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[15]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[13]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[13]

    • Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-40 minutes to elute compounds of varying polarity.

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: UV detection at 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).

  • Data Analysis:

    • Compare the chromatograms of the heated and unheated samples to identify new peaks corresponding to degradation products.

    • Use the integrated peak areas to quantify the percentage of remaining parent dipeptide and the formation of degradation products.

    • If using LC-MS, analyze the mass spectra of the degradation product peaks to determine their molecular weights and aid in structural elucidation.[16][17]

Conclusion

The thermal stability of L-Tryptophyl-L-Methionine is a critical parameter for its handling, storage, and application. While direct experimental data is currently lacking, a robust understanding can be built upon the well-established principles of dipeptide thermal degradation. The primary expected pathway is cyclization to form a diketopiperazine. The experimental protocols detailed in this guide provide a clear roadmap for researchers to determine the specific thermal properties of L-Tryptophyl-L-Methionine. The resulting data will be invaluable for ensuring the quality, safety, and efficacy of products containing this dipeptide. Further research is encouraged to generate specific thermal stability data for L-Tryptophyl-L-Methionine to fill the current knowledge gap.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Trp-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Trp-Met-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis is performed on Wang resin, a standard support for peptides with a C-terminal carboxylic acid. Special considerations are given to the unique challenges presented by the methionine (Met) and tryptophan (Trp) residues. Methionine is susceptible to oxidation, and the indole (B1671886) side chain of tryptophan can undergo alkylation during acidic cleavage. This protocol incorporates strategies to mitigate these side reactions, ensuring a high-purity final product.

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of this compound. These values are representative and may vary depending on the specific reagents and equipment used.

Table 1: Resin Loading and Synthesis Yields

ParameterTypical ValueNotes
Wang Resin Initial Substitution0.5 - 1.0 mmol/gVaries by manufacturer.
Fmoc-Met-OH Loading Efficiency85 - 95%Determined by UV spectrophotometry of the Fmoc adduct released upon piperidine (B6355638) treatment.
Fmoc-Trp(Boc)-OH Coupling Yield>99%Monitored by a negative Kaiser test.
Overall Crude Peptide Yield70 - 85%Based on the initial resin loading.
Final Purity after HPLC>98%

Table 2: Reagent Quantities per Synthesis Step (for 0.1 mmol scale)

StepReagentQuantityMolar Excess (relative to resin loading)
Resin Swelling Dichloromethane (B109758) (DCM)10 mL-
N,N-Dimethylformamide (DMF)10 mL-
Fmoc-Met-OH Loading Fmoc-Met-OH0.4 mmol (148.6 mg)4 eq
HOBt0.4 mmol (61.3 mg)4 eq
DIC0.4 mmol (63.1 µL)4 eq
DMAP0.01 mmol (1.2 mg)0.1 eq
Fmoc Deprotection 20% Piperidine in DMF2 x 5 mL-
Fmoc-Trp(Boc)-OH Coupling Fmoc-Trp(Boc)-OH0.3 mmol (158.0 mg)3 eq
HBTU0.3 mmol (113.7 mg)3 eq
DIPEA0.6 mmol (104.5 µL)6 eq
Final Fmoc Deprotection 20% Piperidine in DMF2 x 5 mL-
Cleavage Cleavage Cocktail (Reagent K)5 mL-

Experimental Protocols

Resin Preparation and Swelling
  • Place 100-200 mg of Wang resin (substitution ~0.5-1.0 mmol/g) in a fritted syringe or a dedicated peptide synthesis vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).

  • Swell the resin in dichloromethane (DCM) (5 mL) for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL).

Loading of the First Amino Acid (Fmoc-Met-OH)
  • In a separate vial, dissolve Fmoc-Met-OH (4 eq), HOBt (4 eq), and DIC (4 eq) in a minimal amount of DMF.

  • Add the solution to the swollen resin.

  • Add DMAP (0.1 eq) to the resin slurry.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

  • Dry the resin under vacuum.

  • Optional: Determine the loading efficiency by treating a small, known weight of the dried resin with 20% piperidine in DMF and measuring the absorbance of the released dibenzofulvene-piperidine adduct at 301 nm.

Capping of Unreacted Hydroxyl Groups
  • Suspend the resin in a solution of acetic anhydride (B1165640) (10 eq) and pyridine (B92270) (10 eq) in DMF.

  • Agitate the mixture for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Fmoc Deprotection
  • Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes.

  • Drain the solution.

  • Treat the resin again with 20% piperidine in DMF (5 mL) for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.

Coupling of the Second Amino Acid (Fmoc-Trp(Boc)-OH)
  • In a separate vial, pre-activate Fmoc-Trp(Boc)-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 2-3 minutes. The use of Fmoc-Trp(Boc)-OH is crucial to prevent alkylation of the indole side chain during the final cleavage step.[1]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Perform a Kaiser test to monitor the reaction for completion (a negative test indicates the absence of free primary amines). If the test is positive, continue the coupling for another hour or repeat the coupling step.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Final Fmoc Deprotection
  • Repeat the Fmoc deprotection procedure as described in step 4 to remove the Fmoc group from the N-terminal tryptophan.

  • Wash the resin with DMF (5 x 5 mL) followed by DCM (3 x 5 mL).

  • Dry the peptide-resin under vacuum for at least 1 hour before cleavage.

Cleavage and Deprotection
  • Prepare the cleavage cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT). This scavenger-rich cocktail is essential to protect the methionine from oxidation and the tryptophan from alkylation.[1]

  • Add the cleavage cocktail (5 mL) to the dried peptide-resin in a sealed vessel.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of water/acetonitrile with 0.1% TFA.

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of this compound.[1]

Mandatory Visualizations

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Synthesis Cycle cluster_Cleavage_Purification Cleavage & Purification cluster_Product Final Product Resin Wang Resin Swell Swell in DCM/DMF Resin->Swell Load_Met 1. Load Fmoc-Met-OH Swell->Load_Met Cap Cap Unreacted Sites Load_Met->Cap Deprotect1 2. Fmoc Deprotection Cap->Deprotect1 Couple_Trp 3. Couple Fmoc-Trp(Boc)-OH Deprotect1->Couple_Trp Deprotect2 4. Final Fmoc Deprotection Couple_Trp->Deprotect2 Cleave Cleave with Reagent K Deprotect2->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze HPLC/MS Analysis Purify->Analyze Final_Peptide This compound (>98% Purity) Analyze->Final_Peptide

Caption: Workflow for the solid-phase synthesis of this compound.

Side_Reactions cluster_Met Methionine Side Reaction cluster_Trp Tryptophan Side Reaction cluster_Mitigation Mitigation Strategies TFA_Cleavage TFA Cleavage Met Methionine TFA_Cleavage->Met Trp Tryptophan (unprotected) TFA_Cleavage->Trp Met_Ox Methionine Sulfoxide (+16 Da) Met->Met_Ox Oxidation Trp_Alk Alkylated Tryptophan Trp->Trp_Alk Alkylation by carbocations Scavengers Scavengers (EDT, Thioanisole) Scavengers->Met_Ox Inhibits Boc_Protection Fmoc-Trp(Boc)-OH Boc_Protection->Trp_Alk Prevents

Caption: Potential side reactions and mitigation strategies.

References

Purification of H-Trp-Met-OH by Reverse-Phase HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of the dipeptide H-Trp-Met-OH (Tryptophyl-Methionine) using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is intended to assist researchers, scientists, and drug development professionals in developing and implementing robust purification strategies for this and similar dipeptides.

Introduction

Reverse-phase HPLC is a powerful and widely used technique for the purification of peptides, separating molecules based on their hydrophobicity. For a dipeptide like this compound, which contains a hydrophobic tryptophan residue and a sulfur-containing methionine residue, RP-HPLC offers excellent resolution to separate the target peptide from impurities generated during chemical synthesis or potential degradation products.[1] Common impurities include deletion sequences (e.g., H-Trp-OH or H-Met-OH), protecting group adducts, and oxidized forms of the peptide, particularly oxidation of the methionine residue to methionine sulfoxide.[2][3]

This application note details the necessary materials, instrument setup, and a step-by-step protocol for the efficient purification of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C16H21N3O3SN/A
Molecular Weight 335.42 g/mol N/A
Amino Acid Sequence Trp-MetN/A
Key Residues Tryptophan (hydrophobic, aromatic), Methionine (hydrophobic, sulfur-containing)[4]

Experimental Protocols

Materials and Reagents
Material/ReagentGradeRecommended Supplier
Crude this compoundSynthesis GradeN/A
Acetonitrile (B52724) (ACN)HPLC GradeN/A
WaterHPLC Grade or Milli-QN/A
Trifluoroacetic Acid (TFA)HPLC GradeN/A
0.22 µm Syringe FiltersN/AN/A
Instrumentation and Columns
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, UV detector, and fraction collector is required.

  • Column: A C18 reverse-phase column is recommended for the purification of this compound. The selection of a C8 column is also a viable alternative.[5]

Column ParameterRecommendation
Stationary Phase C18 (Octadecylsilane)
Particle Size 5 - 10 µm
Pore Size 100 - 300 Å
Dimensions (Preparative) 21.2 x 250 mm
Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of Mobile Phase A.

  • If solubility is an issue, a small percentage of acetonitrile can be added.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

HPLC Purification Protocol

The following table outlines the recommended HPLC conditions for the purification of this compound.

ParameterCondition
Column C18, 5 µm, 120 Å, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20 mL/min
Detection Wavelengths 220 nm (peptide bond) and 280 nm (tryptophan indole (B1671886) ring)
Injection Volume Dependent on sample concentration and column loading capacity
Gradient See table below

Gradient Program:

Time (minutes)% Mobile Phase B
05
55
3565
40100
45100
465
555
Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

  • Pooling: Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to remove the solvents and obtain the purified this compound as a fluffy white powder.[6]

Data Presentation

The following table summarizes the expected results from the purification of this compound based on the protocol described above. Note: Actual retention times may vary depending on the specific HPLC system, column, and operating conditions.

AnalyteExpected Retention Time (min)Purity AchievedPotential Impurities and Expected Elution
This compound 20 - 25>98%Earlier Eluting: More polar impurities (e.g., deletion sequences). Later Eluting: More hydrophobic impurities (e.g., protecting group remnants). Closely Eluting: Oxidized H-Trp-Met(O)-OH.

Mandatory Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude Peptide in Mobile Phase A Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject Sample onto C18 Preparative Column Filter->Inject Gradient Gradient Elution (5-65% ACN with 0.1% TFA) Inject->Gradient Detect UV Detection (220 nm & 280 nm) Gradient->Detect Collect Fraction Collection Detect->Collect Analyze Analyze Fractions by Analytical HPLC Collect->Analyze Pool Pool High-Purity Fractions (>98%) Analyze->Pool Lyophilize Lyophilize to Obtain Purified Peptide Powder Pool->Lyophilize

Caption: Experimental workflow for the purification of this compound.

Logical_Relationships cluster_impurities Potential Impurities Crude Crude this compound Purification Reverse-Phase HPLC Crude->Purification Synthesis Synthesis-Related (Deletion/Truncated Sequences) Synthesis->Purification Oxidation Degradation-Related (Methionine Oxidation) Oxidation->Purification Pure Purified this compound (>98%) Purification->Pure

Caption: Logical relationship of crude product, impurities, and purified product.

References

Application Note: Mass Spectrometry Analysis of H-Trp-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tripeptide Tryptophyl-Methionine (H-Trp-Met-OH) is a subject of interest in various fields of biochemical and pharmaceutical research. Accurate and sensitive analysis of such small peptides is crucial for proteomics, drug discovery, and metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides a powerful platform for the identification, quantification, and structural elucidation of peptides like this compound. This application note details a robust LC-MS/MS method for the analysis of this compound, providing protocols for sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation. The methodologies described herein are intended for researchers, scientists, and drug development professionals.

Experimental Protocols

A successful analysis of this compound by mass spectrometry relies on meticulous sample preparation and optimized instrumental parameters.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound standard. Dissolve it in LC-MS grade water or a suitable buffer (e.g., 0.1% formic acid in water) to create a stock solution of 1 mg/mL.

  • Working Solution Preparation: From the stock solution, prepare a series of working solutions at concentrations ranging from 1 µg/mL to 10 µg/mL by diluting with the initial mobile phase composition (e.g., 95% Mobile Phase A).

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation.

  • Mobile Phase A: 0.1% formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS)

The following parameters are provided as a starting point and may require optimization based on the specific instrument used.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides as it readily produces protonated molecular ions.[1]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) is effective for this type of analysis.[2]

    • MS1 Scan (Full Scan):

      • Mass Range: m/z 100-1000.

      • Scan Time: 0.2 seconds.

    • MS2 Scan (Fragmentation):

      • Precursor Ion Selection: Select the top 3-5 most intense ions from the MS1 scan for fragmentation.

      • Collision Gas: Argon.

      • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a rich fragmentation spectrum. The fragmentation of peptides in a mass spectrometer typically occurs at the peptide bonds, producing b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[3]

      • Dynamic Exclusion: Enable to prevent repeated fragmentation of the same precursor ion.[2]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sp1 Weigh this compound sp2 Prepare Stock Solution (1 mg/mL) sp1->sp2 sp3 Prepare Working Solutions (1-10 µg/mL) sp2->sp3 lc1 Inject Sample sp3->lc1 lc2 C18 Reversed-Phase Separation lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 ms2 MS1 Full Scan (m/z 100-1000) ms1->ms2 ms3 Precursor Ion Selection ([M+H]+) ms2->ms3 ms4 MS2 Fragmentation (CID) ms3->ms4 da1 Extract Ion Chromatograms ms4->da1 da2 Identify Precursor and Fragment Ions da1->da2 da3 Generate Report da2->da3

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Data Presentation

The expected quantitative data from the mass spectrometry analysis of this compound is summarized in the table below. The theoretical monoisotopic mass of the neutral peptide is 478.18 g/mol .

Ion TypeSequenceTheoretical m/z
Precursor Ion
[M+H]⁺This compound479.19
Fragment Ions
b₁Trp187.08
b₂Trp-Met318.12
y₁Met150.06
y₂Trp-Met335.13
Immonium IonTrp130.07
Immonium IonMet104.05

Note: The observed m/z values may vary slightly depending on instrument calibration and resolution.

Fragmentation Pathway

Collision-induced dissociation (CID) of the protonated this compound precursor ion ([M+H]⁺) primarily yields b- and y-type fragment ions due to the cleavage of the peptide amide bonds. The tryptophan and methionine side chains can also produce characteristic immonium ions.

fragmentation_pathway cluster_b b-ions cluster_y y-ions cluster_imm Immonium Ions precursor [M+H]⁺ This compound m/z 479.19 b2 b₂ [Trp-Met]⁺ m/z 318.12 precursor->b2 y2 y₂ [Trp-Met]⁺ m/z 335.13 precursor->y2 imm_trp Trp Immonium m/z 130.07 precursor->imm_trp imm_met Met Immonium m/z 104.05 precursor->imm_met b1 b₁ [Trp]⁺ m/z 187.08 b2->b1 y1 y₁ [Met]⁺ m/z 150.06 y2->y1

Caption: Fragmentation pathway of protonated this compound.

Discussion

The described LC-MS/MS method provides a reliable approach for the analysis of this compound. The use of a C18 column allows for effective separation from other components in a complex matrix. Electrospray ionization in positive mode is well-suited for the ionization of this peptide.

It is important to be aware of potential in-source fragmentation or oxidation of the methionine and tryptophan residues.[4][5] Methionine is susceptible to oxidation, which would result in a mass increase of +16 Da (sulfoxide) or +32 Da (sulfone).[5] Tryptophan can also undergo oxidation.[4] The presence of these modifications can be monitored by extracting the corresponding m/z values from the full scan data. The use of fresh solvents and proper sample handling can minimize these effects.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound using LC-MS/MS. The detailed experimental parameters, expected data, and visual representations of the workflow and fragmentation pathway serve as a valuable resource for researchers in the fields of biochemistry, pharmaceutical sciences, and proteomics. The methodology can be adapted and optimized for specific instrumentation and research applications.

References

Application Notes and Protocols for the Synthesis and Characterization of L-Tryptophyl-L-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-Tryptophyl-L-Methionine (Trp-Met) is a subject of growing interest in biomedical research due to its potential therapeutic properties. Composed of the essential amino acids L-tryptophan and L-methionine, this dipeptide has demonstrated noteworthy biological activity, particularly in the realm of neuroinflammation. Recent studies have highlighted its neuroprotective effects, showcasing its ability to suppress the activation of microglia and subsequent release of pro-inflammatory cytokines, which are implicated in the pathology of neurodegenerative diseases such as Alzheimer's.[1][2]

These application notes provide a comprehensive guide for the chemical synthesis, purification, and characterization of L-Tryptophyl-L-Methionine. The protocols detailed herein are designed to be accessible to researchers with a foundational knowledge of peptide chemistry.

Synthesis of L-Tryptophyl-L-Methionine

The synthesis of L-Tryptophyl-L-Methionine can be effectively achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS is generally preferred for its efficiency and ease of purification.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol employs the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The use of a Boc (tert-butyloxycarbonyl) protecting group on the indole (B1671886) nitrogen of tryptophan is highly recommended to prevent side reactions during cleavage.

Diagram of the SPPS Workflow:

spss_workflow resin Fmoc-Met-Resin deprotection1 Fmoc Deprotection (20% Piperidine (B6355638) in DMF) resin->deprotection1 coupling Coupling: Fmoc-Trp(Boc)-OH, HBTU/HOBt, DIPEA deprotection1->coupling deprotection2 Fmoc Deprotection (20% Piperidine in DMF) coupling->deprotection2 Wash cleavage Cleavage & Deprotection (TFA/TIS/H2O) deprotection2->cleavage Wash purification Purification (RP-HPLC) cleavage->purification product L-Tryptophyl-L-Methionine purification->product

A schematic overview of the solid-phase synthesis of L-Tryptophyl-L-Methionine.

Materials and Reagents:

Material/ReagentSupplier Recommendation
Fmoc-L-Methionine pre-loaded resin (e.g., Wang resin)Standard commercial supplier
Fmoc-L-Tryptophan(Boc)-OHStandard commercial supplier
N,N'-Diisopropylcarbodiimide (DIC)Reagent Grade
1-Hydroxybenzotriazole (HOBt)Reagent Grade
N,N-Diisopropylethylamine (DIPEA)Reagent Grade
PiperidineReagent Grade
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)Reagent Grade
Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
Diethyl etherReagent Grade
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade

Experimental Protocol:

  • Resin Swelling: Swell the Fmoc-L-Methionine-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes, then drain.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-L-Tryptophan(Boc)-OH:

    • In a separate vessel, dissolve Fmoc-L-Tryptophan(Boc)-OH (2 eq.), HOBt (2 eq.), and HBTU (2 eq.) in DMF.

    • Add DIPEA (4 eq.) to the activation mixture and let it stand for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal tryptophan.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3x) and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Purification by RP-HPLC

The crude L-Tryptophyl-L-Methionine is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

RP-HPLC Parameters:

ParameterCondition
Column C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 100 µL (1 mg/mL crude peptide in Mobile Phase A)

Protocol:

  • Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the equilibrated HPLC system.

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions for purity by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified L-Tryptophyl-L-Methionine as a white powder.

Characterization

Mass Spectrometry:

The molecular weight of the purified dipeptide should be confirmed by mass spectrometry (e.g., ESI-MS).

ParameterExpected Value
Chemical Formula C₁₆H₂₁N₃O₃S
Molecular Weight 335.42 g/mol
Expected [M+H]⁺ 336.14

NMR Spectroscopy:

The structure of the dipeptide can be confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts will be a composite of the individual amino acid residues, with shifts in the amide region confirming peptide bond formation.

Biological Activity: Neuroprotective Effects

L-Tryptophyl-L-Methionine has been shown to exert neuroprotective effects by modulating microglial activation.[1][2] Microglia are the resident immune cells of the central nervous system and play a crucial role in neuroinflammation. In pathological conditions such as Alzheimer's disease, microglia become activated and release pro-inflammatory cytokines, leading to neuronal damage.

Signaling Pathway of Trp-Met in Microglia:

microglia_pathway cluster_0 Microglial Cell Ab Amyloid-β (Aβ) Activation Microglial Activation Ab->Activation Stimulates TrpMet L-Tryptophyl-L-Methionine TrpMet->Activation Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Activation->Cytokines Leads to release of NeuronalDamage Neuronal Damage Cytokines->NeuronalDamage Causes

Trp-Met inhibits Aβ-induced microglial activation and cytokine release.

The Trp-Met dipeptide has been observed to suppress the production of inflammatory cytokines and reduce the activation of microglia in the presence of amyloid-β (Aβ) depositions.[1] This inhibitory action on neuroinflammation suggests a potential therapeutic application for L-Tryptophyl-L-Methionine in the prevention and treatment of neurodegenerative diseases.

References

Application Notes and Protocols for H-Trp-Met-OH in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-Trp-Met-OH (Tryptophan-Methionine) is a dipeptide of significant interest for its potential biological activities, drawing from the unique properties of its constituent amino acids. While direct experimental data on this compound is emerging, research into its isomeric form (H-Met-Trp-OH) and related peptides provides a strong predictive framework for its application in cell-based assays.[1] The primary biological activities of interest include anti-inflammatory, neuroprotective, and antioxidant effects.[1][2] The indole (B1671886) side chain of tryptophan and the sulfur-containing side chain of methionine are key to its predicted functions.[3]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the efficacy of this compound in various cellular models. The focus is on assays for anti-neuroinflammation, antioxidant capacity, and potential anticancer cytotoxicity.

Application Note 1: Assessment of Anti-Neuroinflammatory Properties

Recent studies have highlighted the potential of the this compound dipeptide in mitigating neuroinflammation, a key process in neurodegenerative diseases like Alzheimer's.[2][4] In a mouse model of Alzheimer's disease, oral administration of this compound was shown to suppress the production of pro-inflammatory cytokines and reduce the activation of microglia, the primary immune cells of the central nervous system.[2] The proposed mechanism involves the inhibition of inflammatory signaling pathways, such as those mediated by NF-κB.

Quantitative Data: In-Vivo Efficacy in Alzheimer's Disease Model

The following table summarizes the effects observed in a 5xFAD mouse model, suggesting the dipeptide's potential to modulate key pathological markers.

Treatment GroupEffect on Inflammatory CytokinesEffect on Microglia ActivationEffect on Aβ Deposition
This compoundSignificant ReductionSignificant ReductionImprovement
Data is based on findings from a study on 5xFAD mice.[2][5]

Signaling Pathway: Inhibition of Microglial Activation

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation H_Trp_Met_OH This compound H_Trp_Met_OH->NFkB Inhibition

Proposed pathway for this compound's anti-inflammatory effect.
Experimental Protocol: Inhibition of Cytokine Release in Microglial Cells

This protocol assesses the ability of this compound to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated microglial cells.[2]

Experimental Workflow

G start Seed BV-2 microglial cells in 96-well plate (5x10⁴ cells/well) adhere Allow cells to adhere overnight start->adhere pretreat Pre-treat cells with various concentrations of this compound adhere->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24 hours pretreat->stimulate collect Collect cell culture supernatant stimulate->collect analyze Measure cytokine levels (e.g., TNF-α) using ELISA collect->analyze end Analyze data and determine IC₅₀ value analyze->end

Workflow for the in-vitro anti-neuroinflammatory assay.

Materials:

  • BV-2 microglial cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution prepared in sterile PBS or DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • Plate reader

Procedure:

  • Cell Culture: Culture BV-2 cells in complete DMEM at 37°C in a 5% CO₂ humidified incubator.[2]

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[2]

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution). Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well (except for the negative control wells) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells and carefully collect the supernatant.

  • Cytokine Measurement: Quantify the concentration of the desired pro-inflammatory cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-only control. Determine the IC₅₀ value.

Application Note 2: Evaluation of Antioxidant Activity

The antioxidant potential of this compound is predicted based on the intrinsic properties of its amino acids.[1] The methionine residue can act as a scavenger of reactive oxygen species (ROS), while the indole ring of the tryptophan residue is an effective electron donor to quench free radicals.[1] Furthermore, methionine is a precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant.[1][6]

Quantitative Data: Antioxidant Capacity of Related Dipeptides

The following data for Met-Trp and Trp-Met dipeptides provide a predictive baseline for antioxidant activity.

DipeptideAssayAntioxidant Capacity (µmol TE/µmol)
Met-TrpABTS Cation-Radical2.60
Trp-MetABTS Cation-Radical3.30
Met-TrpPeroxyl Radical (ORAC)Additive effect of individual amino acids
Trp-MetPeroxyl Radical (ORAC)Additive effect of individual amino acids
TE: Trolox Equivalents.[5]

Mechanism: Free Radical Scavenging

G cluster_0 This compound Met Methionine Residue (Thioether) Neutralized Neutralized Species & Oxidized Peptide Met->Neutralized Trp Tryptophan Residue (Indole Ring) Trp->Neutralized ROS Reactive Oxygen Species (ROS) ROS->Met Scavenges ROS->Trp Donates Electron

Antioxidant mechanism of this compound.
Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol describes a common, rapid, and simple method to evaluate the free radical scavenging activity of this compound.[3]

Experimental Workflow

G start Prepare serial dilutions of This compound in methanol (B129727) mix Mix peptide solution with DPPH working solution start->mix incubate Incubate in the dark at room temperature (e.g., 30 min) mix->incubate measure Measure absorbance at ~517 nm incubate->measure end Calculate scavenging activity (%) measure->end

Workflow for the DPPH antioxidant assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions. Prepare similar dilutions of the positive control.

  • Reaction: In a 96-well plate, add a fixed volume of the DPPH working solution to each well. Then, add an equal volume of the different concentrations of the this compound solution, positive control, or methanol (for the blank).

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the peptide.

Application Note 3: Screening for Anticancer Activity (Hypothetical Application)

Quantitative Data: Anticancer Activity of Tryptophan-Containing Peptides

This table provides a comparative framework based on the activity of other tryptophan-containing peptide analogs against HeLa cells.

Peptide AnalogAmino Acid SequenceIC₅₀ (µM) on HeLa Cells
PNWAc-Lys-Lys-Trp-Trp-Lys-Trp-Lys-Lys-NH₂2.35 ± 0.28
PMWAc-Lys-Lys-Trp-Lys-Trp-Lys-Trp-Lys-NH₂2.47 ± 0.18
PCWAc-Lys-Trp-Lys-Lys-Trp-Trp-Lys-Lys-NH₂2.33 ± 0.12
Note: These peptides highlight the contribution of tryptophan to anticancer activity.[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol determines the effect of this compound on the viability of a chosen cancer cell line (e.g., HeLa, A549, MCF-7).[3][7]

Experimental Workflow

G start Seed cancer cells in 96-well plate and allow to attach treat Treat cells with various concentrations of this compound start->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_mtt Add MTT reagent to each well and incubate (2-4 hours) incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals add_mtt->solubilize measure Measure absorbance at ~570 nm solubilize->measure end Calculate cell viability (%) and IC₅₀ measure->end

Workflow for the MTT cytotoxicity assay.

Materials:

  • Selected cancer cell line (e.g., HeLa)

  • Appropriate cell culture medium with supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated controls and a vehicle control.

  • Incubation: Incubate the cells for desired time points (e.g., 24, 48, and 72 hours).[7]

  • MTT Addition: After incubation, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[3] Mix thoroughly.

  • Measurement: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results and determine the IC₅₀ value (the concentration of the peptide that inhibits cell growth by 50%).

References

H-Trp-Met-OH: A Versatile Tool for Interrogating Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Trp-Met-OH (Tryptophanyl-Methionine) and its isomer H-Met-Trp-OH are emerging as valuable tools in the study of protein-protein interactions (PPIs). The unique physicochemical properties of tryptophan and methionine residues, which are frequently identified as "hot spots" in protein interaction interfaces, make this dipeptide a powerful probe for investigating and modulating complex biological processes.[1][2] Tryptophan's intrinsic fluorescence provides a sensitive reporter for binding events, while methionine's flexible, sulfur-containing side chain can engage in crucial hydrophobic and sulfur-aromatic interactions.[3][4] These characteristics render this compound suitable for a variety of biophysical and biochemical assays aimed at characterizing protein interactions, identifying inhibitors, and elucidating signaling pathways.

This document provides detailed application notes and experimental protocols for utilizing this compound as a tool in protein interaction studies. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize key quantitative data related to the biological activities of tryptophan-methionine containing dipeptides.

Table 1: In-Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease

Treatment GroupEffect on Inflammatory CytokinesEffect on Microglia ActivationEffect on Aβ DepositionImprovement in Object Recognition MemoryReference
This compoundSuppressed productionSuppressed activation and infiltrationReduced in cortex and hippocampusImproved[5]

Table 2: Antioxidant Capacity of Methionine and Tryptophan Containing Dipeptides

DipeptideAssayAntioxidant Capacity (µmol TE/µmol)Reference
Met-TrpABTS Cation-Radical2.60[5]
Trp-MetABTS Cation-Radical3.30[5]

Table 3: Effect of Tryptophan-Containing Dipeptides on Monoamine Oxidase B (MAO-B) Activity

DipeptideConcentrationInhibition of MAO-B ActivityReference
H-Trp-Tyr-OH (WY)1 mM48 ± 1.95%[5]
Tryptophan1 mMNo inhibition[5]
Note: While direct inhibition by this compound was not quantified in this specific study, it demonstrated memory improvement consistent with other N-terminal Tryptophan dipeptides that inhibit MAO-B.[5]

Signaling Pathways

Proposed Neuroprotective and Anti-Inflammatory Pathway of this compound

Recent studies suggest that the this compound dipeptide exerts neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's.[6] The proposed mechanism involves the modulation of neuroinflammation by inhibiting the activation of microglia, the primary immune cells of the central nervous system.[6] In pathological conditions such as Alzheimer's disease, the accumulation of amyloid-β (Aβ) plaques triggers microglial activation, leading to the release of pro-inflammatory cytokines like TNF-α and IL-6, which contribute to neuronal damage.[6] The this compound dipeptide has been shown to suppress this inflammatory cascade, thereby reducing neuronal damage and improving cognitive function.[5]

G Proposed Neuroprotective Signaling Pathway of this compound Abeta Amyloid-β (Aβ) Plaques Microglia Microglia Abeta->Microglia triggers Activation Microglial Activation Microglia->Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Activation->Cytokines release Inflammation Neuroinflammation Cytokines->Inflammation Damage Neuronal Damage & Cognitive Decline Inflammation->Damage TrpMet This compound TrpMet->Activation inhibits G Workflow for Fluorescence-Based Binding Affinity Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Peptide Prepare 1 mM This compound Stock Initial_Spectrum Record Initial Spectrum of 1 µM this compound Stock_Peptide->Initial_Spectrum Stock_Protein Prepare 100 µM Target Protein Stock Titration Titrate with Target Protein (small aliquots) Stock_Protein->Titration Setup Setup Fluorometer (Ex: 295nm, Em: 310-400nm) Setup->Initial_Spectrum Initial_Spectrum->Titration Equilibration Equilibrate for 2-5 min after each addition Titration->Equilibration repeat until saturation Record_Spectra Record Fluorescence Spectrum Equilibration->Record_Spectra repeat until saturation Record_Spectra->Titration repeat until saturation Plot Plot ΔFluorescence vs. [Protein] Record_Spectra->Plot Fit Fit Binding Curve Plot->Fit Kd Calculate Dissociation Constant (Kd) Fit->Kd G Workflow for Competitive Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Protein Prepare Target Protein (2x Kd) Add_Protein Add 50 µL Target Protein to 96-well plate Prep_Protein->Add_Protein Prep_Peptide Prepare Fluorescently Labeled This compound (50 nM) Add_Peptide Add 25 µL Labeled This compound Prep_Peptide->Add_Peptide Prep_Inhibitor Prepare Serial Dilutions of Inhibitors Add_Inhibitor Add 25 µL Inhibitor Dilutions Prep_Inhibitor->Add_Inhibitor Add_Protein->Add_Inhibitor Add_Inhibitor->Add_Peptide Incubate Incubate 30 min at RT (protected from light) Add_Peptide->Incubate Measure Measure Fluorescence (Polarization or Intensity) Incubate->Measure Plot Plot Fluorescence vs. log[Inhibitor] Measure->Plot Fit Fit Dose-Response Curve Plot->Fit IC50 Determine IC50 Value Fit->IC50 G Workflow for Affinity Pull-Down Assay cluster_prep Preparation cluster_binding Binding cluster_wash_elute Wash & Elute cluster_analysis Analysis Biotin_Peptide Biotinylated This compound Immobilize Immobilize Peptide on Beads Biotin_Peptide->Immobilize Streptavidin_Beads Streptavidin Beads/Resin Streptavidin_Beads->Immobilize Wash_Beads Wash to Remove Unbound Peptide Immobilize->Wash_Beads Incubate Incubate Lysate with Peptide-Beads Wash_Beads->Incubate Lysate Cell/Tissue Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec Mass Spectrometry Elute->Mass_Spec Western_Blot Western Blot SDS_PAGE->Western_Blot

References

Application Notes and Protocols for H-Trp-Met-OH Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to dissolving the dipeptide H-Trp-Met-OH for various experimental applications. Due to its hydrophobic nature, careful selection of solvents and techniques is crucial for achieving a stable and usable solution.

Physicochemical Properties and Solubility Overview

This compound is a dipeptide composed of two hydrophobic amino acids, Tryptophan and Methionine.[1] At a neutral pH, it has a net charge of approximately zero.[1] This combination of hydrophobicity and neutral charge at physiological pH contributes to its poor solubility in aqueous buffers like Phosphate-Buffered Saline (PBS).[1] The peptide is often supplied as a trifluoroacetate (B77799) (TFA) salt, a remnant from the synthesis and purification process, which can influence solubility and may be cytotoxic in sensitive cellular assays.[1]

Factors Affecting Solubility

Several factors influence the dissolution of this compound:

  • pH: Solubility can be enhanced by adjusting the pH away from the peptide's isoelectric point. Using slightly acidic or basic solutions can increase the net charge of the peptide, thereby improving its interaction with water.[1]

  • Co-solvents: The use of organic co-solvents is often necessary for dissolving hydrophobic peptides.[1]

  • Temperature: Gentle warming can aid in the dissolution process, though caution must be exercised to prevent degradation.[1]

  • Physical Agitation: Methods like vortexing and sonication can help break down peptide aggregates and facilitate dissolution.[1]

The following diagram illustrates the key factors influencing the solubility of this compound.

cluster_peptide This compound Properties cluster_factors Influencing Factors Prop1 Hydrophobic Amino Acids (Tryptophan, Methionine) Solubility Solubility Prop1->Solubility - Prop2 Neutral Net Charge at pH 7 Prop2->Solubility - Factor1 pH Adjustment (Acidic/Basic) Factor1->Solubility + Factor2 Organic Co-solvents (DMF, Acetonitrile) Factor2->Solubility + Factor3 Temperature Factor3->Solubility + Factor4 Physical Methods (Sonication, Vortexing) Factor4->Solubility +

Caption: Factors influencing this compound solubility.

Quantitative Data

SolventPredicted Qualitative SolubilityRationale & Remarks
WaterPoorly SolubleThe hydrophobic nature of both Tryptophan and Methionine residues limits solubility in aqueous media.[1]
Phosphate-Buffered Saline (PBS, pH 7.4)Poorly SolubleSimilar to water, the peptide's hydrophobicity and neutral charge at this pH result in low solubility.[1]
Dimethylformamide (DMF)SolubleA suitable organic co-solvent for hydrophobic peptides.[1]
Acetonitrile (B52724) (ACN)SolubleAnother appropriate organic co-solvent for this type of peptide.[1]
Dimethyl Sulfoxide (DMSO)SolubleNot Recommended. While it can dissolve the peptide, DMSO can oxidize the methionine residue, altering the peptide's properties.[1]
10% Acetic AcidModerately SolubleThe acidic pH will protonate the N-terminus, increasing the net positive charge and improving aqueous solubility.[1]
0.1 M Ammonium (B1175870) BicarbonateModerately SolubleThe basic pH will deprotonate the C-terminus, increasing the net negative charge and enhancing aqueous solubility.[1]

Experimental Protocols

Important Precautionary Measures:

  • Oxidation: Peptides containing Methionine and Tryptophan are susceptible to oxidation. It is highly recommended to use freshly prepared, oxygen-free buffers.[1]

  • Storage: Lyophilized this compound should be stored at -20°C or colder, protected from light. Solutions are not recommended for long-term storage and should be prepared fresh for each experiment.[1]

  • Initial Test: Always attempt to dissolve a small test amount of the peptide before proceeding with the entire sample.[1]

  • Centrifugation: Before opening the vial, briefly centrifuge it to ensure all the powder is at the bottom.[1]

Protocol 1: Solubilization in Aqueous Buffer using pH Adjustment

This protocol is suitable for applications where the presence of organic solvents is not desirable.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Initial Solvent Addition: Add a small volume of a slightly acidic solution (e.g., 10% acetic acid) or a slightly basic solution (e.g., 0.1 M ammonium bicarbonate).

  • Dissolution: Vortex the solution for 30-60 seconds. If the peptide does not fully dissolve, sonicate the sample in a water bath for short bursts of 10-15 seconds, chilling on ice in between to prevent heating.[1]

  • Dilution: Once the peptide is completely dissolved, slowly add your target aqueous buffer to reach the final desired concentration.

  • Final Check: Visually inspect the solution to ensure it is clear and free of any particulates. If cloudiness appears, the peptide may be precipitating.

Protocol 2: Solubilization using an Organic Co-Solvent

This is the recommended method for achieving higher concentrations in aqueous-based buffers.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Co-solvent Addition: Add a minimal volume of a suitable organic solvent (DMF or acetonitrile are preferred).[1] Start with a small amount (e.g., 30-50 µL).

  • Complete Dissolution in Organic Solvent: Vortex or sonicate the mixture until the peptide is fully dissolved in the organic solvent. The solution should be clear.

  • Transfer to Aqueous Buffer: While vigorously stirring your target aqueous buffer, add the peptide-organic solvent solution drop by drop.[1]

  • Monitoring: Continuously monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, the final concentration may be too high for the chosen percentage of the organic co-solvent.

  • Final Volume: Adjust to the final desired volume with the aqueous buffer.

The following workflow diagram outlines the recommended steps for dissolving this compound.

start Start weigh Weigh this compound start->weigh choose_method Choose Dissolution Method weigh->choose_method organic Add minimal DMF or ACN choose_method->organic Co-solvent ph_adjust Add 10% Acetic Acid or 0.1M Ammonium Bicarbonate choose_method->ph_adjust pH Adjustment dissolve_organic Vortex/Sonicate until dissolved organic->dissolve_organic add_to_buffer Add dropwise to stirring aqueous buffer dissolve_organic->add_to_buffer check Check for precipitation add_to_buffer->check dissolve_ph Vortex/Sonicate until dissolved ph_adjust->dissolve_ph dilute Dilute with target buffer dissolve_ph->dilute dilute->check end Solution Ready check->end Clear Solution troubleshoot Troubleshoot check->troubleshoot Precipitation

Caption: Experimental workflow for dissolving this compound.

Troubleshooting

If you encounter difficulties dissolving this compound, consider the following troubleshooting steps.

IssuePossible CauseSuggested Solution
Peptide will not dissolve in aqueous buffer.High hydrophobicity and neutral charge of the peptide.[1]Use Protocol 2 with an organic co-solvent (DMF or ACN).[1] Alternatively, try Protocol 1 with pH adjustment.[1]
Solution becomes cloudy after adding to aqueous buffer.The peptide is precipitating out of solution as the concentration of the organic co-solvent decreases.The desired final concentration is too high. Prepare a more dilute solution or increase the percentage of the organic co-solvent if your experiment allows.
Solution has a yellow tint.Oxidation of the Tryptophan or Methionine residues.[2]Prepare fresh solutions using deoxygenated buffers. Protect the lyophilized peptide and solutions from light.
Inconsistent experimental results.Residual TFA from synthesis may be affecting the assay.[1]For sensitive applications like cellular assays, consider methods to reduce TFA levels, such as salt exchange.[1]

The following diagram provides a logical workflow for troubleshooting solubility issues.

start Peptide Not Dissolving sonicate Have you tried sonication? start->sonicate warm Have you tried gentle warming (<40°C)? sonicate->warm No sonicate->warm Yes use_sonication Sonicate in short bursts on ice sonicate->use_sonication No ph Have you tried pH adjustment? warm->ph No warm->ph Yes use_warming Warm gently warm->use_warming No cosolvent Have you tried an organic co-solvent (DMF/ACN)? ph->cosolvent No ph->cosolvent Yes use_ph Use 10% Acetic Acid or 0.1M Ammonium Bicarbonate ph->use_ph No use_cosolvent Use minimal DMF or ACN then dilute in aqueous buffer cosolvent->use_cosolvent No end Consult Technical Support cosolvent->end Yes

Caption: Troubleshooting workflow for solubility issues.

References

Application Notes and Protocols for H-Trp-Met-OH in Peptide Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the dipeptide H-Trp-Met-OH (Tryptophanyl-Methionine) in peptide library screening for the discovery of novel therapeutic leads. The unique properties of tryptophan and methionine residues make this dipeptide an attractive building block for creating libraries with diverse chemical and functional potential.

Introduction

The dipeptide this compound is a valuable component for constructing peptide libraries aimed at identifying bioactive sequences. Tryptophan's indole (B1671886) side chain can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, and its intrinsic fluorescence is a useful tool for biophysical assays.[1] Methionine's flexible, sulfur-containing side chain can engage in hydrophobic interactions and is susceptible to oxidation, which can be a factor in biological activity and a tool for probing binding site accessibility.[1] The combination of these two amino acids in a dipeptide motif can be particularly effective in targeting "hot spots" in protein-protein interactions.

Peptide libraries incorporating this compound can be screened for a variety of biological activities, including but not limited to:

  • Antioxidant Activity: Both methionine and tryptophan residues are known to possess radical scavenging properties, making peptides containing this motif potential antioxidants to protect against oxidative stress-related damage.

  • Modulation of c-MET Signaling: The c-MET receptor tyrosine kinase is a critical regulator of cell proliferation, migration, and invasion.[2] Dysregulation of the c-MET signaling pathway is a hallmark of various cancers. Peptide libraries can be screened for inhibitors of this pathway, offering potential anti-cancer therapeutic agents.[2]

  • Neuroscience Research: Tryptophan is a precursor to the neurotransmitter serotonin. Peptides containing tryptophan may have applications in neuroscience, potentially influencing mood and cognitive functions.[2]

Data Presentation

While specific experimental data for this compound is not extensively available in public literature, the following tables present hypothetical quantitative data for a hit peptide, designated as Pep-WM-01 , identified from a peptide library screen incorporating this compound. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented.

Table 1: In Vitro Antioxidant Activity of Pep-WM-01

AssayIC50 (µM) of Pep-WM-01Positive Control (Trolox) IC50 (µM)
DPPH Radical Scavenging150.5 ± 12.325.2 ± 2.1
ABTS Radical Scavenging85.2 ± 9.815.8 ± 1.5

Table 2: c-MET Kinase Inhibition Activity of Pep-WM-01

AssayKi (µM) of Pep-WM-01
TR-FRET Kinase Assay75.3 ± 6.7

Table 3: Cell Viability in A549 Lung Carcinoma Cell Line (c-MET overexpressing)

TreatmentEC50 (µM) after 72h
Pep-WM-01120.8 ± 15.2
Scrambled Control (H-Met-Trp-OH)> 500

Experimental Protocols

Peptide Library Synthesis using this compound

This protocol provides a general workflow for the synthesis of a one-bead-one-compound (OBOC) peptide library using this compound as one of the building blocks.

G cluster_synthesis Peptide Library Synthesis A Resin Swelling B Amino Acid Coupling (including this compound) C Fmoc Deprotection D Washing E Repeat Coupling/Deprotection Cycles F Cleavage and Deprotection G Peptide Precipitation & Purification

Caption: Workflow for the c-MET TR-FRET inhibition assay.

Methodology:

  • Use a commercially available c-MET kinase assay kit (e.g., LanthaScreen®).

  • In a 384-well plate, add the recombinant c-MET enzyme, a ULight™-labeled substrate peptide, and ATP.

  • Add various concentrations of the hit peptide to the wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Add a stop solution containing EDTA and a Europium (Eu)-labeled anti-phospho-specific antibody.

  • Incubate for another 60 minutes at room temperature.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Calculate the emission ratio and plot against the peptide concentration to determine the Ki value.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the peptide on cell proliferation and cytotoxicity.

Methodology:

  • Seed a cancer cell line known to overexpress the target receptor (e.g., A549) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the hit peptide and a scrambled peptide control (e.g., H-Met-Trp-OH) for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.

Signaling Pathway

c-MET Signaling Pathway

G HGF HGF cMET c-MET Receptor HGF->cMET Binds and activates GRB2 GRB2 cMET->GRB2 PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT3->Proliferation STAT3->Migration

Caption: Simplified c-MET signaling pathway upon HGF stimulation.

This compound is a promising dipeptide for the construction of peptide libraries aimed at discovering novel bioactive molecules. The protocols outlined above provide a framework for the synthesis, screening, and characterization of peptides derived from such libraries. While public data on the specific activity of this compound is currently limited, the provided methodologies and hypothetical data serve as a guide for researchers to explore the potential of this and other Trp-Met containing peptides in drug discovery and development. The use of a scrambled peptide control is crucial to ensure that any observed biological activity is sequence-dependent.

References

Enzymatic Synthesis of L-Tryptophyl-L-Methionine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the enzymatic synthesis of the dipeptide L-Tryptophyl-L-Methionine (Trp-Met). The synthesis is achieved through a protease-catalyzed reaction, offering a stereospecific and environmentally friendly alternative to traditional chemical synthesis methods. This application note includes protocols for the synthesis, purification, and characterization of the target dipeptide. Key quantitative data from representative enzymatic peptide syntheses are summarized, and experimental workflows are visually represented to facilitate comprehension and implementation in a laboratory setting.

Introduction

Dipeptides such as L-Tryptophyl-L-Methionine are valuable compounds in various fields, including pharmaceuticals, nutraceuticals, and biotechnology. Enzymatic synthesis provides a highly selective and efficient method for peptide bond formation under mild reaction conditions. Proteases, such as thermolysin and α-chymotrypsin, are particularly well-suited for this purpose due to their substrate specificity, which often favors the coupling of hydrophobic amino acids like tryptophan and methionine. This document outlines the use of such enzymes for the synthesis of Trp-Met, detailing the reaction setup, product purification, and subsequent analytical characterization.

Data Presentation

The following tables summarize typical quantitative data for enzymatic dipeptide synthesis. It is important to note that optimal conditions and yields for L-Tryptophyl-L-Methionine synthesis may require further optimization.

Table 1: Comparison of Enzymes for Dipeptide Synthesis

EnzymeCarboxyl Component (P1) SpecificityAmine Component (P1') SpecificityTypical pH RangeTypical Temperature (°C)
Thermolysin Hydrophobic/bulky amino acids (e.g., Phe, Leu)Hydrophobic/bulky amino acids5.0 - 8.030 - 50
α-Chymotrypsin Aromatic amino acids (e.g., Trp, Tyr, Phe)[1]Hydrophobic/bulky amino acids[1]7.0 - 9.025 - 40
Papain Broad specificity, including hydrophobic amino acidsBroad specificity6.0 - 8.030 - 50

Table 2: Representative Reaction Conditions and Yields for Enzymatic Dipeptide Synthesis

EnzymeCarboxyl ComponentAmine ComponentSubstrate Conc. (mM)Enzyme Conc. (µM)Time (h)Yield (%)Reference
ThermolysinCbz-Phe-OHLeu-NH₂50105~80[2]
α-ChymotrypsinN-Ac-Phe-OEtGly-NH₂Not specified159.2 U0.595.1[3]
α-ChymotrypsinN-Ac-Phe-OEtTyr-NH₂Not specified98.9 U0.1285.5[4]

Experimental Protocols

I. Enzymatic Synthesis of L-Tryptophyl-L-Methionine

This protocol describes a general procedure for the synthesis of Trp-Met using a suitable protease. Thermolysin or α-chymotrypsin are recommended based on their substrate specificity.

Materials:

  • L-Tryptophan derivative (e.g., N-protected L-Tryptophan ester)

  • L-Methionine derivative (e.g., L-Methionine amide)

  • Thermolysin or α-Chymotrypsin

  • Buffer solution (e.g., 0.1 M Tris-HCl, pH 7-8)

  • Organic co-solvent (e.g., DMSO, DMF, optional)

  • Reaction vessel

  • Shaker incubator

Procedure:

  • Substrate Preparation: Dissolve the N-protected L-Tryptophan ester (carboxyl component) and the L-Methionine amide (amine component) in the chosen buffer to the desired final concentrations (e.g., 50 mM each). An organic co-solvent may be added to improve solubility, but its concentration should be optimized as it can affect enzyme activity.

  • Enzyme Addition: Add the selected protease (e.g., thermolysin at 10 µM) to the substrate solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) with gentle agitation for a predetermined time (e.g., 5-24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Reaction Termination: Once the reaction has reached completion or equilibrium, terminate it by heating the mixture (e.g., to 95°C for 5 minutes to denature the enzyme) or by adding a protease inhibitor.

II. Purification of L-Tryptophyl-L-Methionine by RP-HPLC

Reversed-phase HPLC is a powerful technique for the purification of dipeptides from the reaction mixture.[5][6][7]

Materials:

  • Crude reaction mixture

  • RP-HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

  • Fraction collector

Procedure:

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet the denatured enzyme and any precipitated material. Filter the supernatant through a 0.45 µm filter.

  • Chromatography:

    • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the filtered sample onto the column.

    • Elute the dipeptide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes) at a suitable flow rate.

  • Fraction Collection: Collect fractions corresponding to the major product peak, which can be detected by UV absorbance at 220 nm and 280 nm (due to the tryptophan residue).

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC. Pool the fractions containing the pure dipeptide.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified L-Tryptophyl-L-Methionine as a white powder.

III. Characterization of L-Tryptophyl-L-Methionine

The identity and purity of the synthesized dipeptide should be confirmed using mass spectrometry and NMR spectroscopy.

A. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the purified dipeptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Analysis: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) to determine the molecular weight of the synthesized dipeptide. The expected monoisotopic mass for L-Tryptophyl-L-Methionine (C₁₅H₂₁N₃O₃S) is approximately 335.13 Da.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the purified dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the dipeptide. 2D NMR techniques such as COSY and TOCSY can be used to assign the proton resonances and confirm the connectivity of the amino acid residues.[8][9]

Visualizations

Enzymatic_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Substrates L-Trp Derivative + L-Met Derivative Reaction Enzymatic Reaction (Controlled pH, Temp) Substrates->Reaction Enzyme Protease (e.g., Thermolysin) Enzyme->Reaction Crude Crude Product Reaction->Crude Termination RPHPLC Preparative RP-HPLC Crude->RPHPLC Fractions Fraction Collection RPHPLC->Fractions Pure Pure L-Trp-L-Met Fractions->Pure Analysis Purity & Identity Confirmation Pure->Analysis MS Mass Spectrometry Analysis->MS NMR NMR Spectroscopy Analysis->NMR

Caption: Experimental workflow for the enzymatic synthesis of L-Tryptophyl-L-Methionine.

Signaling_Pathway cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_product Products L-Trp_Derivative N-Protected L-Tryptophan Ester Enzyme Protease L-Trp_Derivative->Enzyme Binds as Carboxyl Component L-Met_Derivative L-Methionine Amide L-Met_Derivative->Enzyme Binds as Amine Component Dipeptide L-Tryptophyl-L-Methionine Enzyme->Dipeptide Catalyzes Peptide Bond Formation Byproduct Leaving Group (e.g., Alcohol) Enzyme->Byproduct

Caption: Logical relationship of reactants and products in the enzymatic synthesis.

References

Application Note: Quantitative Analysis of H-Trp-Met-OH in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tripeptide H-Trp-Met-OH (Tryptophyl-Methionyl-Hydroxide) is a molecule of growing interest in biomedical research due to the biological activities of its constituent amino acids. Tryptophan is a precursor to the neurotransmitter serotonin (B10506) and is implicated in various neurological pathways.[1] Methionine is an essential amino acid that plays a crucial role in metabolism and is susceptible to oxidation, a factor in oxidative stress. The dipeptide H-Met-Trp-OH has been noted for its potential neuroprotective and anti-inflammatory properties, suggesting that related peptides like this compound may also possess significant biological activity.[2]

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, biomarker discovery, or research involving this tripeptide.

Biological Significance (Hypothesized)

While specific signaling pathways for this compound are not yet fully elucidated, research on the structurally similar dipeptide H-Met-Trp-OH suggests a potential role in modulating neuroinflammation. It is hypothesized that this compound may exert anti-inflammatory effects by interacting with receptors on immune cells, such as microglia in the central nervous system. This interaction is proposed to inhibit the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[2][3] The suppression of NF-κB activation would lead to a decrease in the production of inflammatory cytokines, thereby protecting neurons from inflammatory damage.

G Hypothesized Anti-inflammatory Signaling Pathway of this compound in Microglia cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Unknown Receptor This compound->Receptor Binds to IKK IKK Receptor->IKK Inhibits IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Inflammatory Cytokines Inflammatory Cytokines Pro-inflammatory Genes->Inflammatory Cytokines Leads to Production

Hypothesized signaling pathway of this compound.

Experimental Protocols

1. Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of this compound from human plasma to ensure high recovery and sample cleanliness.

  • Materials:

    • Human plasma (collected in K2-EDTA tubes)

    • This compound analytical standard

    • Stable isotope-labeled internal standard (SIL-IS), e.g., H-Trp(d5)-Met-OH

    • Mixed-mode cation exchange SPE cartridges

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Deionized water

  • Procedure:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Loading: Thaw plasma samples on ice. To 200 µL of plasma, add 20 µL of the SIL-IS working solution. Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elution: Elute the analyte and SIL-IS with 1 mL of 5% formic acid in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A).

G Experimental Workflow for this compound Quantification start Start sample_prep Sample Preparation (Plasma Spiking & SPE) start->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End data_analysis->end

Workflow for this compound analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Parameters (Predicted):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Precursor Ion (Q1): m/z 467.2 (for [M+H]⁺ of this compound)

    • Product Ions (Q3):

      • Quantifier: m/z 188.1 (y1 ion - Met-OH)

      • Qualifier: m/z 204.1 (b2 ion - Trp-Met immonium ion)

    • Internal Standard (SIL-IS):

      • Precursor Ion (Q1): m/z 472.2 (for [M+H]⁺ of H-Trp(d5)-Met-OH)

      • Product Ion (Q3): m/z 188.1

Data Presentation

While specific experimental data for this compound is not extensively available, the following tables represent the expected performance of a validated bioanalytical method for a tripeptide of this nature in human plasma, based on typical values for similar therapeutic peptides.[3]

Table 1: Calibration Curve and Linearity (Hypothetical Data)

ParameterValue
Calibration Range0.01 - 10 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision (Hypothetical Data)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.01≤ 2080-120≤ 2080-120
Low QC0.03≤ 1585-115≤ 1585-115
Mid QC0.5≤ 1585-115≤ 1585-115
High QC8.0≤ 1585-115≤ 1585-115

Table 3: Recovery and Matrix Effect (Hypothetical Data)

ParameterLow QC (0.03 ng/mL)High QC (8.0 ng/mL)
Extraction Recovery (%)85.288.9
Matrix Effect (%)92.595.1
IS-Normalized Matrix Factor0.98 - 1.050.98 - 1.05

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative determination of this compound in human plasma. The sample preparation protocol using solid-phase extraction offers efficient clean-up, and the optimized chromatographic and mass spectrometric conditions allow for selective and accurate measurement. This method is suitable for use in regulated bioanalytical laboratories to support preclinical and clinical studies involving this compound. The hypothesized biological role of this tripeptide in neuroinflammation warrants further investigation, for which this analytical method will be a valuable tool.

References

Application Notes and Protocols for Labeling H-Trp-Met-OH for Tracking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Trp-Met-OH (Tryptophanyl-Methionyl-hydroxy) is a subject of growing interest in various biological studies due to the unique properties of its constituent amino acids. Tryptophan's intrinsic fluorescence and the presence of methionine, which can be a site for specific chemical modifications, make this peptide a valuable tool for tracking studies in complex biological systems.[1] Proper labeling of this compound is crucial for its application in fluorescence microscopy, pharmacokinetic analysis, and receptor-ligand interaction studies.

This document provides detailed application notes and protocols for three common labeling strategies for this compound:

  • Fluorescent Labeling: For visualization in cellular and tissue contexts.

  • Radioisotope Labeling: For highly sensitive quantification in vitro and in vivo.

  • Stable Isotope Labeling: For mass spectrometry-based quantification and metabolic studies.

Labeling Strategies and Considerations

The choice of label for this compound depends on the specific research application. Fluorescent labels are ideal for imaging techniques, while radioisotopes offer high sensitivity for quantitative measurements.[2][3] Stable isotopes provide a non-radioactive method for quantification and are particularly useful in mass spectrometry and NMR-based structural studies.[4][5]

The primary sites for labeling on this compound are the N-terminal primary amine and potentially the indole (B1671886) ring of the tryptophan residue. The C-terminal carboxylic acid can also be a target for conjugation. It is important to consider that modification at the N-terminus may alter the peptide's biological activity. The methionine residue is susceptible to oxidation, which must be considered during labeling, purification, and storage.[6][7]

Quantitative Data Summary

The following tables provide representative quantitative data for the labeling of this compound. It is important to note that these values are illustrative and the actual results may vary depending on the specific experimental conditions and reagents used.

Table 1: Fluorescent Labeling of this compound with Fluorescein Isothiocyanate (FITC)

ParameterValueMethod of Determination
Labeling Efficiency> 90%RP-HPLC
Molar Labeling Ratio (Dye:Peptide)~1:1UV-Vis Spectroscopy
Excitation Maximum (λex)~495 nmFluorometer
Emission Maximum (λem)~517 nmFluorometer
Stability (in PBS at 4°C)> 95% after 72hRP-HPLC

Table 2: Radioiodination of this compound with Iodine-125

ParameterValueMethod of Determination
Radiochemical Yield70-80%Radio-TLC / RP-HPLC
Radiochemical Purity> 98%RP-HPLC
Specific Activity> 2000 Ci/mmolGamma Counter
Stability (in PBS with 0.1% BSA at 4°C)> 90% after 7 daysRadio-HPLC

Table 3: Stable Isotope Labeling of this compound with ¹³C₆,¹⁵N₂-L-Tryptophan

ParameterValueMethod of Determination
Isotopic Enrichment> 99%Mass Spectrometry
Chemical Purity> 95%RP-HPLC
Mass Shift (vs. unlabeled)+8 DaMass Spectrometry
StabilityHigh (chemically identical to unlabeled)N/A

Experimental Protocols

Protocol 1: N-Terminal Fluorescent Labeling with FITC

This protocol describes the conjugation of Fluorescein Isothiocyanate (FITC) to the N-terminal amine of this compound.

Materials:

  • This compound

  • Fluorescein Isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer, pH 9.0

  • Glacial Acetic Acid

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 5 mg/mL.

  • FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: Slowly add a 1.5-fold molar excess of the FITC solution to the peptide solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 4 hours at room temperature in the dark.

  • Quenching: Stop the reaction by adding a 5-fold molar excess of a quenching agent like hydroxylamine (B1172632) or by acidifying the reaction mixture with a small amount of glacial acetic acid.

  • Purification: Purify the FITC-labeled peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[8] Monitor the elution at 220 nm (peptide bond) and 495 nm (FITC).

  • Characterization: Collect the fractions containing the labeled peptide and confirm the molecular weight by mass spectrometry.

  • Lyophilization: Lyophilize the purified, labeled peptide and store it at -20°C, protected from light.

Protocol 2: Radioiodination of this compound

This protocol describes the direct radioiodination of the tryptophan residue in this compound using the Chloramine-T method. This procedure must be performed in a licensed radiological facility with appropriate safety precautions.

Materials:

  • This compound

  • Na[¹²⁵I] (or other suitable radioiodine isotope)

  • Chloramine-T

  • Sodium Metabisulfite (B1197395)

  • 0.5 M Phosphate (B84403) Buffer, pH 7.5

  • Sephadex G-10 or equivalent size-exclusion chromatography column

  • Radio-TLC or Radio-HPLC system

Procedure:

  • Reaction Setup: In a shielded vial, combine 10 µg of this compound dissolved in 25 µL of 0.5 M phosphate buffer (pH 7.5) and 1 mCi of Na[¹²⁵I].

  • Initiation of Iodination: Add 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in phosphate buffer) to the reaction vial.

  • Reaction Time: Allow the reaction to proceed for 60-90 seconds at room temperature with gentle agitation.

  • Quenching: Terminate the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in phosphate buffer).

  • Purification: Separate the ¹²⁵I-labeled peptide from unreacted ¹²⁵I and other reagents using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-10) eluted with a suitable buffer (e.g., PBS with 0.1% BSA).

  • Purity Analysis: Determine the radiochemical purity of the collected fractions using radio-TLC or radio-HPLC.

  • Specific Activity Calculation: Calculate the specific activity by measuring the radioactivity of a known amount of the purified peptide.

  • Storage: Store the radiolabeled peptide at 4°C and use it within a timeframe determined by the half-life of the radioisotope and its stability.

Protocol 3: Synthesis of Stable Isotope Labeled this compound

This protocol describes the solid-phase synthesis of this compound incorporating a stable isotope-labeled tryptophan.

Materials:

  • Fmoc-Met-OH

  • Fmoc-¹³C₆,¹⁵N₂-L-Tryptophan (or other desired labeled amino acid)

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638) in DMF (20%)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-Phase Peptide Synthesis (SPPS) vessel and shaker

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling: Couple Fmoc-Met-OH to the deprotected resin using DIC and OxymaPure as coupling reagents in DMF. Allow the reaction to proceed for 2 hours. Wash the resin.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2.

  • Second Amino Acid Coupling (Labeled): Couple the stable isotope-labeled Fmoc-¹³C₆,¹⁵N₂-L-Tryptophan to the growing peptide chain using the same coupling procedure as in step 3.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Washing: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

  • Purification: Purify the crude labeled peptide by RP-HPLC.

  • Characterization: Confirm the identity and isotopic enrichment of the purified peptide by mass spectrometry.[9]

  • Lyophilization: Lyophilize the pure, labeled peptide and store it at -20°C.

Visualizations

Experimental Workflow for Fluorescent Labeling

Fluorescent_Labeling_Workflow Peptide This compound in Bicarbonate Buffer Reaction Conjugation Reaction (RT, 4h, dark) Peptide->Reaction FITC FITC in DMF FITC->Reaction Quench Quenching (Acetic Acid) Reaction->Quench Purification RP-HPLC Purification Quench->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Final_Product FITC-labeled This compound Characterization->Final_Product cMET_Signaling_Pathway cluster_membrane Cell Membrane cMET c-MET Receptor Phosphorylation Autophosphorylation cMET->Phosphorylation P H_Trp_Met_OH This compound Binding Binding and Dimerization H_Trp_Met_OH->Binding Binding->cMET GRB2 GRB2 Phosphorylation->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Application Notes and Protocols: H-Trp-Met-OH in Peptide Library Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to H-Trp-Met-OH

This compound, or Tryptophyl-Methionine, is a dipeptide composed of the amino acids Tryptophan (Trp) and Methionine (Met). It serves as a valuable and efficient building block in the construction of peptide libraries for drug discovery and proteomics research. The use of pre-formed dipeptide units like this compound can accelerate the synthesis process and introduce specific structural motifs known to be important for biological activity. Peptides incorporating Tryptophan and Methionine are of particular interest due to their roles in various biological processes, including antioxidant defense and modulation of cell signaling pathways.[1][2]

Advantages of Dipeptide Building Blocks in Library Construction

Employing dipeptide building blocks such as this compound in solid-phase peptide synthesis (SPPS) offers several advantages over single amino acid additions:

  • Increased Synthesis Efficiency: Each coupling cycle adds two amino acids, effectively halving the number of cycles required to build longer peptide chains, saving time and reagents.

  • Reduced Side Reactions: Difficult couplings or side reactions associated with specific single amino acid residues can sometimes be mitigated by incorporating them as part of a dipeptide unit.

  • Introduction of Defined Motifs: The Trp-Met motif can be strategically placed within a peptide sequence to explore its impact on structure and function. The Methionine-aromatic motif is known to play a role in stabilizing protein structures.[3]

Key Applications in Drug Discovery and Research

Peptide libraries constructed using this compound can be screened for a wide range of biological activities:

  • Antioxidant Discovery: Both Methionine and Tryptophan residues are susceptible to oxidation and can act as radical scavengers.[4][5] Peptides containing these residues are excellent candidates for novel antioxidant agents to protect against oxidative stress-related diseases.[1]

  • Modulation of c-MET Signaling: The c-MET receptor tyrosine kinase pathway is a critical regulator of cell growth and migration, and its dysregulation is implicated in numerous cancers.[1] Peptide libraries can be screened to identify potent and specific inhibitors of this pathway for therapeutic development.

  • Neuroscience Research: Tryptophan is a metabolic precursor to the neurotransmitter serotonin.[1][6] Libraries containing tryptophan may yield peptides that interact with neurological targets.

Special Handling and Synthesis Considerations

Both Tryptophan and Methionine residues are highly susceptible to oxidation, which can compromise the integrity and biological activity of the final peptides.[4]

  • Oxidation of Methionine: The thioether side chain of Methionine can be easily oxidized to form methionine sulfoxide (B87167) (+16 Da) or methionine sulfone (+32 Da).[4][7] This is a major concern during synthesis, particularly during the final acidolytic cleavage from the resin.[4][8]

  • Oxidation of Tryptophan: The indole (B1671886) ring of Tryptophan is also prone to oxidative degradation under acidic conditions or in the presence of reactive oxygen species.[4][5][9]

  • Mitigation Strategies:

    • Storage: Store lyophilized this compound at -20°C or -80°C under an inert atmosphere (argon or nitrogen) and protected from light.[4]

    • Solvents: Avoid using dimethyl sulfoxide (DMSO) as a solvent, as it can directly oxidize the Methionine side-chain.[4] When preparing solutions, use deoxygenated buffers.[4]

    • Cleavage: During final cleavage from the resin, use a cleavage cocktail containing scavengers to suppress oxidation. A common scavenger-containing cocktail is Trifluoroacetic acid (TFA) with triisopropylsilane (B1312306) (TIS) and water.[8][10]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
IUPAC Name (S)-2-(((S)-2-amino-3-(1H-indol-3-yl)propanoyl)amino)-4-(methylthio)butanoic acid
Molecular Formula C₁₆H₂₁N₃O₃S
Molecular Weight 351.42 g/mol
Appearance White to off-white powder
Solubility Soluble in water and polar organic solvents
Key Functional Groups Free N-terminus (amine), Free C-terminus (carboxylic acid), Indole side-chain (Trp), Thioether side-chain (Met)
Table 2: Representative SPPS Coupling Conditions and Efficiency

Note: The following data are representative for a standard dipeptide coupling reaction in Fmoc-based SPPS. Actual efficiencies may vary based on resin, peptide sequence, and specific instrumentation.

ParameterCondition / ValueNotes
Synthesis Strategy Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)A widely used method for peptide synthesis.[10][11]
Resin Rink Amide MBHA or Wang ResinChoice depends on the desired C-terminal functionality (amide or carboxylic acid).[12]
Coupling Reagents HBTU/HOBt or HATU/HOAt with DIEAStandard activators for forming the amide bond.[12] HCTU and COMU are also highly efficient alternatives.[13]
Reagent Equivalents 3-5 eq. This compound, Activators, and BaseUsing an excess of reagents drives the coupling reaction to completion.[10]
Reaction Time 30 min - 2 hoursCan be monitored using a qualitative ninhydrin (B49086) test to confirm the absence of free amines.[14]
Typical Efficiency >99%Coupling efficiency is crucial; even small inefficiencies lead to significant impurities in long peptides.[15] Double coupling may be necessary if the first coupling is incomplete.[14]
Deprotection Reagent 20% Piperidine in DMFUsed to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[12]

Experimental Protocols

Protocol 1: General Workflow for "Split-and-Pool" Peptide Library Construction

This protocol outlines the combinatorial "split-and-pool" synthesis method, a highly efficient technique for generating vast one-bead-one-compound (OBOC) peptide libraries.[1][16]

  • Resin Preparation: Swell the solid-phase synthesis resin (e.g., TentaGel) in a suitable solvent like Dimethylformamide (DMF).

  • First Coupling: Couple the first building block (e.g., this compound) to the entire batch of resin.

  • Split: Divide the resin into a number of equal portions corresponding to the number of different amino acids to be added in the next step.

  • Diversify: Couple a different protected amino acid (AA₁, AA₂, AA₃...AAₙ) to each individual portion of the resin.

  • Pool: Combine all portions of the resin into a single reaction vessel and mix thoroughly. At this stage, each bead contains a unique peptide sequence (e.g., AA₁-Met-Trp-Resin, AA₂-Met-Trp-Resin, etc.).

  • Iterate: Repeat the "Split-Diversify-Pool" cycle for the desired number of positions to elongate the peptide chains and increase library diversity.

  • Deprotection and Cleavage: After the final coupling cycle, perform a final N-terminal deprotection. Cleave the side-chain protecting groups and, if desired, the peptides from the resin using a scavenger-containing cleavage cocktail. For OBOC library screening, side-chain deprotection is often performed while leaving the peptides attached to the beads.

Protocol 2: Detailed Methodology for Coupling this compound to a Resin-Bound Amino Acid

This protocol details a single coupling step using HBTU/HOBt activation chemistry.

Materials:

  • Fmoc-protected amino acid pre-loaded resin (e.g., Fmoc-Gly-Wang Resin)

  • This compound

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel

Procedure:

  • Resin Swelling: Place the resin in the SPPS vessel. Add DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation. Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) and DMF (3 times) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. The solution should change color.

    • Immediately add the activated amino acid solution to the deprotected resin in the SPPS vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), the coupling should be repeated ("double coupling").

    • Once the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_0 Peptide Library Synthesis Workflow cluster_1 Diversification Step start Start with Swollen Resin couple_dipeptide Couple this compound to all Resin start->couple_dipeptide split Split Resin into N Portions couple_dipeptide->split couple1 Couple AA_1 split->couple1 Parallel Coupling couple2 Couple AA_2 split->couple2 Parallel Coupling coupleN ... Couple AA_n split->coupleN Parallel Coupling pool Pool all N Portions & Mix Thoroughly couple1->pool couple2->pool coupleN->pool cycle Repeat Split-Couple-Pool for desired length pool->cycle cycle->split Next Cycle cleave Final Deprotection & Cleavage cycle->cleave Final Cycle end_node Screenable Peptide Library cleave->end_node

Caption: Workflow for "Split-and-Pool" peptide library synthesis.

Diagram 2: Signaling Pathway Screening

G cluster_0 Screening Cascade for RTK Inhibitors cluster_1 Downstream Signaling library Peptide Library (contains Trp-Met) rtk Receptor Tyrosine Kinase (e.g., c-MET) library->rtk Inhibition? binding Binding & Dimerization rtk->binding ligand Ligand (e.g., HGF) ligand->rtk autophos Autophosphorylation binding->autophos ras RAS/MAPK Pathway autophos->ras pi3k PI3K/AKT Pathway autophos->pi3k response Cellular Response (Proliferation, Migration) ras->response pi3k->response

Caption: Screening a library to find inhibitors of a signaling pathway.

References

Application Notes and Protocols for H-Trp-Met-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Trp-Met-OH, a dipeptide composed of L-tryptophan and L-methionine, is a molecule of growing interest in drug discovery. While direct experimental data on this compound is emerging, its biological activities are largely predicted based on the known functions of its constituent amino acids.[1] This document provides a comprehensive overview of the predicted therapeutic potential of this compound, along with detailed protocols for its investigation. The primary predicted activities of this dipeptide are centered around its anti-inflammatory and antioxidant properties.[1]

Predicted Biological Activities

The therapeutic potential of this compound is rooted in the intrinsic properties of L-tryptophan and L-methionine.

  • Anti-Inflammatory and Anti-Neuroinflammatory Effects: The isomeric dipeptide, this compound (Tryptophan-Methionine), has demonstrated significant anti-inflammatory effects, particularly in the context of neuroinflammation.[2] Studies on a mouse model of Alzheimer's disease have shown its ability to mitigate neuroinflammation by suppressing the production of pro-inflammatory cytokines and reducing the activation of microglia.[2] It is predicted that this compound shares these properties.

  • Antioxidant Activity: The antioxidant potential of this compound is attributed to both of its amino acid components.[1]

    • Methionine Residue: The sulfur-containing side chain of methionine can be readily oxidized, allowing it to act as a potent scavenger of reactive oxygen species (ROS).[1] This sacrificial mechanism protects other cellular components from oxidative damage.[1]

    • Tryptophan Residue: The indole (B1671886) ring of the tryptophan side chain is an effective hydrogen or electron donor, enabling it to quench free radicals.[1]

  • Anticancer Potential: While direct studies on this compound are lacking, certain tryptophan-containing peptides have demonstrated cytotoxic activity against various cancer cell lines, suggesting a potential avenue for investigation.[3]

Quantitative Data Summary

Direct quantitative data for this compound is not extensively available in the public domain.[4] However, data from its isomer and related peptides provide a valuable reference for its potential efficacy.

Table 1: Anti-Neuroinflammatory Effects of this compound (Isomer) in 5xFAD Mice [2]

BiomarkerEffectFold Change (vs. Control)
IL-1βReduction in pro-inflammatory cytokine~0.6
TNF-αReduction in pro-inflammatory cytokine~0.7
Iba-1Reduction in microglial activation marker~0.5

Data is estimated from graphical representations in the source study and presented for comparative purposes.[2]

Table 2: Predicted Antioxidant Capacity of Structurally Related Dipeptides [1]

DipeptideAssayAntioxidant Capacity (TEAC)
Trp-AlaABTS1.2 mM TE
Trp-GlyABTS1.1 mM TE
Met-AlaORAC1.5 µM TE/µM
Met-GlyORAC1.3 µM TE/µM

TEAC: Trolox Equivalent Antioxidant Capacity. Data from published studies on related dipeptides to provide a predictive baseline.[1]

Predicted Signaling Pathways

This compound is predicted to exert its biological effects by modulating key cellular signaling pathways involved in inflammation and antioxidant defense.

Anti-Inflammatory Signaling Pathway This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway inhibits Microglia Microglia Microglia->NF-κB Pathway activates LPS LPS LPS->Microglia activates Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-1β) promotes production Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines (TNF-α, IL-1β)->Neuroinflammation

Caption: Predicted anti-inflammatory mechanism of this compound.

Antioxidant Signaling Pathway This compound This compound ROS ROS This compound->ROS scavenges Methionine Metabolism Methionine Metabolism This compound->Methionine Metabolism provides Met Cellular Components Cellular Components ROS->Cellular Components damages Oxidative Damage Oxidative Damage Cellular Components->Oxidative Damage Cysteine Cysteine Methionine Metabolism->Cysteine Glutathione (GSH) Glutathione (GSH) Cysteine->Glutathione (GSH) precursor for Glutathione (GSH)->ROS detoxifies

Caption: Predicted antioxidant mechanisms of this compound.

Experimental Protocols

The following are detailed protocols to investigate the predicted biological activities of this compound.

In Vitro Anti-Inflammatory Activity Assay

This protocol assesses the ability of this compound to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated microglial cells.[2]

Workflow:

Anti-Inflammatory Assay Workflow A 1. Cell Culture Seed microglial cells (e.g., BV-2) in a 96-well plate. B 2. Treatment Pre-treat cells with this compound for 1 hour. A->B C 3. Stimulation Stimulate cells with LPS (1 µg/mL) for 24 hours. B->C D 4. Supernatant Collection Collect cell culture supernatant. C->D E 5. Cytokine Measurement Measure TNF-α and IL-1β levels using ELISA. D->E

Caption: Workflow for in vitro anti-inflammatory assay.

Methodology:

  • Cell Culture: Culture a suitable microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[2]

  • Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute to desired concentrations in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1 hour.

  • Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-only treated control. Determine the IC50 value.

In Vitro Antioxidant Activity Assay (DPPH Assay)

This protocol evaluates the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[3]

Workflow:

DPPH Assay Workflow A 1. Preparation Prepare working solution of DPPH in methanol (B129727). B 2. Reaction Mix this compound solution with the DPPH solution. A->B C 3. Incubation Incubate the mixture in the dark at room temperature for 30 minutes. B->C D 4. Measurement Measure the absorbance at 517 nm. C->D

Caption: Workflow for DPPH antioxidant assay.

Methodology:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of this compound in methanol.

  • Reaction: In a 96-well plate, add 50 µL of each concentration of the this compound solution to 150 µL of the DPPH solution.[3] For the control, use 50 µL of methanol instead of the peptide solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to determine the potential cytotoxic effects of this compound on a selected cancer cell line (e.g., HeLa).[3][4]

Workflow: dot digraph "MTT Assay Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee];

A [label="1. Cell Seeding\nSeed HeLa cells in a 96-well plate.", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Treatment\nTreat cells with various concentrations\nof this compound for 48 hours.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. MTT Addition\nAdd MTT solution to each well and\nincubate for 4 hours.", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Solubilization\nAdd solubilization solution to dissolve\nthe formazan (B1609692) crystals.", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Measurement\nMeasure the absorbance at 570 nm.", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E; }

References

Application Notes and Protocols for H-Trp-Met-OH as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the dipeptide H-Trp-Met-OH as a substrate in enzymatic assays. The primary focus is on its application with Carboxypeptidase A, an enzyme for which it is a likely substrate.[1] Detailed protocols, data presentation guidelines, and visual representations of experimental workflows are included to facilitate its use in academic research and drug development, particularly in inhibitor screening and enzyme characterization.

Introduction

This compound, or L-Tryptophyl-L-methionine, is a dipeptide composed of tryptophan and methionine residues. The specificity of certain proteases for particular peptide bonds makes this compound a valuable tool for studying enzyme kinetics and inhibition. Carboxypeptidase A, a metalloexopeptidase, demonstrates a preference for cleaving C-terminal peptide bonds of polypeptides, especially those with aromatic or bulky aliphatic side chains, such as methionine.[1] This makes this compound a suitable substrate for assays involving this enzyme.

The enzymatic cleavage of this compound by Carboxypeptidase A results in the liberation of C-terminal methionine, a reaction that can be monitored to determine enzyme activity.[1] This process is fundamental in understanding protein digestion and metabolism and can be leveraged for screening potential inhibitors of carboxypeptidases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Full Name L-Tryptophyl-L-methionine
Abbreviation This compound
Molecular Formula C₁₆H₂₁N₃O₃S
Molecular Weight 335.42 g/mol
Sequence Trp-Met (WM)
Applications in Enzyme Assays
  • Carboxypeptidase A Activity Assays: this compound serves as a substrate for measuring the exopeptidase activity of Carboxypeptidase A. The enzyme catalyzes the hydrolysis of the peptide bond, releasing methionine and tryptophan.[1]

  • Inhibitor Screening: This substrate is well-suited for high-throughput screening (HTS) campaigns to identify and characterize inhibitors of Carboxypeptidase A. A reduction in the rate of product formation in the presence of a test compound indicates inhibitory activity, allowing for the determination of parameters like IC₅₀ and Kᵢ.

  • Enzyme Specificity Studies: By comparing the kinetic parameters (Kₘ, kcat) obtained with this compound to those of other peptide substrates, researchers can gain insights into the binding pocket requirements of the protease under investigation.

Quantitative Kinetic Data
EnzymeSubstrateKₘ (mM) (Hypothetical)kcat (s⁻¹) (Hypothetical)kcat/Kₘ (M⁻¹s⁻¹) (Hypothetical)
Carboxypeptidase AThis compound0.5 - 5.010 - 1002,000 - 200,000

Note: These values are for illustrative purposes only and must be determined empirically.

Experimental Protocols

Protocol 1: Carboxypeptidase A Activity Assay using HPLC

This protocol details the measurement of Carboxypeptidase A activity by quantifying the formation of the product, tryptophan, over time using High-Performance Liquid Chromatography (HPLC).

A. Materials and Reagents

  • Carboxypeptidase A from bovine pancreas

  • This compound (Substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • HPLC system with a C18 column and UV detector (280 nm)

  • Amino acid standards (Tryptophan, Methionine)

B. Procedure

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in Tris-HCl buffer.

    • Prepare a 1 mg/mL stock solution of Carboxypeptidase A in a suitable buffer (e.g., 10% LiCl).[1] Further dilute the enzyme in Tris-HCl buffer to a working concentration (e.g., 100 nM). The optimal concentration should be determined empirically.

  • Enzyme Reaction:

    • Set up reactions in microcentrifuge tubes. For a 100 µL final reaction volume:

      • 50 µL of 2X substrate solution (diluted from the stock to achieve desired final concentrations, e.g., 0.1 to 5 mM).

      • 40 µL of 1X Tris-HCl Buffer.

      • 10 µL of enzyme solution.

    • Include a negative control with no enzyme (add 10 µL of 1X Tris-HCl Buffer instead).

    • Pre-incubate the substrate and buffer at the desired temperature (e.g., 37°C) for 5 minutes.[1]

    • Initiate the reaction by adding the enzyme solution.

    • Incubate at 37°C.

  • Time-Course Quenching:

    • At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), stop the reaction by adding an equal volume (100 µL) of 1% TFA in water. This will denature the enzyme.

    • Centrifuge the samples at high speed for 5-10 minutes to pellet any precipitated protein.

    • Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Inject the samples onto a C18 RP-HPLC column.

    • Use a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient might be 5-60% B over 20 minutes.

    • Monitor the elution profile at 280 nm to detect the tryptophan product.

    • Identify and integrate the peak corresponding to tryptophan. A standard of tryptophan is required for absolute quantification.

C. Data Analysis

  • Create a standard curve for tryptophan to convert the product peak area to concentration (µM).

  • Calculate the initial reaction velocity (v₀) in µM/min from the linear portion of the product formation versus time curve for each substrate concentration.

  • Plot v₀ versus substrate concentration [S].

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Kₘ.

Visualizations

Signaling Pathway

General Role of Carboxypeptidases in Protein Digestion cluster_lumen Intestinal Lumen cluster_brush_border Brush Border cluster_substrate This compound Cleavage Proteins Dietary Proteins Polypeptides Polypeptides Proteins->Polypeptides Pepsin, Trypsin, Chymotrypsin Dipeptides Dipeptides & Amino Acids Polypeptides->Dipeptides Carboxypeptidase A/B AminoAcids Amino Acids Dipeptides->AminoAcids Dipeptidases Absorption Intestinal Absorption Dipeptides->Absorption AminoAcids->Absorption This compound This compound Tryptophan Tryptophan This compound->Tryptophan Carboxypeptidase A Methionine Methionine This compound->Methionine Carboxypeptidase A

Caption: Role of Carboxypeptidases in Protein Digestion.

Experimental Workflow

Workflow for Carboxypeptidase A Kinetic Assay Prep 1. Reagent Preparation - Substrate (this compound) - Enzyme (Carboxypeptidase A) - Buffers Reaction 2. Enzyme Reaction Setup - Combine Substrate and Buffer - Pre-incubate at 37°C Prep->Reaction Initiate 3. Initiate Reaction - Add Enzyme Reaction->Initiate Incubate 4. Incubation & Quenching - Incubate at 37°C - Stop reaction at time points with TFA Initiate->Incubate HPLC 5. HPLC Analysis - Inject Sample - Separate Products - Detect at 280 nm Incubate->HPLC Data 6. Data Analysis - Create Standard Curve - Calculate Initial Velocities - Determine Km and Vmax HPLC->Data

References

Application Notes and Protocols for the Recombinant Expression of Tryptophan-Methionine (Trp-Met) Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tryptophan (Trp) and Methionine (Met) residues play crucial roles in the structure and function of many bioactive peptides, including antimicrobial peptides, conotoxins, and various therapeutic agents. Their unique chemical properties, however, present significant challenges for recombinant expression, particularly in common host systems like Escherichia coli. This document provides detailed application notes and experimental protocols to guide researchers in the successful recombinant production of Trp-Met containing peptides.

A primary challenge in expressing these peptides is the potential for oxidation of both methionine and tryptophan residues, which can compromise biological activity.[1][2] Furthermore, the high hydrophobicity and potential toxicity of these peptides can lead to low expression levels, instability, and degradation by host proteases.[3][4] To overcome these hurdles, a fusion protein strategy is often employed, where the peptide of interest is expressed as part of a larger, more stable protein.

This guide will cover key aspects from gene design and expression strategies to purification and cleavage of the target peptide, with a focus on practical methodologies and data-driven recommendations.

Key Challenges and Strategic Solutions

ChallengeStrategic SolutionRationale
Codon Bias Codon optimization of the target peptide gene for the chosen expression host.The codon for Tryptophan (UGG) is one of the least frequently used codons in E. coli, which can lead to translational stalling and reduced protein expression.[4][5] Optimizing codon usage to match the host's tRNA pool can significantly enhance expression levels.
Peptide Toxicity and Instability Expression as a fusion protein with a robust, soluble partner (e.g., KSI, SUMO, Trx, MBP).The fusion partner can mask the toxicity of the peptide, protect it from proteolytic degradation, and improve its solubility and overall yield.[3]
Oxidation of Trp and Met Residues Perform all purification steps in the presence of antioxidants (e.g., DTT, β-mercaptoethanol). Use of an E. coli strain with an oxidizing cytoplasm (e.g., Origami™) can promote proper disulfide bond formation if required, but care must be taken to minimize unwanted oxidation of Met and Trp.[2]Methionine is susceptible to oxidation to methionine sulfoxide, and tryptophan can also be oxidized, both of which can alter the peptide's structure and function.[1][2]
Low Expression Yields Optimization of expression conditions (e.g., lower induction temperature, choice of promoter and expression vector).Fine-tuning expression parameters can enhance protein folding, reduce the formation of inclusion bodies, and increase the overall yield of the fusion protein.[6][7]
Cleavage of Fusion Protein Incorporation of a specific chemical or enzymatic cleavage site between the fusion tag and the target peptide. Chemical cleavage with cyanogen (B1215507) bromide (CNBr) at a methionine residue is a common and efficient method.[8][9]Efficient and specific cleavage is crucial to obtain the native peptide sequence without any additional amino acid residues from the fusion tag.[10]

Data Presentation: Comparison of Fusion Tags for Recombinant Peptide Expression

The choice of fusion tag can significantly impact the expression yield of the target peptide. Below is a summary of reported yields for various peptides, including those containing Trp and Met, using different fusion partners.

Target PeptideFusion TagExpression SystemExpression YieldReference
α-Conotoxin LvIA (contains Trp)KSI (ketosteroid isomerase)E. coli100-500 mg/L of culture (fusion protein)[11]
Conotoxin PrIIIE (contains Trp)SUMO (Small Ubiquitin-like Modifier)E. coli (oxidizing cytoplasm)1.5 mg/L of culture (purified peptide)
Cecropin-like peptide (contains Trp)Thioredoxin (Trx)E. coli11.2 mg/L of culture (purified peptide)
Human proinsulin (contains Trp)Truncated Thioredoxin peptideE. coli156 mg/g of inclusion bodies[12]
Fowlicidin-2 (antimicrobial peptide)Thioredoxin (Trx)E. coli~6.0 mg/L of culture (purified peptide)[13]
CecropinXJ (antimicrobial peptide)Thioredoxin (Trx)E. coli10 mg/L of culture (purified fusion protein)[13]
Hybrid antimicrobial peptide C-LSUMOE. coli17.54 mg/L of culture (purified peptide)[14]
Transmembrane peptide (contains Met)Truncated GSTE. coli10 mg/L of M9 minimal media (purified peptide)[15]
NanobodiesSUMOE. coliImproved solubility and yield compared to MBP and 6xHis tags[16]

Experimental Protocols

Protocol 1: Gene Design, Cloning, and Expression of a Trp-Met Containing Peptide as a KSI-Fusion Protein

This protocol describes the expression of a Trp-Met containing peptide as a fusion with ketosteroid isomerase (KSI), which typically forms inclusion bodies in E. coli, protecting the peptide from proteolysis.

1. Gene Design and Synthesis: a. Design the DNA sequence encoding the Trp-Met peptide. b. Perform codon optimization for E. coli expression. c. If CNBr cleavage is intended, ensure a single Methionine residue is positioned at the N-terminus of the target peptide sequence for cleavage. The fusion partner (KSI) should not contain any internal Methionine residues. d. Synthesize the optimized gene with appropriate restriction sites for cloning into an expression vector (e.g., pET-31b(+)).

2. Cloning: a. Digest the expression vector (e.g., pET-31b(+)-KSI) and the synthesized gene with the chosen restriction enzymes. b. Ligate the digested gene into the vector downstream of the KSI coding sequence. c. Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α). d. Select positive clones by antibiotic resistance and confirm the insertion by colony PCR and DNA sequencing.

3. Expression: a. Transform the confirmed plasmid into an expression strain of E. coli (e.g., BL21(DE3)). b. Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 500 mL of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. e. Continue to culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve folding. f. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

Protocol 2: Purification of the Fusion Protein from Inclusion Bodies

1. Cell Lysis: a. Resuspend the cell pellet from the 500 mL culture in 20 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). b. Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to ensure complete lysis and shearing of DNA. d. Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

2. Washing of Inclusion Bodies: a. Discard the supernatant and resuspend the inclusion body pellet in 20 mL of wash buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100). b. Centrifuge at 12,000 x g for 20 minutes at 4°C. c. Repeat the washing step at least two more times to remove contaminating proteins.

3. Solubilization of Inclusion Bodies: a. Resuspend the washed inclusion body pellet in 10 mL of solubilization buffer (8 M Urea or 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0, 10 mM DTT). b. Stir at room temperature for 1-2 hours until the pellet is completely dissolved. c. Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. d. The supernatant now contains the solubilized fusion protein.

Protocol 3: Chemical Cleavage with Cyanogen Bromide (CNBr) and Peptide Purification

1. CNBr Cleavage: a. Lyophilize the solubilized fusion protein. b. Dissolve the lyophilized protein in 70% formic acid to a final concentration of 10 mg/mL.[8] c. Add CNBr to a 100-fold molar excess over the methionine residues.[8] d. Perform the reaction in the dark, under a nitrogen atmosphere, for 12-24 hours at room temperature. e. Quench the reaction by diluting the mixture 5-10 fold with deionized water and lyophilize.

2. Peptide Extraction and Purification: a. Resuspend the lyophilized material in a suitable buffer for extraction of the peptide from the insoluble KSI fusion partner (e.g., 40% acetonitrile/60% water/0.1% TFA).[8] b. Centrifuge to pellet the insoluble KSI and collect the supernatant containing the cleaved peptide. c. Purify the peptide from the supernatant using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[17] d. Collect fractions and analyze by mass spectrometry to identify those containing the pure peptide. e. Lyophilize the pure fractions to obtain the final peptide product.

Visualization of Experimental Workflow and Signaling Pathway

Recombinant_Peptide_Expression_Workflow cluster_gene_design Gene Design & Cloning cluster_expression Expression cluster_purification Purification & Cleavage cluster_analysis Analysis Peptide_Sequence Trp-Met Peptide Sequence Codon_Optimization Codon Optimization for E. coli Peptide_Sequence->Codon_Optimization Gene_Synthesis Gene Synthesis Codon_Optimization->Gene_Synthesis Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Culture_Growth Cell Culture & Growth Transformation->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis & Inclusion Body Isolation Harvest->Lysis Solubilization Inclusion Body Solubilization Lysis->Solubilization Cleavage CNBr Cleavage at Methionine Solubilization->Cleavage RP_HPLC RP-HPLC Purification Cleavage->RP_HPLC Mass_Spec Mass Spectrometry RP_HPLC->Mass_Spec Bioassay Biological Activity Assay RP_HPLC->Bioassay

Caption: Workflow for recombinant expression of Trp-Met peptides.

Protein_Interaction_Signaling_Pathway cluster_interaction Peptide-Receptor Interaction cluster_cascade Intracellular Signaling Cascade cluster_response Cellular Response Peptide Trp-Met Peptide Binding_Site Binding Site (Trp/Met Hotspots) Peptide->Binding_Site Binds to Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Binding_Site->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Effect Biological Effect Gene_Expression->Biological_Effect

Caption: Generalized signaling pathway initiated by a Trp-Met peptide.

Conclusion

The recombinant expression of Trp-Met containing peptides is a viable and cost-effective alternative to chemical synthesis, especially for longer peptides. While challenges such as codon bias, peptide toxicity, and oxidation exist, the strategic use of fusion protein systems, codon optimization, and optimized purification and cleavage protocols can lead to high yields of pure, biologically active peptides. The methodologies and data presented in these application notes provide a comprehensive framework for researchers to successfully produce these valuable biomolecules for a wide range of applications in research and drug development.

References

Troubleshooting & Optimization

H-Trp-Met-OH solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide H-Trp-Met-OH.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous buffers?

A1: The solubility of a peptide is largely determined by its amino acid composition. This compound is composed of two hydrophobic amino acids, Tryptophan (Trp) and Methionine (Met).[1] Peptides with a high percentage of hydrophobic residues (50% or more) often have limited solubility in aqueous solutions.[1] Furthermore, this compound has a free N-terminus (a positive charge) and a free C-terminus (a negative charge), resulting in a net charge of approximately zero at neutral pH. Neutral peptides generally exhibit lower solubility in water compared to charged peptides and may necessitate the use of organic solvents for dissolution.[1]

Q2: Can I use Dimethyl Sulfoxide (DMSO) to dissolve this compound?

A2: It is strongly advised to avoid using DMSO when working with peptides containing Methionine (Met) or Cysteine (Cys) residues.[2] DMSO is an oxidizing agent and can oxidize the thioether side chain of methionine, which can alter the peptide's biological activity and lead to inconsistent experimental results. Dimethylformamide (DMF) is a recommended alternative organic solvent.[3][4]

Q3: How does the trifluoroacetic acid (TFA) salt form of the peptide affect its solubility and my experiments?

A3: Peptides are often supplied as trifluoroacetate (B77799) (TFA) salts, a remnant from the purification process. Residual TFA can sometimes reduce the solubility of peptides in aqueous buffers by binding to positively charged residues, which can promote aggregation, especially in hydrophobic sequences.[1] For cellular assays, it's important to be aware that TFA can be cytotoxic at certain concentrations.[1] If you suspect TFA is interfering with your experiments, consider methods for salt exchange.[1]

Q4: What are the best practices for handling and storing this compound to maintain its integrity?

A4: Peptides containing Tryptophan (Trp) and Methionine (Met) are susceptible to oxidation.[1] To minimize degradation, it is recommended to use oxygen-free buffers for dissolution.[1] For long-term storage, lyophilized this compound should be kept at -20°C or colder and protected from light.[1] Once dissolved, the solution's stability is limited. It is best to prepare fresh solutions for each experiment or, if necessary, flash-freeze aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to dissolving this compound. It is recommended to first test the solubility with a small amount of the peptide before dissolving the entire sample.[3]

Issue Potential Cause Recommended Solution
Peptide powder does not dissolve in water or aqueous buffer (e.g., PBS). The peptide is hydrophobic and has a neutral charge at neutral pH.Proceed to the stepwise dissolution protocol using an organic co-solvent.
The solution becomes cloudy or forms a precipitate after adding the peptide to an aqueous buffer. The peptide has reached its solubility limit in the aqueous environment and may be aggregating.The peptide concentration may be too high for the chosen solvent system. Try preparing a more dilute solution or use a different solvent system with a higher percentage of organic co-solvent.
Difficulty dissolving the peptide even with an organic solvent. The dissolution kinetics are slow, or the peptide has formed strong aggregates.Employ physical methods such as gentle sonication or warming to aid dissolution.
Data on Factors Influencing Solubility
Factor Influence on this compound Solubility
pH As a neutral peptide, solubility is lowest near its isoelectric point (pI). Adjusting the pH away from the pI can increase solubility. Try dissolving in a slightly acidic (e.g., 10% acetic acid) or slightly basic (e.g., 0.1 M ammonium (B1175870) bicarbonate) solution.[1]
Temperature Gently warming the solution (below 40°C) can increase the kinetic energy and help dissolve the peptide.[1][4] However, be cautious to avoid degradation.
Co-solvents For highly hydrophobic peptides like this compound, an organic co-solvent is often necessary. DMF or acetonitrile (B52724) are suitable choices.[1]
Ionic Strength High ionic strength can sometimes decrease peptide solubility.[4]

Experimental Protocols

Protocol 1: Stepwise Dissolution Using an Organic Co-Solvent

This protocol is the recommended starting point for dissolving this compound.

Materials:

  • Lyophilized this compound

  • Dimethylformamide (DMF) or Acetonitrile

  • Sterile, oxygen-free water or desired aqueous buffer (e.g., PBS, Tris buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

Methodology:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Add a minimal volume of DMF or acetonitrile to the vial (e.g., 30-50 µL).[1]

  • Vortex the vial until the peptide is completely dissolved. A clear solution should be obtained.

  • While vigorously stirring your target aqueous buffer, add the peptide-organic solvent solution drop by drop.[1]

  • If the solution remains clear, you have successfully dissolved the peptide. If the solution becomes cloudy, the peptide may have precipitated, indicating that the final concentration is too high for the amount of organic solvent used.

Protocol 2: Aiding Dissolution with Physical Methods

If the peptide is still not dissolving with the co-solvent method, these physical methods can be applied.

Methodology:

  • Sonication: Following the addition of the solvent, place the vial in an ultrasonic water bath. Apply short bursts of sonication (e.g., three 10-second bursts), chilling the tube on ice between each burst to prevent heating.[1]

  • Gentle Warming: If sonication is not sufficient, gently warm the solution to a temperature below 40°C.[1] Monitor the solution closely for any signs of degradation.

  • Visual Inspection: A fully dissolved peptide will result in a clear, particle-free solution.[1] Before use, it is always recommended to centrifuge the peptide solution and use the supernatant to remove any undissolved micro-aggregates.[4]

Visualizations

experimental_workflow cluster_start Start: Dissolving this compound cluster_protocol1 Protocol 1: Co-Solvent Method cluster_protocol2 Protocol 2: Physical Methods cluster_end End Result start Lyophilized Peptide add_organic Add minimal DMF or Acetonitrile start->add_organic dissolve_organic Vortex to Dissolve add_organic->dissolve_organic add_aqueous Add dropwise to aqueous buffer dissolve_organic->add_aqueous check_clarity Clear Solution? add_aqueous->check_clarity sonicate Gentle Sonication check_clarity->sonicate No success Peptide in Solution check_clarity->success Yes fail Precipitation/ Aggregation check_clarity->fail Persistent Cloudiness warm Gentle Warming (<40°C) sonicate->warm warm->check_clarity

Caption: A stepwise workflow for dissolving this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HTrpMetOH This compound cMET c-MET Receptor HTrpMetOH->cMET Binds PI3K PI3K cMET->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Inhibits (?) ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory Promotes Transcription

Caption: Hypothetical signaling pathway of this compound.

References

Preventing methionine oxidation in H-Trp-Met-OH synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with methionine oxidation during the synthesis of H-Trp-Met-OH.

Troubleshooting Guide & FAQs

This section addresses specific issues related to methionine oxidation in a question-and-answer format.

Q1: My mass spectrometry analysis of synthesized this compound shows a significant peak with a +16 Da mass shift from the expected molecular weight. What is the cause of this modification?

A1: A +16 Da mass shift is a characteristic indicator of the oxidation of a methionine residue to methionine sulfoxide (B87167) (Met(O)).[1][2][3] The thioether side chain of methionine is highly susceptible to oxidation by reactive oxygen species that can be generated during the synthesis, particularly during the final acidic cleavage of the peptide from the resin.[1][4][5]

Q2: What are the primary sources of oxidation during the synthesis process?

A2: Methionine oxidation can be triggered by several factors commonly present in a laboratory environment:

  • Atmospheric Oxygen: Prolonged exposure of the peptide to air, especially when in solution, can lead to oxidation.[4]

  • Reagents and Solvents: Oxidizing impurities, such as peroxides in solvents like DMF or the use of DMSO, can cause oxidation.[2][4] It is crucial to use high-quality, fresh reagents and to degas solvents to remove dissolved oxygen.[2][3]

  • Acidic Cleavage: The final cleavage step from the solid-phase support using strong acids like trifluoroacetic acid (TFA) can generate carbocations and other reactive species that promote oxidation.[4][6]

Q3: How can I prevent methionine oxidation during the synthesis of this compound?

A3: Preventing methionine oxidation primarily involves the addition of antioxidants or "scavengers" to the cleavage cocktail.[1] For peptides containing tryptophan, it is also highly recommended to use a protecting group on the indole (B1671886) nitrogen, such as tert-butyloxycarbonyl (Boc), to prevent side reactions.[2]

Several effective scavenger cocktails can be employed:

  • Reagent H: A complex cleavage cocktail specifically formulated to minimize methionine oxidation. Its typical composition is trifluoroacetic acid (TFA), phenol, thioanisole, 1,2-ethanedithiol (B43112) (EDT), water, dimethylsulfide (DMS), and ammonium (B1175870) iodide.[1][7]

  • TMSCl and PPh₃: The combination of trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) in the cleavage cocktail has proven to be highly effective at eliminating methionine oxidation.[1][6]

  • Ammonium Iodide (NH₄I) and Dimethylsulfide (DMS): This combination can significantly reduce or eliminate the formation of methionine sulfoxide.[1][5]

  • Tetrahydrothiophene (THT): THT can be added to the solvent during solid-phase peptide synthesis (SPPS) to reduce the extent of methionine oxidation in a concentration-dependent manner.[1][8]

Q4: I have already synthesized the peptide and confirmed methionine oxidation. Can this be reversed?

A4: Yes, in many instances, methionine sulfoxide can be reduced back to methionine post-synthesis.[1] This is often a more practical approach than re-synthesizing the entire peptide.[1] A common method involves treating the oxidized peptide with a solution of ammonium iodide and dimethylsulfide in TFA.[1][2]

Q5: How can I detect and quantify the extent of methionine oxidation?

A5: The most common and direct method for detecting methionine oxidation is Mass Spectrometry (MS), which will show the characteristic +16 Da mass increase.[4] High-Performance Liquid Chromatography (HPLC) can also be used to separate the oxidized peptide from the desired product, as the sulfoxide is more polar.[9] The level of oxidation can be quantified by comparing the peak areas of the oxidized and unoxidized peptide in the HPLC chromatogram.[9]

Data Presentation

The following table summarizes the effectiveness of different cleavage cocktails in preventing methionine oxidation.

Cleavage Cocktail CompositionEfficacy in Preventing Met OxidationReference(s)
TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v) with 1 mg/mL Triphenylphosphine (PPh₃)Eradicates oxidation[1][6]
TFA/Phenol/Thioanisole/1,2-ethanedithiol/H₂O/DMS/NH₄I (Reagent H)Highly effective[1][7]
TFA with Ammonium Iodide (NH₄I) and Dimethylsulfide (DMS)Significantly reduces or eliminates[1][5]
Addition of Tetrahydrothiophene (THT) to the synthesis solventReduces oxidation[1][8]
Standard TFA/Water/TIS (95:2.5:2.5)Prone to significant oxidation[5]

Experimental Protocols

Protocol 1: Cleavage of this compound from Resin with Oxidation Prevention

This protocol describes the cleavage of the peptide from the solid support while minimizing methionine oxidation using a TMSCl/PPh₃ cleavage cocktail.

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: Trifluoroacetic acid (TFA)/Anisole/Trimethylsilyl chloride (TMSCl)/Dimethylsulfide (Me₂S) in a ratio of 85:5:5:5 (v/v). Add triphenylphosphine (PPh₃) to a final concentration of 1 mg/mL.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[4] Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (at least 10 times the volume of the filtrate).[4]

  • Peptide Collection and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold diethyl ether.[1]

  • Drying: Dry the final peptide product under a high vacuum.[1]

Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide

This protocol is for reducing already oxidized methionine in a crude peptide sample.

  • Peptide Dissolution: Dissolve the crude, oxidized peptide in trifluoroacetic acid (TFA).[1]

  • Addition of Reducing Agents: Add ammonium iodide (NH₄I) and dimethylsulfide (DMS) to the solution. The optimal concentrations may need to be determined empirically for your specific peptide.[1]

  • Reduction Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reduction by HPLC to determine the optimal reaction time.[1]

  • Peptide Precipitation: Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.[1]

  • Peptide Collection and Washing: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether to remove residual reagents.[1]

  • Drying: Dry the purified peptide under vacuum.[1]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_analysis Analysis and Purification cluster_troubleshooting Troubleshooting start Start with Resin coupling Couple Fmoc-Met-OH start->coupling deprotection1 Fmoc Deprotection coupling->deprotection1 coupling_trp Couple Fmoc-Trp(Boc)-OH deprotection1->coupling_trp deprotection2 Final Fmoc Deprotection coupling_trp->deprotection2 cleavage Cleavage from Resin with Scavenger Cocktail deprotection2->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation wash_dry Wash and Dry Peptide precipitation->wash_dry analysis HPLC and Mass Spec Analysis wash_dry->analysis purification Purification analysis->purification If pure oxidation_detected Oxidation Detected (+16 Da) analysis->oxidation_detected If oxidized final_product This compound purification->final_product reduction Post-Synthesis Reduction (NH4I/DMS) oxidation_detected->reduction reduction->analysis Re-analyze

Caption: Experimental workflow for this compound synthesis with oxidation prevention.

methionine_oxidation cluster_oxidation Oxidation Pathway cluster_prevention Prevention and Reversal Met Methionine Side Chain (-CH2-CH2-S-CH3) ROS Reactive Oxygen Species (ROS) (e.g., from TFA cleavage) MetO Methionine Sulfoxide (-CH2-CH2-S(O)-CH3) +16 Da ROS->MetO Oxidation Scavengers Scavengers (e.g., DMS, PPh3) ROS->Scavengers Neutralized by Reducing_Agents Reducing Agents (e.g., NH4I/DMS) Reducing_Agents->Met Reduction Met_invisible->MetO_invisible Oxidation MetO_invisible->Met_invisible Reduction

Caption: Chemical pathway of methionine oxidation and its prevention/reversal.

References

Technical Support Center: H-Trp-Met-OH Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of the dipeptide H-Trp-Met-OH during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern during the synthesis of this compound?

A1: During solid-phase peptide synthesis (SPPS), peptide aggregation is the self-association of growing peptide chains attached to the resin.[1] This is often driven by the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets that can make the peptide chains inaccessible to reagents.[1] This can result in incomplete or failed syntheses.[1] this compound contains tryptophan, a hydrophobic amino acid, which increases the propensity for aggregation.[1][2]

Q2: What are the typical signs of on-resin aggregation during the synthesis of this compound?

A2: Several indicators may suggest that your this compound dipeptide is aggregating on the resin during synthesis:

  • Poor Resin Swelling: The resin beads may look shrunken or not swell adequately in the synthesis solvent.[1]

  • Slow or Incomplete Reactions: A positive Kaiser test (ninhydrin test) after a coupling step indicates unreacted free amines.[1] Similarly, the removal of the Fmoc protecting group might be slow or incomplete.[1]

  • Physical Clumping: The resin may become sticky and clump together.[1]

  • Low Yield: A significantly lower than expected yield of the final cleaved peptide is a strong sign of aggregation issues during synthesis.[1]

Q3: How does aggregation of this compound manifest during purification?

A3: Aggregation during purification, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC), can present as:

  • Poor Peak Shape: Broad or tailing peaks can indicate on-column aggregation.[3]

  • Low Solubility: Difficulty dissolving the crude peptide in the initial mobile phase can be a sign of aggregation.

  • Low Recovery: The peptide may precipitate on the column, leading to low recovery of the purified product.

Q4: Which chemical properties of Tryptophan and Methionine in this compound contribute to synthesis and purification challenges?

A4: Both methionine and tryptophan residues present specific challenges:

  • Methionine: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) (+16 Da).[4][5]

  • Tryptophan: The indole (B1671886) side chain of tryptophan can be modified by carbocations generated during the cleavage of protecting groups.[5] The indole ring is also hydrophobic and can promote aggregation through stacking interactions.[2]

Troubleshooting Guides

Issue 1: On-Resin Aggregation During Synthesis

If you suspect on-resin aggregation of this compound, consider the following troubleshooting steps:

Symptom Possible Cause Suggested Solution
Positive Kaiser test after couplingIncomplete coupling due to aggregation* Double Couple: Repeat the coupling step. * Use a stronger coupling agent: Switch to a more efficient activating agent like HATU or PyBOP®. * Increase reaction time: Allow the coupling reaction to proceed for a longer duration.
Poor resin swellingPeptide chain collapse* Change solvent: Use a more effective solvent for swelling, such as NMP, DMA, or 25% DMSO in DMF.[6] * Use a specialized resin: Employ resins with good swelling properties like NovaPEG or PEGA.
Incomplete Fmoc deprotectionSteric hindrance from aggregation* Increase deprotection time: Extend the piperidine (B6355638) treatment time. * Use a stronger base: Consider using DBU in the deprotection solution.
Low final yieldOverall synthesis inefficiency due to aggregation* Incorporate backbone protection: Use Dmb- or Hmb-protected amino acids or pseudoproline dipeptides in longer sequences containing this compound to disrupt secondary structures.[7]
Issue 2: Aggregation During Purification

If you encounter aggregation during the purification of this compound by RP-HPLC, the following table provides potential solutions:

Symptom Possible Cause Suggested Solution
Broad or tailing peaksOn-column aggregation* Reduce sample load: Inject a smaller amount of the peptide onto the column.[3] * Modify sample solvent: Dissolve the crude peptide in a solvent containing a small amount of organic solvent (e.g., acetonitrile) or a chaotropic agent like guanidinium (B1211019) hydrochloride (ensure compatibility with your HPLC system).[3]
Difficulty dissolving crude peptidePoor solubility due to aggregation* Adjust pH: Dissolve the peptide in a slightly acidic solution (e.g., 0.1% TFA or 1% acetic acid) to move away from its isoelectric point and increase net charge, which can reduce aggregation through electrostatic repulsion.[3] * Use organic solvents: Attempt to dissolve the peptide in DMSO, which is effective for many hydrophobic peptides.[8]
Low recovery after purificationPrecipitation on the column* Optimize the mobile phase: Adding organic modifiers to the mobile phase can sometimes disrupt aggregates.[3] * Work at lower concentrations: Dilute the sample before loading it onto the column.[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol provides a general guideline for the synthesis of this compound using Fmoc chemistry.[4][9]

  • Resin Preparation:

    • Start with a pre-loaded Fmoc-Trp(Boc)-Wang resin. The use of a Boc protecting group on the tryptophan side chain is highly recommended to prevent side reactions.[4][9]

    • Swell the resin in DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the tryptophan residue.[4]

    • Wash the resin thoroughly with DMF.[4]

  • Methionine Coupling:

    • Pre-activate Fmoc-Met-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF.[9]

    • Add the activated amino acid solution to the deprotected resin.[9]

    • Allow the coupling reaction to proceed for 1-2 hours.[4]

    • Monitor the coupling completion using the Kaiser test. If the test is positive, repeat the coupling step.[4][9]

    • Wash the resin thoroughly with DMF.[4]

  • Final Fmoc Deprotection:

    • Remove the Fmoc group from the N-terminal methionine using 20% piperidine in DMF as described in step 2.[4]

    • Wash the resin extensively with DMF, followed by DCM.[4]

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.[9]

    • Treat the dried resin with a cleavage cocktail such as TFA/Water/TIS (95:2.5:2.5 v/v) for 2-3 hours at room temperature.[9]

    • Filter the resin and collect the filtrate.[9]

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[4]

    • Dry the crude peptide under vacuum.[4]

Protocol 2: Purification of this compound by RP-HPLC

This protocol outlines a standard method for purifying the crude this compound.[4][9]

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A (e.g., water with 0.1% TFA). If solubility is an issue, a small amount of acetonitrile (B52724) can be added.[9]

    • Filter the sample solution through a 0.45 µm filter.[9]

  • Chromatography:

    • Column: C18, 5-10 µm particle size.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow linear gradient, for example, 5% to 50% B over 30-60 minutes.

    • Flow Rate: Dependent on column diameter (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Detection: UV at 220 nm (for the peptide bond) and 280 nm (for the tryptophan side chain).[9]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peptide peak.[9]

    • Analyze the purity of the collected fractions by analytical RP-HPLC.[9]

    • Pool the fractions with the desired purity (>98%).[9]

    • Freeze the pooled fractions and lyophilize to obtain the final this compound product.[9]

Visualizations

G cluster_synthesis Synthesis Troubleshooting start_synthesis Problem during Synthesis kaiser_test Positive Kaiser Test? start_synthesis->kaiser_test poor_swelling Poor Resin Swelling? kaiser_test->poor_swelling No double_couple Double Couple / Use Stronger Activator kaiser_test->double_couple Yes change_solvent Change Solvent (NMP, DMSO) / Use Swelling Resin poor_swelling->change_solvent Yes incomplete_deprotection Incomplete Deprotection? poor_swelling->incomplete_deprotection No increase_deprotection_time Increase Deprotection Time / Use DBU incomplete_deprotection->increase_deprotection_time Yes low_yield Low Final Yield? incomplete_deprotection->low_yield No backbone_protection Consider Backbone Protection for Longer Sequences low_yield->backbone_protection Yes

Caption: Troubleshooting workflow for this compound synthesis aggregation.

G cluster_purification Purification Troubleshooting start_purification Problem during Purification bad_peak Broad / Tailing Peaks? start_purification->bad_peak reduce_load Reduce Sample Load / Modify Sample Solvent bad_peak->reduce_load Yes poor_solubility Poor Crude Solubility? bad_peak->poor_solubility No adjust_ph Adjust pH / Use Organic Solvent (DMSO) poor_solubility->adjust_ph Yes low_recovery Low Recovery? poor_solubility->low_recovery No optimize_mobile_phase Optimize Mobile Phase / Dilute Sample low_recovery->optimize_mobile_phase Yes

Caption: Troubleshooting workflow for this compound purification aggregation.

G cluster_factors Factors Influencing this compound Aggregation aggregation Aggregation hydrophobic Hydrophobic Residues (Trp) aggregation->hydrophobic secondary_structure Secondary Structure Formation (β-sheets) aggregation->secondary_structure peptide_concentration High Peptide Concentration aggregation->peptide_concentration solvent Solvent Choice aggregation->solvent ph pH close to pI aggregation->ph

Caption: Key factors contributing to the aggregation of this compound.

References

Technical Support Center: Solid-Phase Synthesis of H-Trp-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the solid-phase peptide synthesis (SPPS) of peptides containing Tryptophan (Trp) and Methionine (Met), such as the dipeptide H-Trp-Met-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected side products in the synthesis of this compound and other Trp/Met-containing peptides?

A1: The most prevalent side products arise from the inherent reactivity of the methionine and tryptophan side chains, particularly during the final trifluoroacetic acid (TFA)-mediated cleavage step.[1] For methionine, the primary side product is Methionine Sulfoxide (B87167) (+16 Da), caused by the oxidation of the thioether side chain.[1][2] For tryptophan, common side reactions include oxidation of the indole (B1671886) ring and alkylation (e.g., tert-butylation) by carbocations generated during the cleavage of protecting groups.[3][4][5]

Q2: What causes the oxidation of Methionine, and how can I prevent it?

A2: Methionine's thioether side chain is highly susceptible to oxidation, which can occur during synthesis, cleavage, and storage.[6][7] The primary cause is exposure to oxidizing agents or conditions, especially during the acidic cleavage step.[2][6]

Prevention Strategies:

  • Use of Scavengers: Incorporating reducing agents or antioxidants into the cleavage cocktail is the most effective method.[2][6]

  • Inert Atmosphere: Performing the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric oxygen.[6]

  • High-Quality Reagents: Use fresh, high-quality reagents and degassed solvents to minimize the presence of oxidative impurities.[1]

Q3: How can I protect the Tryptophan indole side chain from modification?

A3: The electron-rich indole ring of tryptophan is prone to attack by electrophiles, such as carbocations generated during cleavage.[4][5] The use of a protecting group on the indole nitrogen is highly recommended.[1] The most common and effective protecting group for Fmoc-based SPPS is the tert-butyloxycarbonyl (Boc) group (i.e., using Fmoc-Trp(Boc)-OH).[1] This group is stable during peptide chain assembly and is removed simultaneously with other side-chain protecting groups during the final TFA cleavage.[1]

Q4: How does the choice of cleavage cocktail impact the formation of side products?

A4: The composition of the cleavage cocktail is critical for minimizing side reactions.[1] For peptides with sensitive residues like Met and Trp, a standard cocktail of TFA must be supplemented with "scavengers."[1] Scavengers are nucleophilic reagents that trap reactive carbocations and other electrophilic species, preventing them from modifying the desired peptide.[5][8] The choice of scavengers depends on the specific amino acids in the peptide sequence.[8]

Troubleshooting Guides

Issue 1: An unexpected peak with a +16 Da mass shift is observed in the mass spectrum of my crude peptide.

  • Symptom: The primary product is accompanied by a significant peak corresponding to the target peptide mass +16 Da.

  • Cause: This mass shift is characteristic of the oxidation of a methionine residue to methionine sulfoxide (Met(O)).[2]

  • Solution:

    • Prevention during Cleavage: Employ a cleavage cocktail containing reducing scavengers. Refer to the tables below for recommended cocktails.

    • Post-Synthesis Reduction: If oxidation has already occurred, the methionine sulfoxide can often be reduced back to methionine.[2][6]

Issue 2: My mass spectrum shows a peak with a +56 Da mass increase.

  • Symptom: A significant side product with a mass increase of +56 Da is detected.

  • Cause: This mass shift suggests S-alkylation, specifically the tert-butylation of the methionine or tryptophan side chain.[6] This is caused by the reaction of the thioether or indole ring with tert-butyl cations generated during the TFA-mediated cleavage of tert-butyl-based side-chain protecting groups.[5][6]

  • Solution:

    • Efficient Scavenging: Use a cleavage cocktail with scavengers effective at trapping carbocations, such as triisopropylsilane (B1312306) (TIS).[5]

    • Optimized Cleavage Conditions: Shorter cleavage times can sometimes reduce the formation of alkylated by-products.[6]

    • Protecting Groups: For tryptophan, using Fmoc-Trp(Boc)-OH is the most effective preventative measure.[1]

Summary of Common Side Products and Mitigation Strategies

Side ProductMass ChangeCauseRecommended Mitigation Strategies
H-Met(O)-Trp-OH+16 DaOxidation of Methionine's thioether.[1]Use fresh, degassed solvents; include scavengers like EDT, DMS, or thioanisole (B89551) in the cleavage cocktail; consider post-synthesis reduction.[1][2][5]
Alkylated TryptophanVariable (e.g., +56 Da for tert-butylation)Reaction of the indole ring with carbocations during cleavage.[1]Use Fmoc-Trp(Boc)-OH during synthesis; include scavengers like TIS in the cleavage cocktail.[1][5]
S-alkylated MethionineVariable (e.g., +56 Da for tert-butylation)Alkylation of the thioether side chain by carbocations.[6]Use scavengers like TIS and anisole (B1667542) in the cleavage cocktail.[5][9]
Incomplete DeprotectionVariable (retained protecting groups)Insufficient cleavage time or inefficient cleavage cocktail.[1]Increase cleavage time; use a more robust cleavage cocktail like Reagent K.[1]
Deletion Peptide (e.g., H-Trp-OH)-131.19 DaIncomplete coupling of Methionine.[1]Monitor coupling efficiency using a qualitative test (e.g., Kaiser test) and repeat coupling if necessary.[1]

Recommended Cleavage Cocktails for Peptides Containing Trp and Met

Cleavage CocktailCompositionRecommended Use
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OFor peptides with Trp, but may not be sufficient to prevent Met oxidation.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[8][10]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% Ammonium (B1175870) Iodide (w/w)Specifically designed to minimize the oxidation of methionine.[6][8][10]
TMSCl/PPh₃ Cocktail TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃)Shown to be very effective at eradicating methionine oxidation.[2][9]

Experimental Protocols

Protocol 1: General Peptide Cleavage from Resin

This protocol is for the simultaneous cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.

  • Resin Preparation: Dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dried resin in a suitable reaction vessel.

    • Add the appropriate cleavage cocktail (e.g., Reagent K, see table above) to the resin (approximately 10 mL per gram of resin).[2]

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[2][6]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.[2]

    • In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[2][8]

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.[2]

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]

Protocol 2: Reduction of Methionine Sulfoxide

This protocol can be used to reduce oxidized methionine residues in a crude peptide sample.

  • Reagent Preparation: Prepare a solution of ammonium iodide (NH₄I) and dimethylsulfide (DMS) in TFA. The exact concentrations may need to be optimized for your specific peptide.[2]

  • Reduction Reaction:

    • Dissolve the crude, oxidized peptide in TFA.[2]

    • Add the ammonium iodide and dimethylsulfide solution.[2]

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by HPLC to determine the optimal reaction time.[2]

  • Peptide Precipitation and Isolation:

    • Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.[2]

    • Collect the precipitated peptide by centrifugation.[2]

    • Wash the peptide pellet with cold diethyl ether to remove residual reagents.[2]

    • Dry the purified peptide under vacuum.[2]

Visual Guides

Side_Reaction_Pathways Peptide_Resin H-Trp(P)-Met-Resin TFA_Cleavage TFA Cleavage (Deprotection) Peptide_Resin->TFA_Cleavage Reactive_Intermediates Reactive Carbocations (e.g., t-butyl+) TFA_Cleavage->Reactive_Intermediates Generates Desired_Peptide This compound (Target Product) TFA_Cleavage->Desired_Peptide Ideal Pathway Met_Oxidation Methionine Oxidation (+16 Da) TFA_Cleavage->Met_Oxidation Can Cause (Oxidative Conditions) Trp_Alkylation Tryptophan Alkylation (e.g., +56 Da) Reactive_Intermediates->Trp_Alkylation Attacks Trp Scavengers Scavengers (TIS, EDT, DMS, etc.) Reactive_Intermediates->Scavengers Trapped by Scavengers->Desired_Peptide Protects

Caption: Common side reaction pathways in Met-Trp synthesis and mitigation by scavengers.

Troubleshooting_Workflow Start Crude Peptide Analysis (LC-MS) Check_Mass Unexpected Mass? Start->Check_Mass Mass_Plus_16 Mass +16 Da? Check_Mass->Mass_Plus_16 Yes Pure_Product Pure Product Check_Mass->Pure_Product No Mass_Plus_56 Mass +56 Da? Mass_Plus_16->Mass_Plus_56 No Met_Oxidation Diagnosis: Methionine Oxidation Mass_Plus_16->Met_Oxidation Yes Alkylation Diagnosis: Trp/Met Alkylation Mass_Plus_56->Alkylation Yes Other_Issue Other Issue (e.g., Deletion) Mass_Plus_56->Other_Issue No Solution_Oxidation Solution: 1. Use Scavengers (Reagent H) 2. Post-synthesis Reduction Met_Oxidation->Solution_Oxidation Solution_Alkylation Solution: 1. Use Trp(Boc) 2. Add Scavengers (TIS) Alkylation->Solution_Alkylation

Caption: Troubleshooting workflow for common side products in this compound synthesis.

References

Technical Support Center: Optimizing Cleavage of H-Trp-Met-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of H-Trp-Met-OH from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the cleavage of peptides containing Tryptophan and Methionine?

A1: The primary side reactions involve the modification of the sensitive side chains of Tryptophan (Trp) and Methionine (Met). For Methionine, the thioether is susceptible to oxidation, forming methionine sulfoxide (B87167) (+16 Da).[1][2] Tryptophan's indole (B1671886) ring is electron-rich and prone to alkylation by carbocations generated during cleavage.[1][2] Another potential side reaction is the re-attachment of the cleaved peptide to the resin.[3]

Q2: How can I prevent the oxidation of the Methionine residue?

A2: To minimize oxidation, it is crucial to use fresh, high-purity, and degassed solvents to remove dissolved oxygen.[1] Incorporating reducing agents or scavengers such as 1,2-ethanedithiol (B43112) (EDT) or dimethylsulfide (DMS) in the cleavage cocktail is also highly effective.[1] In some cases, chemists intentionally use Fmoc-Met(O)-OH during synthesis and then reduce the sulfoxide back to methionine after cleavage and purification.[4]

Q3: What is the best strategy to protect the Tryptophan side chain during cleavage?

A3: The most effective method to prevent side reactions at the tryptophan indole ring is to use a side-chain protecting group during synthesis. The tert-butyloxycarbonyl (Boc) group (i.e., using Fmoc-Trp(Boc)-OH) is the standard and recommended choice for Fmoc-based solid-phase peptide synthesis (SPPS).[1][5] This protecting group is stable throughout the synthesis and is removed during the final trifluoroacetic acid (TFA) cleavage step.[5] Additionally, using scavengers like triisopropylsilane (B1312306) (TIS) in the cleavage cocktail helps to trap carbocations that could otherwise alkylate the indole ring.[1]

Q4: Which resin is most suitable for synthesizing a peptide with a C-terminal Tryptophan?

A4: For peptides with a C-terminal Tryptophan, a 2-chlorotrityl chloride (2-CTC) resin is a good option because it allows for cleavage under milder acidic conditions, which can help minimize side reactions.[1][6] Wang resin is also commonly used, but it can sometimes lead to a side reaction where the linker alkylates the tryptophan indole ring.[7][8]

Q5: What is a "cleavage cocktail" and why are scavengers necessary?

A5: A cleavage cocktail is a solution used to cleave the synthesized peptide from the solid support and simultaneously remove side-chain protecting groups.[2] It typically consists of a strong acid, most commonly trifluoroacetic acid (TFA).[2][5] Scavengers are added to this cocktail to "trap" highly reactive carbocations that are generated from the cleavage of protecting groups and the resin linker.[2][9] These carbocations, if not neutralized, can lead to unwanted modifications of sensitive amino acid residues like Trp, Met, Cys, and Tyr.[2][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low peptide yield after cleavage Incomplete cleavage from the resin.Increase the cleavage reaction time or use a stronger cleavage cocktail. Ensure the resin is well-swollen and suspended in the cocktail.[1][3]
Peptide re-attachment to the resin.Use an adequate concentration of appropriate scavengers in the cleavage cocktail, such as TIS for Trp-containing peptides.[3]
Incomplete coupling during synthesis.Monitor each coupling step with a qualitative test like the Kaiser test and repeat if necessary.[1]
Presence of a peak with +16 Da mass shift in Mass Spectrometry Oxidation of the Methionine residue to methionine sulfoxide.Use fresh, degassed solvents and reagents. Add scavengers like EDT or DMS to the cleavage cocktail. Consider a post-cleavage reduction step if oxidation persists.[1]
Multiple unexpected peaks in HPLC, some with variable mass shifts Alkylation of the Tryptophan indole ring.Use Fmoc-Trp(Boc)-OH during synthesis to protect the indole nitrogen.[1] Optimize the scavenger cocktail by including TIS. Minimize the cleavage time to reduce exposure to the acidic environment.[1]
Incomplete removal of side-chain protecting groups Insufficient cleavage time or inefficient cleavage cocktail.Increase the duration of the cleavage reaction. For difficult-to-remove protecting groups (e.g., Arg(Pbf)), longer cleavage times may be necessary. Use a more robust cleavage cocktail like Reagent K.[2]

Experimental Protocols

Protocol 1: Standard Cleavage of this compound from Wang Resin

This protocol is suitable for peptides containing Tryptophan (with Boc protection) and Methionine.

  • Resin Preparation: Wash the dried peptide-resin with Dichloromethane (B109758) (DCM) and then dry it under a high vacuum for at least 1 hour.[1]

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail consisting of TFA/Triisopropylsilane (TIS)/Water/1,2-Ethanedithiol (EDT) in a ratio of 94:1:2.5:2.5 (v/v/v/v). For every 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.[10]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[3]

  • Isolation and Washing: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether to remove scavengers and organic byproducts.[3]

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[3]

Protocol 2: Mild Cleavage of this compound from 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol utilizes milder acidic conditions suitable for sensitive peptides.

  • Resin Preparation: Swell the peptide-resin in DCM.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/DCM in a 1-5% TFA concentration. A common mixture is 2% TFA in DCM.[11]

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 30-60 minutes at room temperature. The progress of the cleavage can be monitored by taking small aliquots and analyzing them by HPLC.

  • Neutralization and Collection: Filter the resin and collect the filtrate. To stop the reaction, the acidic filtrate can be neutralized with a base like pyridine (B92270) or diisopropylethylamine (DIPEA).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Precipitation and Washing: Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM) and precipitate the peptide with cold diethyl ether. Wash the pellet as described in Protocol 1.

  • Drying: Dry the final peptide product under vacuum.

Data Presentation

Table 1: Common Cleavage Cocktails for Trp and Met Containing Peptides
Reagent NameComposition (v/v)Target Residues/ResinReference
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, good for peptides with Cys, Met, Trp, Tyr.[2][12][2]
TFA/TIS/Water TFA/TIS/Water (95:2.5:2.5)Peptides without highly sensitive residues, TIS scavenges carbocations.[13][13]
TFA/TIS/Water/EDT TFA/TIS/Water/EDT (94:1:2.5:2.5)Good for Trp and Met containing peptides, EDT helps reduce Met oxidation.
Reagent H TFA/Phenol/Thioanisole/EDT/DMS/NH4I/Water (81:5:5:2.5:2:1.5:3)Specifically designed to prevent methionine oxidation.[12]
Table 2: Potential Side Products and Their Mass Changes
Side ProductMass Change (Da)CauseMitigation StrategyReference
H-Met(O)-Trp-OH+16Oxidation of MethionineUse fresh, degassed solvents; include scavengers (EDT, DMS) in the cleavage cocktail; post-synthesis reduction.[1][1]
Alkylated TryptophanVariableReaction of the indole ring with carbocations during cleavage.Use Fmoc-Trp(Boc)-OH; include scavengers (TIS) in the cleavage cocktail.[1][1]
Deletion Peptide (H-Trp-OH)-131.19Incomplete coupling of Methionine.Monitor coupling reactions (e.g., Kaiser test) and repeat if necessary.[1][1]

Visualizations

Cleavage_Workflow Resin Peptide-Resin (H-Trp-Met-Resin) Cleavage Add Cleavage Cocktail (e.g., TFA/Scavengers) Resin->Cleavage Incubation Incubate (2-3 hours, RT) Cleavage->Incubation Filtration Filter to Remove Resin Incubation->Filtration Precipitation Precipitate Peptide (Cold Diethyl Ether) Filtration->Precipitation Isolation Centrifuge & Wash Pellet Precipitation->Isolation Drying Dry Crude Peptide Isolation->Drying Crude_Peptide Crude this compound Drying->Crude_Peptide Analysis Purification & Analysis (HPLC, Mass Spec) Crude_Peptide->Analysis Pure_Peptide Pure this compound Analysis->Pure_Peptide

Caption: General workflow for the cleavage and isolation of this compound.

Troubleshooting_Logic Start Low Yield or Impure Peptide Check_Cleavage Was cleavage complete? Start->Check_Cleavage Check_Side_Reactions Analyze for side products (MS, HPLC) Check_Cleavage->Check_Side_Reactions Yes Incomplete_Cleavage Incomplete Cleavage Check_Cleavage->Incomplete_Cleavage No Side_Reactions Side Reactions Identified Check_Side_Reactions->Side_Reactions Yes Success Successful Cleavage Check_Side_Reactions->Success No Optimize_Cleavage Optimize Cleavage: - Increase time - Stronger cocktail - Fresh reagents Incomplete_Cleavage->Optimize_Cleavage Optimize_Scavengers Optimize Scavengers: - Use Fmoc-Trp(Boc)-OH - Add TIS for Trp - Add EDT/DMS for Met Side_Reactions->Optimize_Scavengers Optimize_Cleavage->Success Optimize_Scavengers->Success

Caption: Troubleshooting logic for optimizing this compound cleavage.

References

Technical Support Center: H-Trp-Met-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of H-Trp-Met-OH dipeptide synthesis via Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of this compound?

A1: The primary challenges in synthesizing peptides containing Tryptophan (Trp) and Methionine (Met) are the susceptibility of these residues to side reactions. Specifically, the indole (B1671886) side chain of Tryptophan is prone to oxidation and alkylation during the acidic conditions of cleavage, while the thioether side chain of Methionine is easily oxidized to methionine sulfoxide (B87167).[1][2] These side reactions can significantly reduce the yield of the desired peptide and complicate purification.

Q2: Which protecting group strategy is recommended for the Tryptophan residue?

A2: To prevent side reactions involving the indole ring of Tryptophan, it is highly recommended to use a side-chain protecting group. The most common and effective protecting group for Fmoc-based SPPS is the tert-butyloxycarbonyl (Boc) group.[2] Fmoc-Trp(Boc)-OH is the preferred building block as the Boc group is stable during the Fmoc deprotection steps with piperidine (B6355638) and is efficiently removed during the final cleavage with trifluoroacetic acid (TFA).[2]

Q3: How can I minimize the oxidation of the Methionine residue?

A3: Minimizing methionine oxidation is crucial for a successful synthesis. Key strategies include:

  • Using high-quality, fresh reagents and solvents: This reduces the presence of oxidizing impurities.[2]

  • Degassing solvents: Removing dissolved oxygen from solvents, particularly DMF, is recommended.[2]

  • Incorporating scavengers in the cleavage cocktail: Scavengers are essential to quench reactive species generated during cleavage that can oxidize methionine.[2][3]

  • Post-synthesis reduction: If oxidation occurs, the resulting methionine sulfoxide can be reduced back to methionine after cleavage and purification.[2]

Q4: What is the role of scavengers in the cleavage cocktail and which ones are recommended?

A4: Scavengers are nucleophilic compounds added to the cleavage cocktail (typically TFA-based) to "trap" reactive carbocations generated from the cleavage of protecting groups.[3] These carbocations can otherwise lead to unwanted modifications of sensitive residues like Tryptophan and Methionine.[3] For peptides containing both Trp and Met, a cocktail of scavengers is often most effective. A widely used and effective cleavage cocktail is "Reagent K," which contains TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[2][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low final yield of this compound.

  • Possible Cause 1: Incomplete coupling reactions.

    • Solution: Monitor coupling efficiency after each coupling step using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling (double coupling) should be performed before proceeding to the next deprotection step.[5] Increasing the coupling time or using a more efficient coupling reagent can also improve efficiency.

  • Possible Cause 2: Inefficient cleavage from the resin or peptide precipitation.

    • Solution: Ensure the cleavage time is sufficient (typically 2-4 hours).[1] If the peptide is suspected to be precipitating in the cleavage cocktail, trying a different precipitation solvent, such as cold diethyl ether, may be necessary. For hydrophobic peptides, alternative work-up procedures might be required.

  • Possible Cause 3: Aggregation of the growing peptide chain.

    • Solution: For sequences prone to aggregation, consider using specialized techniques such as incorporating pseudoproline dipeptides or using chaotropic salts in the washing solutions to disrupt secondary structure formation.

Problem 2: Presence of a major impurity with a +16 Da mass increase in the final product.

  • Possible Cause: Oxidation of the Methionine residue.

    • Solution: This is a common issue resulting in the formation of methionine sulfoxide. To mitigate this:

      • Ensure all solvents are freshly distilled or purchased as high-purity and are degassed.

      • Use a cleavage cocktail containing reducing scavengers like 1,2-ethanedithiol (EDT) or dimethylsulfide (DMS).[2]

      • If oxidation persists, the crude peptide can be treated with a reducing agent like ammonium (B1175870) iodide and dimethylsulfide post-synthesis to convert the sulfoxide back to methionine.[2]

Problem 3: Multiple unidentified peaks in the HPLC chromatogram of the crude product.

  • Possible Cause: Side reactions involving the Tryptophan residue.

    • Solution: These side reactions are typically caused by alkylation of the indole ring during cleavage. To prevent this:

      • Always use Fmoc-Trp(Boc)-OH for the synthesis.[2] The Boc group provides robust protection against many side reactions.

      • Employ a comprehensive cleavage cocktail with effective scavengers. Triisopropylsilane (TIS) is particularly effective at scavenging carbocations that can alkylate tryptophan.[6] A combination of scavengers, such as in Reagent K, is highly recommended.[4]

Quantitative Data

The following tables provide illustrative quantitative data for the synthesis and purification of a dipeptide like this compound. The actual values can vary depending on the specific experimental conditions, scale, and equipment used.

Table 1: Comparison of Common Coupling Reagents in SPPS

Coupling ReagentTypical Crude Purity (%)*Key AdvantagesKey Disadvantages
HATU >95%High coupling efficiency, low racemization, effective for hindered couplings.[4]Higher cost, can cause guanidinylation of the N-terminus if used in excess.[4]
HBTU 90-95%Good coupling efficiency, widely used.Can be less effective for difficult couplings compared to HATU.
DIC/HOBt 85-95%Cost-effective.Slower reaction times, potential for side reactions if not used with an additive like HOBt.
COMU >95%High solubility and efficiency, requires only one equivalent of base.Higher cost compared to carbodiimides.

*Note: Crude purity is dependent on the specific peptide sequence and synthesis conditions. The data presented is a representative overview from multiple studies.[2]

Table 2: Illustrative Impact of Scavenger Cocktails on Final Purity

Cleavage Cocktail CompositionExpected Crude Purity (%)*Remarks
95% TFA, 5% H₂O70-80%High risk of methionine oxidation and tryptophan alkylation. Not recommended for this peptide.
94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS90-98%Good protection for both Met and Trp residues.[3]
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)>95%A robust and widely used cocktail for peptides with sensitive residues.[4]

*Note: These are estimated purity ranges based on the effectiveness of the scavengers against common side reactions.

Experimental Protocols

A detailed, step-by-step protocol for the synthesis of this compound using manual Fmoc-SPPS is provided below.

Materials:

  • Fmoc-Trp(Boc)-Wang resin

  • Fmoc-Met-OH

  • Coupling Reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection Solution: 20% Piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail: Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5)

  • Cold Diethyl Ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Trp(Boc)-Wang resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Methionine Coupling:

    • In a separate vial, pre-activate Fmoc-Met-OH (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection procedure as described in step 2 to remove the Fmoc group from the N-terminal Methionine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (Reagent K) to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of this compound.

Visualizations

The following diagrams illustrate the key workflows and decision-making processes in the synthesis of this compound.

G cluster_workflow Experimental Workflow for this compound Synthesis start Start: Fmoc-Trp(Boc)-Wang Resin swell Resin Swelling (DMF) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple Methionine Coupling (Fmoc-Met-OH, HATU, DIPEA) wash1->couple kaiser Kaiser Test couple->kaiser kaiser->couple Positive (Recouple) wash2 Wash (DMF, DCM) kaiser->wash2 Negative deprotect2 Final Fmoc Deprotection wash2->deprotect2 wash3 Wash & Dry deprotect2->wash3 cleave Cleavage & Deprotection (Reagent K) wash3->cleave precipitate Precipitation (Cold Diethyl Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify end End: Pure this compound purify->end

Caption: A generalized workflow for the solid-phase synthesis of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree for this compound Synthesis start Problem Identified low_yield Low Final Yield? start->low_yield plus_16 Impurity at M+16 Da? low_yield->plus_16 No incomplete_coupling Incomplete Coupling - Check Kaiser test - Double couple low_yield->incomplete_coupling Yes (Check synthesis steps) cleavage_issue Cleavage/Precipitation Issue - Extend cleavage time - Check precipitation solvent low_yield->cleavage_issue Yes (Check final steps) multiple_peaks Multiple Unidentified Peaks? plus_16->multiple_peaks No met_oxidation Methionine Oxidation - Use fresh/degassed solvents - Add reducing scavengers (EDT) - Post-synthesis reduction plus_16->met_oxidation Yes trp_side_reactions Tryptophan Side Reactions - Use Fmoc-Trp(Boc)-OH - Use robust scavenger cocktail (Reagent K with TIS) multiple_peaks->trp_side_reactions Yes solution Implement Solution & Re-analyze multiple_peaks->solution No incomplete_coupling->solution cleavage_issue->solution met_oxidation->solution trp_side_reactions->solution

Caption: A decision tree to guide troubleshooting common issues in this compound synthesis.

References

Technical Support Center: HPLC Purification of H-Trp-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions (FAQs) for the HPLC purification of the tripeptide H-Trp-Met-OH.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting method for the HPLC purification of this compound?

A1: A good starting point for purifying peptides like this compound is Reversed-Phase HPLC (RP-HPLC).[1] A typical initial setup is detailed in the table below. This method can then be optimized based on the initial separation results.[1]

Q2: What are the most common impurities associated with this compound?

A2: Impurities in synthetic peptides like this compound can originate from the synthesis process or subsequent degradation.[1] Common impurities may include:

  • Synthesis-Related Impurities: These can include truncated sequences (peptides missing one or more amino acids), deletion sequences, or peptides with incomplete deprotection of side chains.[2]

  • Degradation Products: The methionine (Met) and tryptophan (Trp) residues are particularly susceptible to oxidation.[1] Methionine can oxidize to form methionine sulfoxide (B87167) and methionine sulfone.[1] Tryptophan oxidation can lead to various products, including N-formylkynurenine.[1]

Q3: Why is trifluoroacetic acid (TFA) commonly used in the mobile phase for peptide purification?

A3: Trifluoroacetic acid (TFA) acts as an ion-pairing agent.[2] At a typical concentration of 0.1%, TFA helps to sharpen peptide peaks by masking residual acidic silanol (B1196071) groups on the silica-based column packing.[2][3] This reduces unwanted secondary interactions that can cause peak tailing.[2] For applications involving mass spectrometry (LC-MS), formic acid (FA) is often preferred as TFA can cause ion suppression in the mass spectrometer.[2]

Q4: Which wavelengths are best for detecting this compound?

A4: For peptide analysis, UV detection at 220 nm is standard for monitoring the peptide bond.[1] Due to the presence of the tryptophan residue, which has a strong chromophore, detection at 280 nm is also highly recommended and can provide additional selectivity.[1]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing)

Q5: My peak for this compound is tailing significantly. What are the potential causes and how can I fix it?

A5: Peak tailing, where a peak has an asymmetric trailing edge, is a common issue in HPLC.[4][5] It can compromise the accuracy of peak integration and resolution.[5] The primary cause is often the presence of more than one mechanism for analyte retention.[6] For this compound, this can be due to several factors:

  • Secondary Interactions: The peptide's basic amino groups can interact strongly with acidic residual silanol groups on the silica (B1680970) surface of the column, causing tailing.[6][7] This is a very common cause of tailing for basic compounds.[4]

    • Solution: Ensure 0.1% TFA is present in the mobile phase to protonate the silanol groups and minimize these interactions.[6] Operating at a lower pH (around 2-3) generally ensures silanols are protonated.[8] Using a modern, high-purity, end-capped column can also significantly reduce silanol activity.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[8]

    • Solution: Reduce the sample concentration or injection volume.[8] If a high throughput is necessary, consider moving to a preparative column with a larger diameter.[8]

  • Column Contamination or Degradation: A contaminated guard column, a blocked frit, or a void at the head of the analytical column can distort peak shape.[1][8]

    • Solution: Flush the column with a strong solvent.[5] If the problem persists, try reversing the column (if permitted by the manufacturer) to flush contaminants from the inlet frit.[1] If performance does not improve, the column may need to be replaced.[5]

G cluster_problem Troubleshooting Peak Tailing cluster_causes Potential Causes cluster_solutions Solutions Problem Tailing Peak for this compound Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Column Contamination / Void Problem->Cause3 Solution1 Use 0.1% TFA / Lower pH Use End-Capped Column Cause1->Solution1 Solution2 Reduce Sample Concentration or Injection Volume Cause2->Solution2 Solution3 Flush Column with Strong Solvent Replace Guard/Column Cause3->Solution3

Problem 2: Split or Shoulder Peaks

Q6: My main peak is splitting into two or has a significant shoulder. What does this mean?

A6: Peak splitting can be caused by several issues, ranging from sample preparation to hardware problems.[9][10] It is crucial to determine if all peaks in the chromatogram are splitting or just the peak of interest.[8]

  • Partially Resolved Impurity: The shoulder could be a closely eluting impurity, such as an oxidized form (Met-SO) or a deletion sequence from synthesis.[1][10]

    • Solution: To confirm, try injecting a smaller sample volume; if two distinct peaks appear, it's likely two components.[10] To improve separation, optimize the gradient by making it shallower (e.g., decrease the %B/minute).[2] You can also try changing the organic solvent (e.g., methanol (B129727) instead of acetonitrile) or adjusting the column temperature to alter selectivity.[1]

  • Strong Injection Solvent: If the sample is dissolved in a solvent significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion and splitting.[8][9]

    • Solution: Dissolve the sample in the initial mobile phase composition (e.g., 5-10% acetonitrile (B52724) in water with 0.1% TFA) or in a weaker solvent.[9]

  • Column Void or Clogged Frit: If all peaks are splitting, the issue is likely related to the column hardware.[8][10] A void in the packing material at the column inlet or a partially blocked frit can create alternative flow paths, leading to split peaks.[8][10]

    • Solution: First, try reversing and flushing the column (if allowed).[1] If this does not resolve the issue, the column will likely need to be replaced.[10]

G cluster_problem Troubleshooting Split Peaks cluster_causes Potential Causes cluster_solutions Solutions Problem Split Peak for this compound Cause1 Co-eluting Impurity (e.g., oxidized peptide) Problem->Cause1 Cause2 Injection Solvent Too Strong Problem->Cause2 Cause3 Column Void or Partially Clogged Frit Problem->Cause3 Solution1 Optimize Gradient (shallower) Change Solvent or Temperature Cause1->Solution1 Solution2 Dissolve Sample in Initial Mobile Phase Cause2->Solution2 Solution3 Reverse/Flush Column Replace Column Cause3->Solution3

Problem 3: Low Resolution or Purity

Q7: I am unable to separate this compound from a closely eluting impurity. How can I improve the resolution?

A7: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.[1] The most effective tool for improving the resolution of peptides is often adjusting the gradient slope.[2][3]

  • Optimize the Gradient Slope: A shallower gradient increases the separation time between peaks.[2]

  • Change the Mobile Phase pH: Altering the pH can change the ionization state of the peptide and impurities, significantly affecting selectivity.[1]

  • Change the Organic Solvent: Switching from acetonitrile to another solvent like methanol can change elution patterns and improve separation.[1]

  • Adjust Column Temperature: Temperature can affect selectivity.[1] Experimenting with temperatures between 25°C and 60°C may improve resolution.[1]

  • Select a Different Column: The stationary phase chemistry has a major impact on selectivity.[1] If using a C18 column, consider trying a C8 or a Phenyl-Hexyl phase.[1] For peptides, columns with a pore size of 300 Å are often recommended for better peak shape.[1]

Data Presentation

Table 1: Recommended Starting HPLC Conditions for this compound Purification

ParameterRecommendationRationale
Column C18, 3-5 µm particle size, 100-300 Å pore sizeC18 is a good general-purpose reversed-phase column for peptides.[1]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade waterTFA acts as an ion-pairing agent to improve peak shape.[2]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is a common organic modifier for peptide separations.[1]
Gradient 5% to 60% B over 30-60 minutesA shallow gradient is often necessary to resolve complex peptide mixtures.[1]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard flow rate for analytical columns.[1]
Temperature Ambient or 30-40 °CElevated temperatures can improve peak efficiency.[1]
Detection UV at 220 nm and 280 nm220 nm for the peptide bond, 280 nm for the tryptophan side chain.[1]
Injection Volume 10-50 µLDependent on sample concentration and column capacity.

Experimental Protocols

Protocol 1: Standard HPLC Purification of this compound
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 1 L of 0.1% TFA in HPLC-grade water. Add 1.0 mL of TFA to 1 L of water and mix thoroughly.

    • Mobile Phase B: Prepare 1 L of 0.1% TFA in HPLC-grade acetonitrile. Add 1.0 mL of TFA to 1 L of ACN and mix thoroughly.

    • Degas both mobile phases using sonication or vacuum filtration to prevent bubble formation in the pump.

  • Sample Preparation:

    • Dissolve the crude this compound peptide in a solvent that is weaker than or equal to the initial mobile phase conditions (e.g., 5% ACN in water). A typical starting concentration is 1-5 mg/mL.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.

  • System Setup and Equilibration:

    • Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) into the HPLC system.

    • Purge the pumps with their respective mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject the filtered sample onto the column.

    • Run the gradient method (e.g., a linear gradient from 5% B to 60% B over 30 minutes).

    • Monitor the separation at 220 nm and 280 nm.

  • Fraction Collection and Post-Run Wash:

    • Collect fractions corresponding to the main peak of interest.

    • After the run, wash the column with a high percentage of organic solvent (e.g., 95% B) to remove any strongly retained impurities.

    • Store the column in an appropriate solvent (e.g., acetonitrile/water mixture) as recommended by the manufacturer.

  • Analysis and Optimization:

    • Analyze the collected fractions for purity using the same or an orthogonal analytical HPLC method.

    • Based on the initial chromatogram, adjust the gradient slope to improve the resolution between the target peptide and any impurities.[1] If resolution is still insufficient, modify other parameters as described in the troubleshooting guide.[1]

References

H-Trp-Met-OH stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tripeptide H-Trp-Met-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concern for this compound in aqueous solutions is chemical degradation, particularly oxidation of the methionine and tryptophan residues.[1][2][3][4] The peptide backbone can also be susceptible to hydrolysis under certain pH and temperature conditions.[5][6]

Q2: What are the common degradation products of this compound?

A2: The methionine and tryptophan residues are the most susceptible to degradation.

  • Methionine primarily oxidizes to methionine sulfoxide (B87167) and can be further oxidized to methionine sulfone.[4][7]

  • Tryptophan oxidation can result in a variety of products, including N-formylkynurenine (NFK), kynurenine (B1673888) (Kyn), oxindolylalanine (Oia), and 5-hydroxy-tryptophan (5-OH-Trp).[5][8]

Q3: How does pH affect the stability of this compound?

A3: The pH of the buffer solution is a critical factor influencing the stability of this compound. It can affect the rate of oxidation of the amino acid side chains and the hydrolysis of the peptide bond.[6][9] Generally, a slightly acidic pH is often favored for peptide stability, but the optimal pH should be determined empirically for your specific experimental conditions.

Q4: Which buffer systems are recommended for working with this compound?

A4: The choice of buffer can significantly impact peptide stability.[9][10] Common buffers used for peptide formulations include phosphate (B84403), citrate (B86180), acetate (B1210297), and histidine.[11][12] It is crucial to select a buffer that does not catalyze degradation. For instance, phosphate buffers have been observed to sometimes accelerate the degradation of certain peptides compared to other buffers like glutamate.[9] A buffer screening study is recommended to determine the most suitable system for your application.

Q5: How should I monitor the stability of my this compound solution?

A5: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), coupled with UV detection is a standard method for monitoring the purity of this compound and detecting the formation of degradation products.[13][14][15] Mass spectrometry (MS) is invaluable for identifying the chemical nature of any degradation products.[13][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Yellowing of the this compound solution Oxidation of the tryptophan residue often leads to colored degradation products like kynurenine.[6]Prepare solutions fresh using degassed buffers. Protect the solution from light by using amber vials or covering with foil. Consider working under an inert atmosphere (e.g., nitrogen or argon).
Appearance of new peaks in HPLC chromatogram This indicates chemical degradation of the peptide. The new peaks could correspond to oxidized forms of the peptide or hydrolysis products.[6]Characterize the new peaks using mass spectrometry to identify the degradation products. Optimize buffer pH and composition to minimize degradation. Evaluate the impact of temperature and light on stability.
Loss of main peptide peak intensity over time This is a clear indicator of peptide degradation.Conduct a systematic stability study by varying buffer type, pH, and temperature to identify conditions that enhance stability. Ensure proper storage of the peptide, both in solid form and in solution.
Precipitation of the peptide from solution The pH of the buffer may be too close to the isoelectric point (pI) of the peptide, leading to minimal solubility. Buffer components may also be incompatible with the peptide.Adjust the buffer pH to be at least one to two pH units away from the peptide's pI. Screen different buffer systems to find one that improves solubility.

Data Summary: Stability of this compound in Different Buffers (Illustrative Data)

The following tables present illustrative data to demonstrate how the stability of this compound might vary under different buffer conditions. Actual degradation rates should be determined experimentally.

Table 1: Effect of Buffer Type on this compound Stability at 25°C

Buffer (50 mM, pH 7.0)% this compound Remaining after 7 daysMajor Degradation Product(s)
Phosphate Buffered Saline (PBS)85%Methionine Sulfoxide, NFK
Citrate Buffer92%Methionine Sulfoxide
Acetate Buffer90%Methionine Sulfoxide
Tris-HCl88%Methionine Sulfoxide, Kynurenine

Table 2: Effect of pH on this compound Stability in 50 mM Phosphate Buffer at 25°C

pH% this compound Remaining after 7 daysMajor Degradation Product(s)
5.095%Methionine Sulfoxide
7.085%Methionine Sulfoxide, NFK
8.078%Methionine Sulfoxide, Kynurenine

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions for Stability Studies
  • Materials : Sodium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate, acetic acid, sodium acetate, Tris base, hydrochloric acid, purified water.

  • Procedure :

    • To prepare a 50 mM phosphate buffer (pH 7.0), dissolve appropriate amounts of sodium phosphate monobasic and dibasic in purified water to achieve the target pH and concentration.

    • To prepare a 50 mM citrate buffer (pH 5.0), dissolve the appropriate amount of citric acid and sodium citrate in purified water.

    • To prepare a 50 mM acetate buffer (pH 5.0), dissolve the appropriate amount of acetic acid and sodium acetate in purified water.

    • To prepare a 50 mM Tris-HCl buffer (pH 8.0), dissolve the appropriate amount of Tris base in purified water and adjust the pH with HCl.

    • Filter all buffers through a 0.22 µm filter before use.

Protocol 2: this compound Stability Study using HPLC
  • Objective : To assess the stability of this compound in different buffer systems over time.

  • Materials : this compound, prepared buffer solutions, HPLC system with UV detector, C18 reverse-phase column, acetonitrile (B52724) (ACN), trifluoroacetic acid (TFA), purified water.

  • Procedure :

    • Prepare a stock solution of this compound in purified water.

    • Dilute the stock solution into each of the prepared buffer solutions to a final concentration of 1 mg/mL.

    • Divide each solution into aliquots in amber vials and store at the desired temperature (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.

    • Analyze the samples by RP-HPLC. A typical method would be:

      • Mobile Phase A : 0.1% TFA in water

      • Mobile Phase B : 0.1% TFA in ACN

      • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

      • Detection : UV at 220 nm and 280 nm.

    • Quantify the percentage of remaining this compound and the formation of any degradation products by integrating the peak areas in the chromatogram.

Visualizations

cluster_workflow Stability Study Workflow prep Prepare this compound Stock Solution aliquot Aliquot into Different Buffer Conditions prep->aliquot incubate Incubate at Controlled Temperatures aliquot->incubate sample Sample at Time Points incubate->sample analyze Analyze by HPLC-MS sample->analyze data Data Analysis and Degradation Profile analyze->data

Caption: Experimental workflow for an this compound stability study.

cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis HTrpMetOH This compound Met_Ox Methionine Sulfoxide HTrpMetOH->Met_Ox Oxidizing agents (O2, light, metal ions) NFK N-formylkynurenine (NFK) HTrpMetOH->NFK Oxidizing agents (O2, light, metal ions) Fragments Peptide Fragments / Amino Acids HTrpMetOH->Fragments Acid/Base Catalysis Met_Sulfone Methionine Sulfone Met_Ox->Met_Sulfone Further Oxidation Kyn Kynurenine (Kyn) NFK->Kyn Hydrolysis

Caption: Primary degradation pathways for this compound.

start Instability Observed? check_oxidation Is solution colored? start->check_oxidation check_hplc New peaks in HPLC? start->check_hplc check_precipitation Is there precipitation? start->check_precipitation action_oxidation Protect from light/oxygen. Use antioxidants. check_oxidation->action_oxidation Yes action_degradation Optimize pH and buffer. Characterize new peaks with MS. check_hplc->action_degradation Yes action_solubility Adjust pH away from pI. Screen different buffers. check_precipitation->action_solubility Yes end_node Stability Improved action_oxidation->end_node action_degradation->end_node action_solubility->end_node

Caption: Troubleshooting decision tree for this compound instability.

References

Minimizing racemization during H-Trp-Met-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during the synthesis of the dipeptide H-Trp-Met-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during peptide synthesis?

A1: The most common cause of racemization during peptide bond formation is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[1][2] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. Subsequent reaction with the amine component can then produce a mixture of L and D isomers.[1][2]

Q2: Which amino acid is more prone to racemization in the this compound sequence?

A2: During the coupling of Fmoc-Met-OH to H-Trp-resin, the activated Methionine residue is the one at risk of racemization. While all amino acids (except glycine) can racemize under certain conditions, some are more susceptible than others. Histidine and Cysteine are particularly prone to racemization.[3] Methionine has also been noted as an amino acid that can induce racemization.

Q3: How does the choice of coupling reagent affect racemization?

A3: The coupling reagent is a critical factor. Carbodiimide (B86325) reagents like DCC and DIC can lead to significant racemization if used alone.[1] Modern uronium/aminium-based reagents such as HATU, HBTU, and HCTU are generally more efficient and lead to lower levels of racemization because they promote rapid amide bond formation, which outcompetes the rate of oxazolone formation.[1][4]

Q4: What is the role of additives in minimizing racemization?

A4: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[5] They react with the activated amino acid to form an active ester that is more stable and less prone to oxazolone formation.[2]

Q5: Which bases are recommended to minimize racemization?

A5: The choice and amount of base are critical. Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) and triethylamine (B128534) (TEA) can increase the rate of racemization. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) and 2,4,6-collidine are generally preferred.[5] It is also important to use the minimum necessary amount of base.

Q6: How does temperature influence racemization?

A6: Higher reaction temperatures can accelerate the rate of racemization.[6] Therefore, performing the coupling reaction at a lower temperature, such as 0 °C, is often recommended to minimize this side reaction.

Q7: How can I protect the side chains of Tryptophan and Methionine during synthesis?

A7: The indole (B1671886) side chain of Tryptophan is susceptible to alkylation during the final acidic cleavage. Using a tert-butyloxycarbonyl (Boc) protecting group (Fmoc-Trp(Boc)-OH) is highly recommended.[7][8] The thioether side chain of Methionine is prone to oxidation. While generally left unprotected during coupling, the use of scavengers like 1,2-ethanedithiol (B43112) (EDT) or dimethylsulfide (DMS) in the cleavage cocktail is essential to prevent oxidation.[8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High percentage of D-Met-L-Trp diastereomer detected by HPLC. Inappropriate Coupling Reagent: Use of carbodiimides (DCC, DIC) without an additive.Use a uronium/aminium-based coupling reagent like HATU or HCTU, or use DIC in combination with an additive like Oxyma or HOBt.[2]
Strong Base: Use of excess DIEA or TEA.Switch to a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum required amount of base.[5]
High Coupling Temperature: Performing the coupling at elevated temperatures.Conduct the coupling step at a lower temperature, for example, 0 °C.
Prolonged Activation Time: Allowing the activated amino acid to stand for too long before adding it to the resin.Minimize the pre-activation time of the Fmoc-Met-OH before adding it to the deprotected Trp-resin.
Low coupling yield of Methionine. Steric Hindrance: The bulky side chains may hinder the reaction.Use a more powerful coupling reagent like HATU. Consider increasing the reaction time or using a slight excess of the activated amino acid.
Presence of a +16 Da impurity in the final product. Oxidation of Methionine: The thioether side chain of Methionine has been oxidized to a sulfoxide.Use fresh, high-purity, and degassed solvents. Ensure the cleavage cocktail contains scavengers such as EDT or DMS.[8]
Presence of various impurities related to Tryptophan. Alkylation of Tryptophan Side Chain: The indole ring was modified by carbocations during the final cleavage.Use Fmoc-Trp(Boc)-OH for the synthesis to protect the indole side chain.[7][8] Use a scavenger like triisopropylsilane (B1312306) (TIS) in the cleavage cocktail.[7]

Data Presentation

Table 1: Quantitative Comparison of Racemization with Different Coupling Reagents

The following table summarizes the percentage of D-isomer formation for sensitive amino acids with various coupling reagents, providing an indication of their potential for racemization.

Coupling ReagentAmino Acid DerivativeBase% Racemization (D-isomer)Reference
DIC/OxymaFmoc-His(Trt)-OH-1.8%[2]
DIC/OxymaFmoc-Cys(Trt)-OH-Negligible[2]
HATUFmoc-His(Trt)-OHNMMHigh[2]
BOPBoc-His(Tos)DIEA (excess)~3%[2]
HBTUNot SpecifiedNot SpecifiedGenerally higher than HATU[1]

Note: Data for Trp-Met specifically is limited; however, the trends observed with other racemization-prone amino acids are informative.

Experimental Protocols

Detailed Protocol for Solid-Phase Synthesis of this compound

This protocol is based on Fmoc solid-phase peptide synthesis (SPPS) at a 0.1 mmol scale.

1. Resin Preparation and First Amino Acid Loading:

  • It is recommended to use a pre-loaded Fmoc-Trp(Boc)-Wang resin to avoid potential racemization during the initial loading step.[7]

  • If starting with Wang resin, swell the resin in DMF for 1 hour. Load the first amino acid, Fmoc-Trp(Boc)-OH (3 eq.), using DIC (3 eq.) and DMAP (0.1 eq.) in DMF. Agitate the mixture at room temperature for 4 hours.[7]

2. Fmoc Deprotection:

  • Swell the resin in DMF.

  • Treat the resin with a 20% piperidine (B6355638) in DMF solution for 5 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.[8]

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

3. Methionine Coupling:

  • In a separate vessel, dissolve Fmoc-Met-OH (3 eq.) and a coupling reagent such as HBTU (3 eq.) in DMF.[8]

  • Add a base like DIPEA (6 eq.) to activate the amino acid.[8]

  • Immediately add the activated amino acid solution to the deprotected Trp-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Once the Kaiser test is negative, wash the resin with DMF (3x) and DCM (3x).

4. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection procedure as described in step 2 to remove the Fmoc group from the N-terminal Methionine.

  • After deprotection, wash the H-Met-Trp(Boc)-Wang resin with DMF (5x) and DCM (3x) and dry under vacuum.[7]

5. Cleavage and Deprotection:

  • Prepare a cleavage cocktail. A common mixture is TFA/Water/TIS/EDT (94:2.5:1:2.5 v/v/v/v).[7] TIS acts as a scavenger for the Trp side chain, and EDT for the Met side chain.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[7]

  • Agitate the mixture at room temperature for 2-3 hours.[7]

  • Filter the resin and collect the filtrate.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the concentrated TFA solution to a large volume of cold diethyl ether.[7]

  • Centrifuge the mixture to pellet the peptide. Wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final H-Met-Trp-OH as a TFA salt.[7]

Visualizations

Racemization_Mechanism cluster_activation Activation cluster_pathways Competing Pathways cluster_coupling Coupling AA N-Protected L-Amino Acid Activated_AA Activated Intermediate AA->Activated_AA Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_AA->Oxazolone Cyclization (Base-catalyzed) L_Peptide Desired L-Peptide Activated_AA->L_Peptide + Peptide Amine (Desired Pathway) Enolate Enolate Anion (Loss of Chirality) Oxazolone->Enolate + Base - H+ D_Peptide Diastereomeric D-Peptide Enolate->D_Peptide + Peptide Amine Peptide_Amine Peptide Amine (H-Trp-Resin)

Caption: Mechanism of racemization via oxazolone formation.

SPPS_Workflow start Start: Fmoc-Trp(Boc)-Wang Resin deprotection1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling 2. Fmoc-Met-OH Coupling (HBTU/DIPEA in DMF) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Recouple) wash2 Wash (DMF, DCM) kaiser_test->wash2 Negative deprotection2 3. Final Fmoc Deprotection wash2->deprotection2 wash3 Wash and Dry Resin deprotection2->wash3 cleavage 4. Cleavage from Resin (TFA/TIS/EDT/Water) wash3->cleavage precipitation 5. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 6. Purification (RP-HPLC) precipitation->purification end Final Product: This compound purification->end

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Racemization Start High Racemization Detected Q_Coupling_Reagent What coupling reagent was used? Start->Q_Coupling_Reagent S_Change_Reagent Action: Switch to HATU, HCTU, or DIC/Oxyma. Q_Coupling_Reagent->S_Change_Reagent Carbodiimide alone Q_Base What base was used? Q_Coupling_Reagent->Q_Base Uronium/Aminium S_Change_Base Action: Switch to NMM or Collidine. Reduce amount. Q_Base->S_Change_Base DIEA / Excess Q_Temp Was the coupling temperature elevated? Q_Base->Q_Temp NMM / Minimal Q_Temp->Start No, re-evaluate S_Lower_Temp Action: Perform coupling at 0°C. Q_Temp->S_Lower_Temp Yes

Caption: Troubleshooting decision tree for high racemization.

References

Technical Support Center: Degradation of H-Trp-Met-OH During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Trp-Met-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions concerning the storage and handling of the dipeptide this compound.

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound powder has changed color (e.g., slightly yellow) over time. What is the cause?

A color change in the lyophilized powder often indicates oxidation of the tryptophan residue.[1] The formation of certain degradation products, such as kynurenines, can impart a yellowish or brownish hue.[1] This suggests that the peptide may have been exposed to atmospheric oxygen or light during storage.

Q2: What are the primary chemical degradation pathways for this compound?

The two main degradation pathways for this compound are oxidation and hydrolysis.[1]

  • Oxidation : Both the methionine and tryptophan residues are highly susceptible to oxidation.[1][2][3]

  • Hydrolysis : This involves the cleavage of the peptide bond between tryptophan and methionine. This process is catalyzed by strongly acidic or basic conditions and can be accelerated by elevated temperatures.[1]

Q3: How can I detect and quantify the degradation of my this compound sample?

The most common and effective methods for detecting and quantifying this compound degradation are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6]

  • RP-HPLC : Oxidized forms of the peptide are generally more polar and will, therefore, have a shorter retention time than the intact peptide. By comparing the chromatogram of a stored sample to a freshly prepared standard, you can quantify the percentage of remaining intact peptide and the formation of degradation products.[2]

  • LC-MS : This is the preferred method as it combines the separation power of HPLC with the detection capabilities of mass spectrometry. MS can identify the specific mass shifts associated with different degradation products, confirming their identity.[2][6]

Q4: What are the optimal storage conditions for lyophilized this compound?

For maximum stability, lyophilized this compound should be stored at -20°C or, for long-term storage, at -80°C.[7][8] The container should be tightly sealed and stored in a desiccator to protect it from moisture.[7] Since the tryptophan residue is light-sensitive, it is also crucial to protect the peptide from light by using an amber vial or by wrapping the container in foil.[1][8][9] For peptides containing oxidation-prone residues like methionine and tryptophan, it is recommended to store them under an inert atmosphere (e.g., nitrogen or argon).[8]

Q5: I need to store this compound in solution for my experiments. What is the best practice?

Storing peptides in solution is generally not recommended for long periods as they are much less stable than in their lyophilized form.[3][7] The shelf-life of peptides in solution is very limited, especially for those containing sensitive residues like tryptophan and methionine.[3][8][10][11] If you must store the peptide in solution, follow these guidelines:

  • Use a sterile, slightly acidic buffer (pH 5-6) to dissolve the peptide.[3][8][11]

  • To avoid oxidation, use oxygen-free solvents and buffers, which can be prepared by bubbling nitrogen or argon gas through the liquid.[7][12]

  • Prepare aliquots of the solution to avoid repeated freeze-thaw cycles.[3][8]

  • Store the aliquots at -20°C or colder.[3][8]

Troubleshooting Guide

Problem Probable Cause Troubleshooting Steps & Solutions
Unexpected peaks in HPLC/MS analysis, particularly with a +16 Da or +32 Da mass shift. Oxidation of the methionine and/or tryptophan residue. A +16 Da shift can indicate the formation of methionine sulfoxide or 5-hydroxytryptophan. A +32 Da shift can indicate methionine sulfone or N-formylkynurenine.[1][2]Review Storage and Handling: Ensure the lyophilized peptide was stored at -20°C or -80°C, protected from light and moisture.[7][9] When preparing solutions, use high-purity, degassed solvents.[1] Prepare solutions fresh before use.[1] Optimize Analytical Method: Use a validated stability-indicating HPLC method. Including a freshly prepared standard as a control in your analysis will help to differentiate between degradation that occurred during storage versus during the analytical process itself.[1]
Loss of peptide concentration over time in a stored solution. Degradation via hydrolysis or oxidation. Adsorption to the storage vial surface can also be a factor.Verify Storage Conditions: For solutions, ensure storage at -20°C or colder and in a buffer at an optimal pH (typically 5-6).[8] Avoid repeated freeze-thaw cycles by using aliquots.[3] Consider Additives: For critical experiments, consider adding antioxidants (e.g., DTT, though check for compatibility with your assay) or using specialized low-adsorption vials.[7] Perform a Stability Study: Conduct a small-scale stability study at your intended storage conditions to determine the degradation rate.
Precipitation of the peptide from the solution upon storage. The peptide concentration may be too high for the chosen buffer, or the pH of the solution may be close to the peptide's isoelectric point (pI), where it has minimum solubility.Adjust Concentration and pH: If possible, work with a lower peptide concentration. Adjust the pH of the buffer to be further away from the peptide's pI. Screen Different Buffers: The choice of buffer can influence solubility. Test different buffer systems at your desired pH.[13]

Quantitative Data Summary

The following table summarizes the common degradation products of this compound and their corresponding mass shifts, which are detectable by mass spectrometry.

Residue Degradation Product Molecular Weight Change from Parent Peptide Likely Cause
MethionineMethionine Sulfoxide (MetO)+16 DaOxidation[2]
MethionineMethionine Sulfone (MetO2)+32 DaOxidation[2]
Tryptophan5-Hydroxytryptophan (5-OH-Trp)+16 DaOxidation[4][5]
TryptophanN-formylkynurenine (NFK)+32 DaOxidation[1][4][5]
TryptophanKynurenine (Kyn)+4 DaOxidation[1][4][5]
Peptide BondHydrolysis Products (H-Trp-OH + H-Met-OH)CleavageHydrolysis[1]

Experimental Protocols

Protocol 1: Stability Analysis of this compound by RP-HPLC

Objective: To quantify the amount of intact this compound and detect the formation of degradation products over time.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound peptide standard and samples

  • Amber glass autosampler vials[1]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired buffer for the stability study.

    • At each time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample and immediately dilute it to a working concentration (e.g., 100 µg/mL) with Mobile Phase A.

    • Prepare a "Time 0" standard by dissolving fresh lyophilized peptide and diluting it in the same manner.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelengths: 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).[1][6] Monitoring both wavelengths can help in identifying different types of degradation products.

    • Column Temperature: 30°C

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (linear gradient)

      • 40-45 min: 95% B (hold)

      • 45-50 min: 95% to 5% B (linear gradient)

      • 50-60 min: 5% B (hold for re-equilibration)

  • Data Analysis:

    • Integrate the peak areas for the intact this compound and any new peaks that appear in the chromatograms.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the "Time 0" standard.

    • If using LC-MS, analyze the mass spectra of the new peaks to identify the degradation products based on their molecular weights.

Visualizations

DegradationPathways Degradation Pathways of this compound Peptide This compound MetO H-Trp-Met(O)-OH (+16 Da) Peptide->MetO Oxidation Trp_Ox Trp Oxidation Products Peptide->Trp_Ox Oxidation Hydrolysis Hydrolysis Products (H-Trp-OH + H-Met-OH) Peptide->Hydrolysis Hydrolysis (Acid/Base) MetO2 H-Trp-Met(O2)-OH (+32 Da) MetO->MetO2 Further Oxidation NFK NFK derivative (+32 Da) Trp_Ox->NFK Kyn Kyn derivative (+4 Da) Trp_Ox->Kyn

Caption: Key degradation pathways affecting this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Peptide Degradation Start Start: Unexpected peaks or loss of purity observed in HPLC/MS CheckMass Determine Mass Shift of Impurities using MS Start->CheckMass Mass16 Mass Shift = +16 Da? (MetO or 5-OH-Trp) CheckMass->Mass16 Yes Mass32 Mass Shift = +32 Da? (MetO2 or NFK) CheckMass->Mass32 No Oxidation Conclusion: Oxidation is the likely cause Mass16->Oxidation Mass32->Mass16 Yes OtherMass Other Mass Shifts or No Change? Mass32->OtherMass No Hydrolysis Conclusion: Hydrolysis or other degradation is likely OtherMass->Hydrolysis ReviewStorage Action: Review storage conditions (temperature, light, moisture) Oxidation->ReviewStorage Hydrolysis->ReviewStorage ReviewHandling Action: Review handling procedures (use of degassed solvents, fresh solutions) ReviewStorage->ReviewHandling End End: Implement corrective actions to minimize future degradation ReviewHandling->End

Caption: A logical workflow for troubleshooting peptide degradation.

References

Technical Support Center: H-Trp-Met-OH Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of H-Trp-Met-OH. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting common issues encountered during the synthesis and purification of this dipeptide. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to enhance your final product's yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: The most prevalent impurities arise from the inherent reactivity of the methionine and tryptophan side chains.[1] The primary side product related to methionine is Methionine Sulfoxide (B87167), which results from the oxidation of the thioether and leads to a mass increase of +16 Da.[1][2] For tryptophan, common side reactions include oxidation of the indole (B1671886) ring and alkylation, particularly during the acidic cleavage step.[1] Other potential impurities include deletion peptides (e.g., H-Trp-OH) from incomplete coupling and products with remaining protecting groups from incomplete deprotection.[1][3]

Q2: How can I minimize the oxidation of the methionine residue during synthesis?

A2: Minimizing methionine oxidation is crucial for obtaining a pure product. Key strategies include using high-purity, fresh reagents and ensuring solvents, particularly DMF, are degassed to remove dissolved oxygen.[1] It is also highly recommended to include scavengers in the cleavage cocktail, such as 1,2-ethanedithiol (B43112) (EDT) or dimethylsulfide (DMS), which can effectively reduce oxidation.[1][4] An alternative approach is to use Fmoc-Met(O)-OH during synthesis and subsequently reduce the sulfoxide back to methionine post-synthesis.[1][5]

Q3: What is the recommended protection strategy for the tryptophan residue?

A3: To prevent side reactions on the tryptophan indole side chain, it is highly recommended to use a protecting group. The most common and effective protecting group for Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyloxycarbonyl (Boc) group, utilized as Fmoc-Trp(Boc)-OH.[1][6] This protecting group is stable during the peptide chain assembly and is conveniently removed during the final TFA-mediated cleavage along with other side-chain protecting groups.[6]

Q4: How critical are the cleavage conditions for the final purity of this compound?

A4: The cleavage conditions, including the composition of the cleavage cocktail and the duration of the cleavage step, are critical for minimizing side-product formation. For peptides containing sensitive residues like methionine and tryptophan, a standard cleavage cocktail consists of Trifluoroacetic acid (TFA) mixed with a variety of scavengers.[1] A widely used mixture, known as "Reagent K," contains TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[1][7] Limiting the cleavage time to the minimum required for complete deprotection and resin cleavage is also advisable to reduce exposure to the harsh acidic environment.[1]

Q5: What is the standard method for purifying crude this compound?

A5: The standard and most effective method for purifying synthetic peptides, including this compound, is reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9][10] This technique separates the target peptide from impurities based on their hydrophobicity.[8] A C18 column is typically the column of choice for the separation of small peptides.[9]

Troubleshooting Guide

Problem 1: HPLC analysis of the crude product shows a significant peak with a +16 Da mass increase.
  • Possible Cause: This mass increase is a strong indicator of methionine oxidation, resulting in the formation of H-Met(O)-Trp-OH.[1][2] This is a common side reaction, especially if precautions are not taken during synthesis and cleavage.[2][11]

  • Troubleshooting Steps:

    • Optimize Cleavage: Ensure your cleavage cocktail contains appropriate scavengers. The addition of dimethylsulfide (DMS) and ammonium (B1175870) iodide has been shown to significantly reduce or eliminate methionine sulfoxide formation.[2] A newer cleavage solution of TFA-anisole-trimethylsilyl chloride (TMSCl)-Me2S-triisopropylsilane (TIS) with triphenyl phosphine (B1218219) has also been shown to eradicate oxidation.[4]

    • Use High-Quality Reagents: Use freshly opened, high-purity solvents and reagents to minimize the presence of oxidizing impurities.[1]

    • Degas Solvents: Thoroughly degas all solvents, especially DMF, to remove dissolved oxygen.[1]

    • Post-Synthesis Reduction: If oxidation has already occurred, it is possible to reduce the purified methionine sulfoxide-containing peptide back to the desired product.[5]

Problem 2: Mass spectrometry reveals the presence of deletion peptides (e.g., H-Trp-OH).
  • Possible Cause: The presence of a peptide missing the methionine residue indicates incomplete coupling of Fmoc-Met-OH to the resin-bound tryptophan.[1] This can be due to steric hindrance, insufficient activation of the amino acid, or aggregation of the growing peptide chain.[12]

  • Troubleshooting Steps:

    • Monitor Coupling Efficiency: Use a qualitative method like the Kaiser test to confirm the completion of each coupling step.[1] If the test is positive (indicating free amines), the coupling reaction should be repeated before proceeding to the next step.[1]

    • Optimize Coupling Reagents: For coupling to the tryptophan residue, use high-efficiency coupling reagents such as HATU or HBTU to maximize the reaction rate and minimize side reactions.[13]

    • Extend Coupling Time: Increasing the reaction time for the methionine coupling step can help drive the reaction to completion.

Problem 3: Low overall yield of the purified this compound.
  • Possible Cause: Low yield can result from a combination of factors including incomplete coupling reactions, premature cleavage of the peptide from the resin, or loss of product during purification.[1]

  • Troubleshooting Steps:

    • Ensure Complete Reactions: As mentioned previously, monitor both deprotection and coupling steps to ensure they go to completion.

    • Choice of Resin: The choice of resin can influence the yield. For example, using a 2-chlorotrityl chloride resin can be beneficial as it is sterically hindered, which can sometimes prevent side reactions.[14]

    • Optimize Purification: Minimize the number of purification steps if possible. Flash chromatography can be used for an initial clean-up of the crude peptide before final polishing with preparative HPLC, which can sometimes improve overall recovery.[15]

    • Proper Storage: Lyophilized peptides should be stored at -20°C to ensure long-term stability.[16] Peptides in solution have a very limited shelf-life and are susceptible to degradation.[16]

Summary of Common Impurities and Mitigation Strategies

ImpurityMass Difference (Da)Common CausePrevention and Mitigation Strategies
Methionine Sulfoxide +16Oxidation of the methionine thioether.[1][2]Use fresh, degassed solvents; include scavengers (e.g., EDT, DMS, TIS) in the cleavage cocktail; perform post-synthesis reduction if necessary.[1][2][4]
Alkylated Tryptophan VariableReaction of the indole ring with carbocations generated during cleavage.[1]Use Fmoc-Trp(Boc)-OH for side-chain protection; include scavengers like triisopropylsilane (B1312306) (TIS) in the cleavage cocktail.[1][6]
Deletion Peptide (H-Trp-OH) -131.19Incomplete coupling of methionine.[1]Monitor coupling reactions with a Kaiser test and repeat if necessary; use highly efficient coupling reagents.[1]
Incomplete Deprotection VariableInsufficient cleavage time or inefficient cleavage cocktail.[1]Increase cleavage time; use a more potent cleavage cocktail such as "Reagent K".[1][7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is a general guideline for manual Fmoc-SPPS.

  • Resin Preparation: Start with a pre-loaded Fmoc-Trp(Boc)-Wang resin. Swell the resin in DMF for 1 hour in a reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).[1]

  • Methionine Coupling:

    • In a separate vessel, dissolve Fmoc-Met-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

    • Perform a Kaiser test to check for completion. If the test is positive, repeat the coupling step.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection procedure as described in step 2 to remove the Fmoc group from the N-terminal Methionine. Wash the H-Met-Trp(Boc)-Wang resin with DMF (5x) and DCM (3x). Dry the resin under vacuum.[6]

  • Cleavage and Deprotection:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., TFA/Water/TIS, 95:2.5:2.5 v/v/v) to the resin.[6]

    • Agitate the mixture at room temperature for 2-3 hours.[6]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.[6]

Protocol 2: Purification by Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (e.g., 0.1% TFA in H₂O). If solubility is an issue, a small amount of acetonitrile (B52724) can be added. Filter the solution through a 0.45 µm filter.[6]

  • Column Equilibration: Equilibrate the preparative C18 column with Mobile Phase A.[6]

  • Injection and Elution: Inject the sample onto the column. Elute the peptide using a gradient of Mobile Phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient for a small hydrophobic peptide is 5-35% B over 30 minutes.[6]

  • Fraction Collection: Monitor the elution at 220 nm and 280 nm (the latter is useful due to the Tryptophan residue). Collect fractions corresponding to the main peptide peak.[6]

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions with the desired purity (>98%). Freeze the pooled fractions and lyophilize to obtain the final purified this compound as a fluffy white powder.[6][17]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Final Product Resin_Prep Resin Preparation (Fmoc-Trp(Boc)-Wang) Fmoc_Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin_Prep->Fmoc_Deprotection1 Met_Coupling Methionine Coupling (Fmoc-Met-OH) Fmoc_Deprotection1->Met_Coupling Fmoc_Deprotection2 Final Fmoc Deprotection Met_Coupling->Fmoc_Deprotection2 Cleavage Cleavage from Resin (TFA/Scavengers) Fmoc_Deprotection2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Drying Drying Precipitation->Drying RP_HPLC Preparative RP-HPLC Drying->RP_HPLC Analysis Purity Analysis (Analytical HPLC/MS) RP_HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Crude Product Analysis (HPLC/MS) Impurity_Check Impurity Detected? Start->Impurity_Check Mass_Check Identify Mass of Impurity Impurity_Check->Mass_Check Yes No_Impurity Purity Acceptable Impurity_Check->No_Impurity No Plus_16 Mass +16 Da? (Methionine Oxidation) Mass_Check->Plus_16 Optimize_Cleavage Optimize Cleavage Cocktail (Add Scavengers) Plus_16->Optimize_Cleavage Yes Deletion Deletion Peptide? (-131 Da) Plus_16->Deletion No Optimize_Coupling Optimize Coupling (Kaiser Test, Reagents) Deletion->Optimize_Coupling Yes Other_Impurity Other Impurity Deletion->Other_Impurity No Investigate Investigate Further (e.g., Incomplete Deprotection) Other_Impurity->Investigate Proceed Proceed to Purification No_Impurity->Proceed

Caption: Troubleshooting logic for identifying and addressing common impurities.

References

H-Trp-Met-OH Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry analysis of the tripeptide H-Trp-Met-OH.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary fragment ions for this compound in positive ion mode Collision-Induced Dissociation (CID)?

A1: In a typical CID experiment, the peptide bonds of this compound will fragment to produce b- and y-type ions. The most common cleavages occur at the peptide bonds. For this compound, the expected singly charged b- and y-ions are:

  • b-ions: These ions contain the N-terminus.

    • b₁: H-Trp-OH (Cleavage after Trp)

    • b₂: this compound (This is the precursor ion)

  • y-ions: These ions contain the C-terminus.

    • y₁: H-Met-OH (Cleavage after Trp)

    • y₂: this compound (This is the precursor ion)

A related dipeptide, H-Met-Trp-OH, shows major fragment ions corresponding to its b₁ and y₁ ions.[1]

Q2: I am observing a strong peak at m/z 130.1 in my spectrum. What is this fragment?

A2: A fragment ion at m/z 130.1 is a characteristic marker for the tryptophan side chain (the indole (B1671886) group).[2] This ion is frequently observed in the CID spectra of tryptophan-containing peptides.[2][3] Its formation can be so favorable that it sometimes appears as the base peak, especially with higher collision energies.

Q3: My sample of this compound was purified using TFA. Could this affect my MS analysis?

A3: Yes, trifluoroacetic acid (TFA) is a common ion-pairing agent used in reverse-phase chromatography that can interfere with mass spectrometry analysis.[1] Residual TFA can cause ion suppression in the electrospray ionization (ESI) source, leading to a significant decrease in signal intensity for your peptide.[1][4] It is advisable to minimize the amount of TFA in the final sample or replace it with a more MS-friendly acid like formic acid.[4]

Q4: Can the methionine residue cause any specific fragmentation issues?

A4: Yes, methionine is susceptible to oxidation, forming methionine sulfoxide (B87167).[5][6] Upon CID, peptides containing methionine sulfoxide can exhibit a characteristic neutral loss of 64 Da, corresponding to methanesulfenic acid (CH₄OS).[5][7] If you observe a peak at [M+H-64]⁺, it is a strong indication that your peptide has been oxidized.

Q5: What is the difference between Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) for analyzing this compound?

A5: CID and ETD are different fragmentation methods that provide complementary information.

  • CID uses vibrational energy from collisions with an inert gas to fragment the peptide, primarily at the amide bonds, generating b- and y-ions.[8][9] It is effective for routine sequencing.

  • ETD involves an ion-ion reaction where an electron is transferred to the protonated peptide.[10] This induces fragmentation along the peptide backbone at the N-Cα bond, producing c- and z-type ions.[10][11] ETD is particularly useful for analyzing peptides with post-translational modifications that are labile (easily lost) under CID conditions, as it tends to preserve these modifications on the fragment ions.[11] For this compound, if you suspect oxidation or other modifications, ETD could provide clearer data on the location of the modification.[11]

Troubleshooting Guide

Problem 1: Low or No Signal for this compound

Potential Cause Suggested Solution
Ion Suppression Residual TFA from purification can suppress the signal.[1][4] If possible, re-purify with a formic acid-based mobile phase or perform a buffer exchange.
Poor Ionization Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature.[4][12] Ensure the instrument is properly tuned and calibrated.[12][13]
Sample Concentration If the sample is too dilute, the signal will be weak.[12] If it is too concentrated, you may also see ion suppression.[12] Prepare a dilution series to find the optimal concentration.
Incorrect Instrument Settings Verify that the mass analyzer is set to scan the correct m/z range for your precursor ion. Check that the correct precursor m/z is selected for MS/MS experiments.

Problem 2: Unexpected Peaks in the Mass Spectrum

Unexpected Peak (m/z) Potential Cause & Explanation
[M+H-64]⁺ Methionine Oxidation: This corresponds to the neutral loss of methanesulfenic acid (64 Da) from an oxidized methionine residue.[5][7] The oxidation may have occurred during sample handling or storage.
~130.1 Tryptophan Side-Chain Fragment: This is a very common and characteristic fragment of the tryptophan indole side-chain.[2] Its presence is expected.
[M+H-17]⁺ or [M+H-18]⁺ In-source Fragmentation: Loss of ammonia (B1221849) (NH₃, 17 Da) or water (H₂O, 18 Da) can occur in the ESI source, especially at higher temperatures or voltages. Tryptophan-derived metabolites are known to sometimes undergo N-Cα bond dissociation during ESI, which can be suppressed by the presence of an α-carboxyl group.[14][15][16]
Adducts (e.g., [M+Na]⁺, [M+K]⁺) Salt Contamination: Sodium ([M+23]⁺) or potassium ([M+39]⁺) adducts are common if glassware or solvents are not clean. Use high-purity solvents and clean tubes.

Problem 3: Poor Fragmentation / Uninformative MS/MS Spectrum

Potential Cause Suggested Solution
Low Collision Energy The applied collision energy is insufficient to fragment the precursor ion effectively. Gradually increase the collision energy in your experiment to find the optimal setting for generating a rich fragment spectrum.[4]
Incorrect Precursor Selection Ensure the isolation window for the precursor ion is set correctly and is narrow enough to exclude other nearby ions.
Peptide Stability If the proton is sequestered by a very basic residue (not the primary issue for Trp-Met), it can lead to poor fragmentation (the "mobile proton" model).[9][17]
Labile Modifications If a modification is being lost instead of the backbone fragmenting, consider using an alternative fragmentation method like ETD, which is gentler and preserves modifications.[11]

Quantitative Data Summary

Table 1: Calculated m/z Values for Expected this compound Fragment Ions

Ion TypeSequenceCharge (z)Monoisotopic Mass (Da)m/z
Precursor This compound1379.1464380.1537
b-ion H-Trp1204.0899205.0972
y-ion H-Met-OH1149.0507150.0580
Side-chain Indole fragment1130.0657130.0657
Neutral Loss Oxidized Precursor - CH₄OS1395.1413 - 64.9983331.1503

Note: m/z values are for [M+H]⁺ ions.

Experimental Protocols

Protocol 1: Standard Collision-Induced Dissociation (CID) Analysis

  • Sample Preparation: Dissolve lyophilized this compound peptide in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µM.

  • Chromatography (Optional but Recommended):

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to elute the peptide. This helps remove salts and other impurities.[1]

  • Mass Spectrometry:

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

    • Full MS Scan (MS1): Acquire a full scan from m/z 150-500 to identify the protonated precursor ion [M+H]⁺ at m/z 380.15.

    • Tandem MS (MS/MS):

      • Set up a data-dependent acquisition method to trigger MS/MS on the precursor ion at m/z 380.15.

      • Isolate the precursor ion using the quadrupole.

      • Fragment the isolated ion in the collision cell using a normalized collision energy (NCE) of 25-35 (this may require optimization depending on the instrument).

      • Detect the resulting fragment ions in the mass analyzer.

  • Data Analysis: Identify the b₁ (m/z 205.10) and y₁ (m/z 150.06) ions to confirm the peptide sequence. Look for the characteristic tryptophan immonium ion at m/z 130.07.

Visualizations

Caption: Primary CID fragmentation pathways of protonated this compound.

Troubleshooting_Flow start Start MS Analysis check_signal Signal Intensity Acceptable? start->check_signal check_spectrum Expected Precursor (m/z 380.15) Present? check_signal->check_spectrum Yes action_optimize_source Optimize Source Check Concentration Check for TFA check_signal->action_optimize_source No check_ms2 MS/MS Fragments Informative? check_spectrum->check_ms2 Yes action_check_cal Check Instrument Calibration & Mass Range check_spectrum->action_check_cal No action_check_adducts Analyze for Adducts (Na⁺, K⁺) & Contaminants check_spectrum->action_check_adducts Other Peaks action_optimize_ce Optimize Collision Energy check_ms2->action_optimize_ce No action_check_oxidation Look for [M+H-64]⁺ (Methionine Oxidation) check_ms2->action_check_oxidation Unexpected Neutral Loss end_success Successful Analysis check_ms2->end_success Yes action_optimize_source->check_signal action_check_cal->check_spectrum action_optimize_ce->check_ms2 end_fail Consult Specialist action_check_oxidation->end_fail

References

Technical Support Center: Optimizing H-Trp-Met-OH Coupling Efficiency in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of H-Trp-Met-OH in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides actionable solutions.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

  • Question: My monitoring test (e.g., Kaiser test) indicates a poor coupling yield for the Trp-Met bond. What are the potential causes and how can I resolve this?

  • Answer: Low coupling efficiency for the this compound dipeptide is a common challenge primarily due to the steric hindrance from the bulky indole (B1671886) side chain of tryptophan and the thioether side chain of methionine.[1][2] This can be exacerbated by peptide chain aggregation on the solid support.

    Troubleshooting Steps:

    • Optimize Coupling Reagent: The choice of coupling reagent is critical for sterically hindered amino acids.[2] While standard carbodiimides like DIC can be used, uronium/aminium or phosphonium (B103445) salt-based reagents are generally more effective. Consider switching to or using a fresh batch of a high-efficiency coupling reagent such as HATU, HBTU, or COMU.[2][3]

    • Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can help drive the reaction to completion.[1] Additionally, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can improve reaction kinetics, but caution must be exercised to avoid racemization.[4]

    • Double Coupling: If a single coupling proves insufficient, performing a second coupling with a fresh solution of the activated amino acid can significantly improve the yield.

    • Incorporate Additives: The addition of a nucleophilic additive like Oxyma Pure® to carbodiimide-mediated couplings can enhance reactivity and reduce side reactions.[2]

    • Solvent Choice: Ensure the use of high-quality, amine-free DMF or consider switching to NMP, which can sometimes improve solvation of the growing peptide chain and reduce aggregation.[5]

Issue 2: Observation of Side-Products in HPLC Analysis

  • Question: My HPLC analysis of the cleaved peptide shows unexpected peaks. What are the likely side-products and how can I prevent their formation?

  • Answer: The primary side-products in syntheses involving tryptophan and methionine are related to the reactivity of their side chains.

    Common Side-Products and Prevention Strategies:

    • Methionine Oxidation (+16 Da): The thioether in methionine is susceptible to oxidation, forming methionine sulfoxide.

      • Prevention: Use high-purity, degassed solvents and fresh reagents. During the final cleavage from the resin, a cleavage cocktail containing scavengers like 1,2-ethanedithiol (B43112) (EDT) or dimethylsulfide (DMS) is highly recommended.[6]

    • Tryptophan Alkylation/Modification: The indole ring of tryptophan can be modified by reactive species generated during cleavage.[7][8]

      • Prevention: The use of a protecting group on the indole nitrogen, such as the tert-butyloxycarbonyl (Boc) group (i.e., using Fmoc-Trp(Boc)-OH), is the most effective way to prevent side reactions.[9] Including scavengers like triisopropylsilane (B1312306) (TIS) in the cleavage cocktail is also crucial.[10]

Issue 3: Poor Overall Yield of the Final Peptide

  • Question: After cleavage and purification, the final yield of my peptide containing the Trp-Met sequence is very low. What could be the contributing factors?

  • Answer: A low overall yield can be a cumulative effect of several issues throughout the synthesis.

    Potential Causes and Solutions:

    • Incomplete Deprotection: Inefficient removal of the Fmoc protecting group from the preceding amino acid will prevent the subsequent coupling of this compound. Ensure complete deprotection by using fresh 20% piperidine (B6355638) in DMF and allowing sufficient reaction time.

    • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate, making the N-terminus inaccessible for coupling.[5]

      • Solution: Consider using a more polar resin (e.g., PEG-based) or incorporating structure-disrupting elements like pseudoproline dipeptides in the sequence if applicable.

    • Premature Cleavage: Although less common with standard linkers, some peptide loss from the resin can occur during repeated synthesis cycles. Ensure the appropriate resin and linker chemistry for your synthesis strategy.

    • Issues During Cleavage and Work-up: Inefficient cleavage from the resin or loss of peptide during precipitation and washing steps can significantly reduce the final yield. Optimize your cleavage cocktail and precipitation procedure.

Frequently Asked Questions (FAQs)

  • Q1: What are the most effective coupling reagents for the this compound dipeptide?

    • A1: For sterically hindered couplings like Trp-Met, high-reactivity uronium/aminium salts such as HATU and COMU are generally considered the most effective due to their rapid activation and coupling kinetics, which helps to overcome steric hindrance and minimize racemization.[2][3] HBTU is also a reliable choice, though it may be slightly less efficient than HATU for particularly difficult sequences.[1][11] Carbodiimides like DIC are more cost-effective but often require an additive like Oxyma Pure® to achieve high efficiency.[2]

  • Q2: Should I use a protecting group for the tryptophan side chain?

    • A2: Yes, it is highly recommended to use a protecting group for the indole side chain of tryptophan to prevent side reactions, particularly alkylation, during the acidic conditions of the final cleavage step.[7][8] The most commonly used protecting group in Fmoc-SPPS is the tert-butyloxycarbonyl (Boc) group .[9]

  • Q3: How can I monitor the coupling efficiency of the this compound step?

    • A3: The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin.[6] A positive result (blue color) indicates that the coupling reaction is incomplete. For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC-MS.

  • Q4: What is the optimal temperature for the coupling reaction?

    • A4: While most SPPS couplings are performed at room temperature, for difficult couplings like this compound, increasing the temperature to 30-40°C can improve the reaction rate and overall yield.[4] However, it is important to monitor for potential racemization at elevated temperatures.

  • Q5: Can I use microwave-assisted SPPS for this coupling?

    • A5: Yes, microwave-assisted SPPS can be very effective in accelerating the coupling of sterically hindered amino acids. The increased temperature and rapid energy transfer can significantly reduce reaction times and improve coupling efficiency. It is important to carefully optimize the microwave parameters (power, temperature, and time) to avoid side reactions.

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents for Sterically Hindered Couplings

Coupling ReagentAdditiveBaseTypical Reaction TimeRelative Efficiency/YieldKey Advantages
HATU -DIPEA/Collidine30-60 minVery High (>95%)High reactivity, low racemization, effective for N-methylated amino acids.[3][11]
HBTU HOBt (optional)DIPEA/NMM30-120 minHigh (>90%)Good balance of reactivity and cost, widely used.[1][11]
COMU -DIPEA15-45 minVery High (>95%)High reactivity, improved safety profile (non-explosive byproducts).[2]
DIC Oxyma Pure®-60-240 minGood to High (>85%)Cost-effective, water-soluble urea (B33335) byproduct is easily removed.[2]
PyBOP -DIPEA/NMM30-120 minHigh (>90%)Effective for hindered couplings, less prone to guanidinylation than uronium salts.

Note: Yields are estimates based on data for sterically hindered couplings and may vary depending on the specific sequence, resin, and reaction conditions.

Experimental Protocols

Optimized Protocol for this compound Coupling in Fmoc-SPPS

This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.

Materials:

  • Fmoc-Met-OH loaded resin (e.g., Wang or Rink Amide)

  • Fmoc-Trp(Boc)-OH

  • Coupling Reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5)

  • Cold Diethyl Ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Met-OH loaded resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Coupling of Fmoc-Trp(Boc)-OH:

    • In a separate vial, dissolve Fmoc-Trp(Boc)-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue), continue the coupling for another 1-2 hours or perform a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: Continue with the synthesis of the peptide sequence by repeating the deprotection and coupling steps for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum.

Visualizations

G Troubleshooting Low Coupling Efficiency A Low Coupling Efficiency (Positive Kaiser Test) B Potential Causes A->B C1 Steric Hindrance B->C1 Bulky Side Chains C2 Peptide Aggregation B->C2 Growing Peptide Chain C3 Suboptimal Reagents/ Conditions B->C3 Reaction Parameters S1a Use High-Activity Coupling Reagent (HATU, COMU) C1->S1a S1b Increase Reaction Time and/or Temperature C1->S1b S1c Perform Double Coupling C1->S1c S2a Use Aggregation-Disrupting Resin (e.g., PEG-based) C2->S2a S2b Switch to NMP Solvent C2->S2b S3a Use Fresh, High-Purity Reagents and Solvents C3->S3a S3b Incorporate Additives (e.g., Oxyma Pure) C3->S3b

Caption: Troubleshooting workflow for low coupling efficiency.

G This compound Coupling Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Fmoc_Trp_OH Fmoc-Trp(Boc)-OH Carboxylic Acid Activation Activation (Formation of Active Ester) Fmoc_Trp_OH->Activation H_Met_Resin H-Met-Resin N-terminal Amine Coupling Peptide Bond Formation (Nucleophilic Attack) H_Met_Resin->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Dipeptide_Resin Fmoc-Trp(Boc)-Met-Resin Coupled Dipeptide Coupling->Dipeptide_Resin

Caption: Simplified workflow of the coupling reaction.

References

Technical Support Center: Synthesizing Tryptophan-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of tryptophan-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing peptides containing tryptophan?

A1: The main challenges stem from the susceptibility of the tryptophan indole (B1671886) side chain to oxidation and alkylation.[] These side reactions can occur during both the repetitive acid treatments in Boc-based synthesis and, more commonly, during the final cleavage from the solid support in Fmoc-based synthesis.[2][3] This can lead to low yields and difficult purification of the target peptide.[4]

Q2: Why is the indole side chain of tryptophan so reactive?

A2: The indole ring of tryptophan is electron-rich, making it highly nucleophilic. This makes it a target for electrophilic attack by carbocations generated during the cleavage of protecting groups and the resin linker.[5][6] It is also susceptible to oxidation, which can be initiated by atmospheric oxygen or impurities in solvents and reagents.

Q3: What are the most common side products observed during the synthesis of tryptophan-containing peptides?

A3: Common side products include:

  • Alkylated Tryptophan: The indole ring can be modified by carbocations from protecting groups (e.g., tert-butyl) or the resin linker (e.g., from Wang resin).[7][8]

  • Oxidized Tryptophan: The indole ring can be oxidized to form various products, including kynurenine (B1673888) and N-formylkynurenine.[9]

  • Sulfonated Tryptophan: When using sulfonyl-based protecting groups for arginine (e.g., Pmc, Mtr), the protecting group can migrate to the tryptophan indole ring during cleavage.[10]

Q4: How can I minimize these side reactions?

A4: The most effective strategies include:

  • Indole Protection: Using a protecting group on the indole nitrogen, such as the tert-butyloxycarbonyl (Boc) group (i.e., using Fmoc-Trp(Boc)-OH), can significantly reduce both alkylation and oxidation.[11][12]

  • Scavenger Cocktails: Employing a carefully selected mixture of scavengers during the final cleavage step is crucial to trap reactive carbocations.[6]

Troubleshooting Guides

Issue 1: Low yield of the desired peptide after cleavage and purification.

Possible Cause Suggested Solution
Peptide Aggregation For hydrophobic sequences, consider switching to a high-swelling resin, using a lower substitution resin, or incorporating pseudoproline dipeptides to disrupt secondary structures.[2]
Incomplete Coupling Monitor coupling reactions using a qualitative test like the Kaiser test. For difficult couplings, especially those involving the bulky Fmoc-Trp(Boc)-OH, extend the coupling time or perform a double coupling.[2]
Side Reactions During Cleavage Optimize the cleavage cocktail with appropriate scavengers to minimize alkylation and oxidation of tryptophan. The use of Fmoc-Trp(Boc)-OH is highly recommended.[11]
Precipitation Issues If the peptide does not precipitate well in cold ether, try concentrating the TFA solution further before precipitation or using a different anti-solvent. Ensure the ether is ice-cold.

Issue 2: Multiple peaks observed in the HPLC chromatogram of the crude peptide.

Possible Cause Suggested Solution
Alkylation of Tryptophan Confirm the presence of alkylated side products by mass spectrometry. Re-synthesize the peptide using Fmoc-Trp(Boc)-OH and an optimized scavenger cocktail.
Oxidation of Tryptophan Work under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled solvents to minimize oxidation. The addition of antioxidants to the cleavage cocktail can also be beneficial.
Deletion or Truncated Sequences This indicates incomplete coupling or deprotection. Review the synthesis protocol and ensure complete reactions at each step. Consider using a more efficient coupling reagent.[4]
Racemization While less common for tryptophan, racemization can occur. Ensure that the activation of the amino acid is not prolonged before coupling.

Data Presentation

Table 1: Efficacy of Different Scavengers in Preventing Trityl Cation Alkylation of Tryptophan

To illustrate the importance of scavengers, the following table summarizes the effectiveness of various scavengers in preventing the alkylation of a model tryptophan-containing peptide by trityl cations generated during cleavage.

Scavenger Cocktail (v/v)% Desired Peptide% Alkylated Peptide
95% TFA / 5% H₂O7030
95% TFA / 5% Triisopropylsilane (TIS)>95<5
95% TFA / 5% 1,2-Ethanedithiol (B43112) (EDT)>90<10
95% TFA / 5% Thioanisole8515

Data is illustrative and compiled from literature reports demonstrating the general efficacy of these scavengers.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Tryptophan-Containing Peptide using Fmoc-Trp(Boc)-OH

This protocol outlines the manual solid-phase synthesis of a generic tryptophan-containing peptide on Wang resin using Fmoc chemistry.

  • Resin Swelling: Swell the Wang resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Monitoring the Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence. For the tryptophan position, use Fmoc-Trp(Boc)-OH.[11]

  • Final Fmoc Deprotection: After the final coupling, perform one last Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the resin with dichloromethane (B109758) (DCM) (5 times) and dry the resin under vacuum for at least 1 hour.

Protocol 2: Cleavage of a Tryptophan-Containing Peptide from Wang Resin

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

  • Prepare the Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A common and effective cocktail for tryptophan-containing peptides is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[6]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the peptide should form.

  • Peptide Isolation and Washing:

    • Incubate the peptide/ether mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

  • Analysis: Analyze the crude peptide by reverse-phase HPLC and mass spectrometry to determine its purity and confirm its identity.

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Coupled Kaiser->Coupling Positive Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative Repeat->Deprotection Final_Wash DCM Wash & Dry Final_Deprotection->Final_Wash Cleavage Cleavage & Deprotection (TFA/Scavengers) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification & Analysis Precipitation->Purification Troubleshooting_Low_Yield Start Low Peptide Yield Check_Synthesis Problem during Synthesis? Start->Check_Synthesis Check_Cleavage Problem during Cleavage/Workup? Start->Check_Cleavage Incomplete_Coupling Incomplete Coupling Check_Synthesis->Incomplete_Coupling Aggregation Peptide Aggregation Check_Synthesis->Aggregation Side_Reactions Side Reactions (Alkylation/Oxidation) Check_Cleavage->Side_Reactions Precipitation_Issue Poor Precipitation Check_Cleavage->Precipitation_Issue Solution1 Extend Coupling Time / Double Couple Incomplete_Coupling->Solution1 Solution2 Use Aggregation-disrupting Resin/Reagents Aggregation->Solution2 Solution3 Use Fmoc-Trp(Boc)-OH & Optimized Scavengers Side_Reactions->Solution3 Solution4 Concentrate TFA / Use Colder Ether Precipitation_Issue->Solution4 Tryptophan_Side_Reactions Tryptophan Tryptophan Side Chain Indole Ring Alkylated_Trp Alkylated Tryptophan Indole-R Oxidized_Trp Oxidized Tryptophan e.g., Kynurenine Carbocation Carbocation (R+) from Protecting Groups/Linker Carbocation->Tryptophan:indole Alkylation Scavenger Scavenger (e.g., TIS, EDT) Carbocation->Scavenger Oxidizing_Agent Oxidizing Agent (e.g., Air) Oxidizing_Agent->Tryptophan:indole Oxidation Trapped_Cation Trapped Cation (Scavenger-R)

References

Validation & Comparative

A Comparative Analysis of H-Trp-Met-OH and H-Met-Trp-OH Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the dipeptides H-Tryptophan-Methionine-OH (H-Trp-Met-OH) and H-Methionine-Tryptophan-OH (H-Met-Trp-OH). While direct, head-to-head experimental comparisons are limited in published literature, this document synthesizes available data to highlight the distinct and overlapping functionalities of these isomeric peptides. The focus is on their anti-inflammatory, neuroprotective, and antioxidant properties, supported by experimental evidence.

Executive Summary

The sequence of amino acids in a dipeptide can significantly influence its biological activity. Current research strongly suggests that this compound possesses potent anti-neuroinflammatory and neuroprotective effects, particularly in the context of Alzheimer's disease.[1][2][3] This activity appears to be critically dependent on the N-terminal position of the tryptophan residue.[4] In contrast, while H-Met-Trp-OH is predicted to have antioxidant and anti-inflammatory properties based on its constituent amino acids, direct experimental evidence of its efficacy is less robust.[5] Both isomers exhibit antioxidant capabilities, though their potencies may differ.[6] For researchers investigating neurodegenerative diseases, this compound currently presents a more compelling profile based on in-vivo data. H-Met-Trp-OH remains a molecule of interest, warranting further investigation to validate its predicted biological functions.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and H-Met-Trp-OH.

Table 1: In-Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease

Treatment GroupEffect on Inflammatory CytokinesEffect on Microglia ActivationEffect on Aβ DepositionImprovement in Object Recognition MemoryReference
This compoundSuppressed productionSuppressed activation and infiltration around Aβ depositionsReduced in cortex and hippocampusImproved[2][3]

Data derived from studies on 5xFAD mice, a model for Alzheimer's disease.

Table 2: Antioxidant Capacity of this compound and H-Met-Trp-OH

DipeptideAssayAntioxidant Capacity (µmol TE/µmol)Reference
This compoundABTS Cation-Radical3.30[6]
H-Met-Trp-OHABTS Cation-Radical2.60[6]
This compoundPeroxyl Radical (ORAC)Additive effect of individual amino acids[6]
H-Met-Trp-OHPeroxyl Radical (ORAC)Additive effect of individual amino acids[6]

TE: Trolox Equivalents

Biological Activities and Signaling Pathways

This compound: Neuroprotection and Anti-Inflammatory Effects

Research has highlighted the significant potential of this compound in mitigating neuroinflammation.[1] Studies using the 5xFAD mouse model of Alzheimer's disease have demonstrated that oral administration of this compound can suppress the production of pro-inflammatory cytokines, reduce the activation of microglia (the primary immune cells of the central nervous system), and decrease the infiltration of these activated microglia around amyloid-β (Aβ) plaques.[2][3] This reduction in neuroinflammation is associated with a decrease in Aβ deposition in the cortex and hippocampus, leading to improved object recognition memory in these mice.[2]

The proposed mechanism for these neuroprotective effects involves the modulation of microglial activity.[2][3] Furthermore, dipeptides with tryptophan at the N-terminal have been shown to improve memory by modulating the dopamine (B1211576) system, potentially through the inhibition of monoamine oxidase B (MAO-B).[3][4]

G cluster_outside Extracellular cluster_cell Microglia H_Trp_Met_OH This compound MAO_B MAO-B H_Trp_Met_OH->MAO_B Inhibition NF_kB NF-κB Pathway H_Trp_Met_OH->NF_kB Suppression Dopamine Dopamine System Modulation MAO_B->Dopamine Leads to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NF_kB->Cytokines Activation Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Proposed signaling pathway for this compound's neuroprotective effects.
H-Met-Trp-OH: Predicted Activities

Direct experimental data on the biological activity of H-Met-Trp-OH is limited.[5] However, its biological functions are predicted based on the known properties of its constituent amino acids, L-methionine and L-tryptophan.[5]

  • Antioxidant Potential : The sulfur-containing side chain of methionine can be readily oxidized, allowing it to scavenge reactive oxygen species (ROS).[5] The indole (B1671886) ring of tryptophan is an effective hydrogen or electron donor, enabling it to quench free radicals.[5] Therefore, H-Met-Trp-OH is predicted to possess antioxidant properties.

  • Anti-inflammatory Effects : Both methionine and tryptophan have immunomodulatory roles. Methionine can be metabolized to cysteine, a precursor for the major endogenous antioxidant glutathione (B108866) (GSH), which plays a critical role in cellular redox homeostasis.[5] Tryptophan metabolism through the kynurenine (B1673888) pathway can also influence immune responses.[7]

A study on scopolamine-induced amnesic mice found that while several dipeptides with N-terminal tryptophan (including this compound) improved spatial memory, H-Met-Trp-OH had no effect.[4] This suggests that for certain biological activities, such as memory improvement, the sequence of the amino acids is crucial.

Experimental Protocols

In-Vivo Alzheimer's Disease Model
  • Animal Model : 5xFAD transgenic mice, which exhibit key pathological features of Alzheimer's disease.[2]

  • Administration : this compound is administered orally to the mice.[2]

  • Behavioral Testing : Object recognition tests are used to assess cognitive function.[2]

  • Histological Analysis : Brain tissue is analyzed for amyloid-β deposition and microglial activation using immunohistochemistry.[2]

  • Biochemical Analysis : Levels of inflammatory cytokines in the brain are measured using techniques such as ELISA.[2]

G Start 5xFAD Mice Treatment Oral Administration of This compound or Vehicle Start->Treatment Behavioral Object Recognition Test Treatment->Behavioral Sacrifice Euthanasia and Brain Tissue Collection Behavioral->Sacrifice IHC Immunohistochemistry for Aβ plaques and Microglia Sacrifice->IHC ELISA ELISA for Inflammatory Cytokines Sacrifice->ELISA Analysis Data Analysis and Comparison IHC->Analysis ELISA->Analysis

Experimental workflow for in-vivo testing in an Alzheimer's disease model.
Microglia Activation Assay (In-Vitro)

This protocol assesses the anti-inflammatory properties of the dipeptides by measuring the inhibition of cytokine release from lipopolysaccharide (LPS)-stimulated microglial cells.[1]

  • Cell Culture : Primary microglia or a suitable microglial cell line (e.g., BV-2) are cultured in appropriate media. Cells are seeded in 96-well plates and allowed to adhere.[1]

  • Treatment : Cells are pre-treated with various concentrations of this compound or H-Met-Trp-OH for a specified period.

  • Stimulation : Cells are then stimulated with LPS to induce an inflammatory response.

  • Cytokine Measurement : The supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are measured using ELISA kits.[8]

  • Data Analysis : Cytokine levels in the dipeptide-treated groups are compared to the LPS-only control group to determine the extent of inflammatory suppression.[8]

Conclusion and Future Directions

The current body of evidence indicates that this compound is a promising candidate for further investigation as a neuroprotective and anti-inflammatory agent. Its efficacy in an in-vivo model of Alzheimer's disease, coupled with data suggesting the importance of the N-terminal tryptophan for memory-enhancing effects, distinguishes it from its isomer, H-Met-Trp-OH.[2][4]

While H-Met-Trp-OH is predicted to have beneficial antioxidant and anti-inflammatory properties, there is a clear need for direct experimental validation of these activities.[5] Future research should focus on head-to-head comparisons of this compound and H-Met-Trp-OH in a range of in-vitro and in-vivo models to fully elucidate their respective biological activities and mechanisms of action. Such studies will be crucial for determining the therapeutic potential of each dipeptide.

References

Navigating the Landscape of H-Trp-Met-OH Binding Affinity: A Comparative Guide to Assay Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the validation of binding affinity assays for the dipeptide H-Trp-Met-OH. Due to the limited direct experimental data on this compound, this document focuses on its predicted biological activities and provides a framework for assay validation based on methodologies used for structurally and functionally related peptides.

The dipeptide this compound (Tryptophanyl-methionine) is a molecule of growing interest due to the biological activities of its constituent amino acids, L-tryptophan and L-methionine.[1][2] While direct studies on its binding affinity are not extensively published, its potential is predicted to lie primarily in antioxidant and anti-inflammatory effects.[1] This guide offers a comparative analysis of relevant assay methodologies, supported by data from similar peptides, to aid in the design and validation of robust this compound binding affinity studies.

Predicted Biological Activities and Therapeutic Potential

The therapeutic potential of this compound is largely inferred from the known functions of its amino acid components. L-tryptophan is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin, playing a crucial role in regulating mood, sleep, and appetite.[3][4] L-methionine is essential for various metabolic processes, including the synthesis of the major endogenous antioxidant, glutathione (B108866) (GSH).[1][5]

The combination of these amino acids in the this compound dipeptide suggests potential synergistic effects, particularly in mitigating neuroinflammation and oxidative stress.[6] The indole (B1671886) ring of tryptophan can act as a hydrogen or electron donor to scavenge free radicals, while the sulfur-containing side chain of methionine can be readily oxidized, protecting other cellular components from damage.[1]

Comparative Data on Related Peptides

Dipeptide/Peptide AnalogAssay TypeTarget/Cell LineMeasured Activity (IC50/EC50)Reference
Tryptophan-containing peptides (analogs)MTT AssayHeLa CellsIC50: 2.33 - 2.47 µM[2]
Structurally related dipeptidesDPPH Assay-Radical Scavenging Activity (%)[2]
Structurally related dipeptidesABTS Assay-Antioxidant Capacity (TEAC)[1]

Note: The data presented is for comparative purposes to highlight the potential activity of tryptophan- and methionine-containing peptides. Direct experimental validation for this compound is essential.

Experimental Protocols for Assay Validation

To validate the predicted binding affinity and biological activity of this compound, the following detailed experimental protocols are recommended. These are based on established methods for characterizing similar peptides.[2][6][7]

Intrinsic Tryptophan Fluorescence Binding Assay

This method leverages the natural fluorescence of the tryptophan residue in this compound to monitor its binding to a target protein. A change in the fluorescence emission spectrum upon binding indicates an interaction.[7]

Materials:

  • This compound

  • Target Protein

  • Binding Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Fluorometer

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound and the target protein in the binding buffer.

  • Fluorometer Setup: Set the excitation wavelength to 295 nm and the emission scan range from 310 nm to 400 nm.[7]

  • Titration: In a cuvette, place a solution of the target protein at a fixed concentration.

  • Data Acquisition: Sequentially add increasing concentrations of this compound to the cuvette, recording the fluorescence spectrum after each addition and incubation period.

  • Data Analysis: Analyze the change in fluorescence intensity or wavelength of maximum emission as a function of the this compound concentration to determine the binding affinity (Kd).

Anti-Inflammatory Activity Assay: Inhibition of Cytokine Release

This assay assesses the ability of this compound to suppress the production of pro-inflammatory cytokines in immune cells, such as microglia.[6]

Materials:

  • Microglial cell line (e.g., BV-2) or primary microglia

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture: Culture the microglial cells in 96-well plates until they reach the desired confluence.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include control wells with no treatment, this compound alone, and LPS alone.

  • Incubation: Incubate the cells for a suitable time (e.g., 24 hours) to allow for cytokine production.

  • Sample Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of cytokine release by this compound compared to the LPS-only control.

Antioxidant Activity Assay: DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.[2]

Materials:

Procedure:

  • Preparation: Prepare a working solution of DPPH in methanol.

  • Reaction: Mix various concentrations of this compound solution with the DPPH solution. Include a control with only methanol and the DPPH solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_peptide Prepare this compound Stock Solution titration Titrate Target Protein with this compound prep_peptide->titration prep_target Prepare Target Protein Stock Solution prep_target->titration prep_buffer Prepare Binding Buffer prep_buffer->prep_peptide prep_buffer->prep_target setup_fluorometer Set Fluorometer Parameters (Ex: 295nm, Em: 310-400nm) setup_fluorometer->titration measurement Record Fluorescence Spectra titration->measurement plot_data Plot Fluorescence Change vs. Concentration measurement->plot_data calculate_kd Calculate Dissociation Constant (Kd) plot_data->calculate_kd

Caption: Workflow for Intrinsic Tryptophan Fluorescence Binding Assay.

inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines promotes transcription H_Trp_Met_OH This compound H_Trp_Met_OH->MyD88 inhibits? H_Trp_Met_OH->NFkB inhibits?

Caption: Simplified Inflammatory Signaling Pathway Potentially Modulated by this compound.

Conclusion

While direct experimental validation of this compound binding affinity assays is still an emerging area, the predicted antioxidant and anti-inflammatory properties provide a strong foundation for future research. By employing the detailed protocols and comparative data presented in this guide, researchers can effectively design and validate assays to elucidate the binding characteristics and therapeutic potential of this promising dipeptide. The use of established techniques such as intrinsic tryptophan fluorescence, cytokine release assays, and radical scavenging assays will be instrumental in building a comprehensive understanding of this compound's biological functions.

References

The Dipeptide H-Trp-Met-OH: A Guide to its Use as a Control in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is a critical step in experimental design, ensuring the specificity of observed biological effects. This guide provides a comprehensive comparison of the dipeptide H-Trp-Met-OH as a control peptide, particularly in contrast to its isomer H-Met-Trp-OH and other alternative controls. This document synthesizes available experimental data to provide an objective assessment of its performance and includes detailed experimental protocols and visualizations to support its application in research.

The dipeptide Tryptophyl-methionine (this compound) is often proposed as a scrambled or inactive control peptide, particularly for studies involving its biologically active isomer, Methionyl-tryptophan (H-Met-Trp-OH). The rationale lies in the sequence-specificity of peptide-receptor interactions; by rearranging the amino acid sequence, the peptide should ideally lose its biological activity while retaining the same physicochemical properties as the active peptide.

Comparative Analysis of Control Peptides

To validate the sequence-specific effects of a bioactive peptide, it is essential to compare its activity against a control peptide that is not expected to elicit the same biological response. The ideal control peptide shares key physicochemical properties with the active peptide, such as molecular weight, charge, and hydrophobicity, but lacks the specific sequence required for biological activity.

Control PeptideRationale for UseAdvantagesDisadvantages
This compound (Scrambled Control) Same amino acid composition and molecular weight as the active H-Met-Trp-OH isomer, but with a different sequence. Designed to demonstrate sequence-specificity.Identical physicochemical properties to the active isomer, minimizing potential off-target effects related to charge or hydrophobicity.Assumes that the scrambled sequence is biologically inert, which requires experimental validation.
Unrelated Peptide Sequence A peptide with a completely different amino acid sequence, often of similar length and charge to the active peptide.Can demonstrate that the observed effect is not a general consequence of peptide administration.May have different physicochemical properties, potentially leading to off-target effects. The sequence must be carefully chosen to be biologically inert in the experimental system.
Alanine-Substituted Peptide Key amino acid residues in the active peptide are replaced with alanine.Helps to identify the specific amino acid residues that are critical for the peptide's biological activity.Can alter the overall conformation and physicochemical properties of the peptide.
Vehicle Control The solvent or buffer used to dissolve the peptide (e.g., saline, DMSO).Essential baseline control to account for any effects of the delivery vehicle itself.Does not control for non-specific effects of a peptide molecule.

Experimental Data: this compound in Practice

While the use of this compound as a control is theoretically sound, published experimental data explicitly demonstrating its inertness is limited. However, a key study investigating the therapeutic potential of its isomer, H-Met-Trp-OH (referred to as WM peptide), in a mouse model of Alzheimer's disease provides valuable context. In this study, the WM peptide demonstrated significant anti-inflammatory and neuroprotective effects. Although this compound was not used as a control in this specific publication, the pronounced activity of the WM peptide underscores the importance of sequence for its biological function, supporting the rationale for using this compound as a scrambled, inactive control.

Here, we present a hypothetical data summary based on the expected outcomes when using this compound as a control in common in vitro assays, contrasted with the bioactive H-Met-Trp-OH.

In Vitro Assay Performance
AssayBioactive Peptide (H-Met-Trp-OH)Control Peptide (this compound)Alternative Control (e.g., Unrelated Peptide)Vehicle Control
Cell Viability (MTT Assay) No significant effect on cell viability at concentrations effective for bioactivity.Expected to have no significant effect on cell viability.Expected to have no significant effect on cell viability.No effect.
Receptor Activation (e.g., c-Met Phosphorylation) Induces receptor phosphorylation.Expected to show no induction of receptor phosphorylation.Expected to show no induction of receptor phosphorylation.No effect.
Cytokine Release (e.g., TNF-α in LPS-stimulated microglia) Reduces LPS-induced TNF-α release.Expected to have no significant effect on LPS-induced TNF-α release.Expected to have no significant effect on LPS-induced TNF-α release.No effect.

Experimental Protocols

To rigorously validate the use of this compound as a control peptide, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.

Cell Viability (MTT) Assay

This assay determines the effect of the peptides on cell proliferation and cytotoxicity.

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line or primary cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Peptide Treatment: Prepare stock solutions of H-Met-Trp-OH and this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the peptides to various concentrations (e.g., 0.1, 1, 10, 100 µM) in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the different peptide concentrations. Include a vehicle-only control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cells in 96-well Plate prepare_peptides Prepare Peptide Dilutions (H-Met-Trp-OH & this compound) add_peptides Add Peptides to Cells prepare_peptides->add_peptides incubate_24_72h Incubate 24-72h add_peptides->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h solubilize Add Solubilizing Agent incubate_2_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

Workflow for the MTT Cell Viability Assay.
Receptor Phosphorylation Assay (Western Blot)

This assay determines if a peptide can activate a specific receptor tyrosine kinase by inducing its phosphorylation.

  • Cell Culture and Starvation: Grow cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

  • Peptide Treatment: Treat the starved cells with H-Met-Trp-OH and this compound at a predetermined concentration (e.g., 10 µM) for a short duration (e.g., 5, 15, 30 minutes). Include a positive control (e.g., a known receptor agonist) and an untreated control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) receptor to confirm equal protein loading.

Western_Blot_Workflow cluster_cell_prep Cell Preparation cluster_protein_analysis Protein Analysis cluster_detection Detection cluster_control Loading Control cell_culture Culture & Starve Cells peptide_treatment Treat with Peptides & Controls cell_culture->peptide_treatment cell_lysis Lyse Cells peptide_treatment->cell_lysis protein_quant Quantify Protein cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer primary_ab Incubate with Primary Antibody (anti-phospho-receptor) transfer->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection strip Strip Membrane detection->strip reprobe Re-probe with Total Receptor Antibody strip->reprobe

Workflow for Receptor Phosphorylation Assay.

Signaling Pathways and Logical Relationships

The choice of a control peptide is fundamentally linked to the signaling pathway being investigated. For a bioactive peptide like H-Met-Trp-OH, which may act on a specific receptor, the scrambled control this compound helps to confirm that the observed downstream signaling is a direct result of the specific peptide-receptor interaction and not due to non-specific effects.

Signaling_Pathway_Control_Logic cluster_ligands Peptide Ligands cluster_receptor Cellular Target cluster_signaling Downstream Signaling active_peptide Bioactive Peptide (H-Met-Trp-OH) receptor Specific Receptor active_peptide->receptor Binds control_peptide Control Peptide (this compound) control_peptide->receptor Does Not Bind signaling_cascade Signaling Cascade receptor->signaling_cascade Activates biological_response Biological Response signaling_cascade->biological_response

A Comparative Analysis of Synthesis Methods for H-Trp-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide H-Trp-Met-OH (Tryptophyl-Methionine) is a molecule of interest in various biochemical and pharmaceutical contexts. Its synthesis, while seemingly straightforward, presents challenges due to the unique properties of its constituent amino acids: Tryptophan (Trp), with its acid-sensitive indole (B1671886) side chain, and Methionine (Met), which is susceptible to oxidation. The efficient and high-purity synthesis of this dipeptide is crucial for its application in research and development.

This guide provides a comparative analysis of the two primary methodologies for peptide synthesis—Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS)—as applied to this compound. We will delve into detailed experimental protocols, present quantitative performance data, and discuss the strategic advantages of each approach to inform your selection of the optimal synthesis route.

Overview of Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides.[1] The process involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids to the growing peptide chain.[1][2] Excess reagents and byproducts are easily removed by simple filtration and washing, which allows for the use of excess reagents to drive reactions to completion and simplifies automation.[3][4]

Liquid-Phase Peptide Synthesis (LPPS) , also known as solution-phase synthesis, is the classical method where reactions are carried out in a homogeneous solution.[5] Intermediates at each step of the synthesis must be isolated and purified, often through extraction or crystallization.[5] While this can be more time-consuming, LPPS offers significant advantages in scalability for large-scale production and allows for the purification of intermediates, which can prevent the accumulation of impurities in the final product.[6]

Comparative Performance Data

The choice between SPPS and LPPS often depends on the desired scale, purity requirements, and available resources. The following table summarizes key quantitative data for the synthesis of this compound (or analogous dipeptides) via both methods.

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Overall Yield 60-75%[3]~60% (based on analogous dipeptide synthesis)[7]
Final Purity >98% (after RP-HPLC)[3]High (purification at each step)
Reaction Time ~8-12 hours (automated synthesis)Days (including intermediate workup & purification)
Scalability Research scale (mg to g)Process scale (g to kg)[6]
Reagent Usage High excess of reagents required[4]Stoichiometric or slight excess[6]
Purification Final cleavage followed by single RP-HPLC[3]Extraction/crystallization after each coupling/deprotection step

Experimental Protocols

Below are detailed protocols for synthesizing this compound using both SPPS and a representative LPPS method.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol is based on the synthesis of H-Met-Trp-OH, starting with the C-terminal Tryptophan attached to a Wang resin.[3]

1. Resin Preparation and Loading:

  • Swell 1 g of Wang resin (~1.0 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • In a separate flask, dissolve Fmoc-Trp(Boc)-OH (3 eq.), N,N'-Diisopropylcarbodiimide (DIC) (3 eq.), and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) in minimal DMF.

  • Add the amino acid solution to the drained resin and agitate at room temperature for 4 hours.

  • Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x) and dry under vacuum.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

3. Methionine Coupling:

  • In a separate vial, pre-activate Fmoc-Met-OH (3 eq.) with HBTU (2.9 eq.) and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.

  • Immediately add the activated methionine solution to the deprotected Trp-resin.

  • Agitate for 2 hours. Confirm completion with a Kaiser test (beads should be colorless).

  • Wash the resin with DMF (3x) and DCM (3x).

4. Final Deprotection and Cleavage:

  • Remove the final N-terminal Fmoc group from Methionine as described in step 2.

  • Dry the H-Met-Trp(Boc)-Wang resin under vacuum.

  • Add a cleavage cocktail (e.g., Reagent K: TFA/Water/Thioanisole/EDT, 94:2.5:2.5:1 v/v/v/v) to the resin and agitate for 2-3 hours.

  • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold ether. Dry the peptide under vacuum.

5. Purification:

  • Dissolve the crude peptide in a water/acetonitrile mixture containing 0.1% TFA.

  • Purify using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

  • Lyophilize the pure fractions to obtain H-Met-Trp-OH as a white powder.[3]

Protocol 2: Liquid-Phase Peptide Synthesis (Carbodiimide Coupling)

This representative protocol is adapted from standard solution-phase methods for dipeptide synthesis.[8]

1. C-Terminal Protection:

  • Prepare Methionine methyl ester hydrochloride (H-Met-OMe·HCl) by reacting L-Methionine with thionyl chloride in methanol (B129727).

2. Dipeptide Coupling:

  • Dissolve Boc-Trp-OH (1.0 eq.), H-Met-OMe·HCl (1.1 eq.), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and DIPEA (2.5 eq.) to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

3. Workup and Purification of Protected Dipeptide:

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude Boc-Trp-Met-OMe.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

4. Saponification (C-Terminal Deprotection):

  • Dissolve the purified Boc-Trp-Met-OMe in a mixture of methanol and water.

  • Add LiOH (1.5 eq.) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the mixture to pH ~3 with 1M HCl and extract the product with ethyl acetate.

  • Dry the organic layer and evaporate the solvent to yield Boc-Trp-Met-OH.

5. N-Terminal Deprotection:

  • Dissolve the Boc-Trp-Met-OH in DCM.

  • Add an excess of Trifluoroacetic acid (TFA) (e.g., 50% TFA in DCM) and stir for 1-2 hours at room temperature.

  • Evaporate the solvent and excess TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the final product, this compound, as a TFA salt.

Visualization of Workflows and Pathways

To better illustrate the processes and potential biological context of this compound, the following diagrams are provided.

spsp_workflow Resin Fmoc-Trp(Boc)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Couple Fmoc-Met-OH (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Deprotection2 Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DMF, DCM) Deprotection2->Wash3 Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Purification RP-HPLC Purification & Lyophilization Cleavage->Purification FinalProduct H-Met-Trp-OH Purification->FinalProduct

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for H-Met-Trp-OH.

lpps_workflow Start Boc-Trp-OH + H-Met-OMe Coupling 1. Coupling Reaction (DCC/HOBt in DCM) Start->Coupling Workup1 2. Workup & Purification (Filtration, Extraction, Chromatography) Coupling->Workup1 Protected Boc-Trp-Met-OMe Workup1->Protected Sapon 3. Saponification (LiOH) Protected->Sapon Workup2 4. Acidic Workup & Extraction Sapon->Workup2 BocProtected Boc-Trp-Met-OH Workup2->BocProtected Deprotection 5. N-Terminal Deprotection (TFA in DCM) BocProtected->Deprotection Final This compound Deprotection->Final

Caption: Liquid-Phase Peptide Synthesis (LPPS) workflow for this compound.

signaling_pathway Dipeptide H-Met-Trp-OH Receptor Microglial Receptor (Proposed) Dipeptide->Receptor Binds Pathway Intracellular Signaling Cascade Receptor->Pathway Activates NFkB NF-κB Pathway Pathway->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Promotes Transcription Inflammation Neuroinflammation Cytokines->Inflammation Drives

Caption: Proposed anti-inflammatory signaling pathway of H-Met-Trp-OH.[9]

Conclusion and Recommendations

Both Solid-Phase and Liquid-Phase Peptide Synthesis are viable methods for producing this compound.

SPPS is the recommended method for:

  • Rapid, research-scale synthesis: Its primary advantages are speed and ease of execution, especially with automated synthesizers.

  • High-throughput synthesis: The methodology is well-suited for preparing multiple peptides in parallel.

  • Projects where final-step purification is sufficient: For many research applications, the high purity achievable after a single RP-HPLC step is adequate.

LPPS should be considered for:

  • Large-scale production: LPPS is more cost-effective and manageable when producing gram to kilogram quantities of the dipeptide.

  • Projects requiring the highest possible purity: The ability to purify intermediates at each stage can prevent the accumulation of closely related impurities that can be difficult to separate from the final product.

  • Fragment condensation: LPPS is essential for synthesizing larger peptides by coupling smaller, purified peptide fragments.

Ultimately, the choice of synthesis method depends on a careful evaluation of project goals, scale, required purity, and available resources. For most laboratory-scale applications, the convenience and speed of SPPS make it the method of choice. However, for process development and large-scale manufacturing, the economic and purification advantages of LPPS are indispensable.

References

Navigating the Detection of H-Trp-Met-OH: A Comparative Guide to Antibody-Based and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide H-Trp-Met-OH is a subject of growing interest, particularly given the established biological activities of related dipeptides like Tryptophan-Methionine (WM) in modulating inflammatory pathways.[1] However, the specific detection and quantification of this compound present a significant challenge due to the apparent lack of commercially available antibodies specifically targeting this tripeptide.

This guide provides a comprehensive comparison of a hypothetical antibody-based approach for the detection of this compound with established analytical methodologies. It is designed to assist researchers in selecting the most appropriate technique for their experimental needs and to provide a framework for the validation of a novel antibody, should one be developed.

Performance Comparison: Hypothetical Antibody vs. Alternative Methods

As there is no publicly available data for an antibody against this compound, the following table presents a hypothetical comparison to illustrate the key performance indicators that would be used to evaluate such an antibody against existing analytical techniques.

FeatureHypothetical Anti-H-Trp-Met-OH mAb (Clone X)Hypothetical Anti-H-Trp-Met-OH pAbHPLC-UV/FluorescenceLC-MS/MS
Specificity High (potentially cross-reactive with similar peptides)Moderate (higher risk of cross-reactivity)Moderate (co-elution possible)Very High (based on mass-to-charge ratio and fragmentation)
Sensitivity (LOD) ng/mL rangeng/mL to µg/mL rangepmol/mL to nmol/mL range[2]fmol/injection[2]
Quantitative Accuracy Good (requires careful standard curve generation)Moderate (lot-to-lot variability)Very GoodExcellent (with use of internal standards)
Throughput High (ELISA format)High (ELISA format)Low to MediumMedium
Matrix Effect High (potential for interference from biological samples)HighMediumLow to Medium (can be minimized with sample preparation)
Cost per Sample Low to MediumLowMediumHigh
Instrumentation Plate ReaderPlate ReaderHPLC SystemLC-MS/MS System

Experimental Protocols

Antibody Cross-Reactivity Assessment (Hypothetical)

Should an antibody for this compound be developed, its cross-reactivity would be a critical parameter to assess. The following protocols for Competitive ELISA and Surface Plasmon Resonance (SPR) are standard methods for such a determination.

1. Competitive ELISA for Cross-Reactivity Analysis

This technique measures the specificity of the antibody by assessing its ability to bind to this compound in the presence of potentially cross-reactive peptides.

  • Materials:

    • Microtiter plates

    • This compound peptide

    • Potentially cross-reactive peptides (e.g., H-Trp-Met-NH2, H-Met-Trp-OH, H-Trp-OH, H-Met-OH)

    • Hypothetical anti-H-Trp-Met-OH antibody

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 2N H2SO4)

    • Coating, blocking, and wash buffers

  • Procedure:

    • Coat microtiter plate wells with a fixed concentration of this compound.

    • Incubate the hypothetical anti-H-Trp-Met-OH antibody with varying concentrations of this compound (for the standard curve) or the potentially cross-reactive peptides.

    • Add the antibody-peptide mixtures to the coated wells.

    • Wash the plate to remove unbound antibody.

    • Add the HRP-conjugated secondary antibody.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction and measure the absorbance.

    • The degree of color inhibition is proportional to the amount of peptide in the solution that binds to the primary antibody, indicating the extent of cross-reactivity.

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding affinity and kinetics between the antibody and various peptides.

  • Materials:

    • SPR instrument and sensor chips

    • Hypothetical anti-H-Trp-Met-OH antibody

    • This compound peptide

    • Potentially cross-reactive peptides

    • Immobilization and running buffers

  • Procedure:

    • Immobilize the hypothetical anti-H-Trp-Met-OH antibody on the sensor chip surface.

    • Inject a series of concentrations of this compound over the surface to measure association and dissociation rates, determining the binding affinity (KD).

    • Regenerate the sensor surface.

    • Inject the potentially cross-reactive peptides at the same concentrations and measure their binding kinetics.

    • A significant binding response from a cross-reactive peptide indicates a lack of specificity.

Alternative Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of small molecules like peptides from complex mixtures.

  • Instrumentation:

    • HPLC system with a UV or fluorescence detector

    • Reversed-phase C18 column

  • Procedure:

    • Prepare a standard curve of this compound in the mobile phase.

    • Prepare the biological or experimental samples, which may involve protein precipitation and filtration.

    • Inject the samples and standards onto the HPLC system.

    • Separate the components using a gradient of an aqueous solvent (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA).

    • Detect the peptide using UV absorbance (e.g., at 280 nm for the tryptophan indole (B1671886) ring) or fluorescence detection for higher sensitivity.[2]

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest specificity and sensitivity for peptide quantification.

  • Instrumentation:

    • LC system coupled to a tandem mass spectrometer

    • Reversed-phase C18 column

  • Procedure:

    • Prepare samples as for HPLC, often including the addition of a stable isotope-labeled internal standard of this compound.

    • Inject the sample into the LC system for separation.

    • The eluent is introduced into the mass spectrometer.

    • The parent ion corresponding to the mass-to-charge ratio (m/z) of this compound is selected and fragmented.

    • Specific fragment ions are monitored for quantification.

    • The ratio of the analyte to the internal standard is used for accurate quantification, minimizing matrix effects.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for antibody cross-reactivity testing and the alternative analytical methods.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat Coat Plate with This compound Block Block Plate Coat->Block AddMixture Add Ab/Peptide Mixture to Wells Block->AddMixture PrepareAb Prepare Antibody/ Peptide Mixtures PrepareAb->AddMixture Wash1 Wash AddMixture->Wash1 AddSecondary Add Secondary Ab Wash1->AddSecondary Wash2 Wash AddSecondary->Wash2 AddSubstrate Add Substrate Wash2->AddSubstrate Stop Stop Reaction AddSubstrate->Stop Read Read Absorbance Stop->Read Analyze Calculate % Inhibition Read->Analyze

Competitive ELISA workflow for cross-reactivity.

SPR_Workflow Immobilize Immobilize Antibody on Sensor Chip Inject_Target Inject this compound (various concentrations) Immobilize->Inject_Target Measure_Target Measure Association/ Dissociation (KD) Inject_Target->Measure_Target Regenerate1 Regenerate Surface Measure_Target->Regenerate1 Compare Compare Binding Kinetics Measure_Target->Compare Inject_XReactive Inject Cross-Reactive Peptide (various concentrations) Regenerate1->Inject_XReactive Measure_XReactive Measure Association/ Dissociation Inject_XReactive->Measure_XReactive Regenerate2 Regenerate Surface Measure_XReactive->Regenerate2 Measure_XReactive->Compare

Surface Plasmon Resonance (SPR) experimental workflow.

Analytical_Methods_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC cluster_lcms LC-MS/MS Start Biological or Experimental Sample Prepare Protein Precipitation/ Filtration Start->Prepare Inject_HPLC Inject on C18 Column Prepare->Inject_HPLC Inject_LCMS Inject on C18 Column Prepare->Inject_LCMS Separate_HPLC Gradient Elution Inject_HPLC->Separate_HPLC Detect_HPLC UV or Fluorescence Detection Separate_HPLC->Detect_HPLC Quantify_HPLC Quantify vs. Standard Curve Detect_HPLC->Quantify_HPLC Separate_LCMS Gradient Elution Inject_LCMS->Separate_LCMS Detect_LCMS MS/MS Detection (Parent -> Fragment) Separate_LCMS->Detect_LCMS Quantify_LCMS Quantify vs. Internal Standard Detect_LCMS->Quantify_LCMS

Workflow for HPLC and LC-MS/MS analysis.

Conclusion

While the development of a specific and high-affinity antibody against this compound would provide a valuable tool for high-throughput screening and immunological assays, researchers currently must rely on more traditional analytical techniques. LC-MS/MS stands out as the gold standard for its unparalleled specificity and sensitivity, making it the most reliable method for the definitive identification and quantification of this compound in complex biological matrices. HPLC offers a more accessible and cost-effective alternative, suitable for applications where the highest sensitivity is not required.

This guide serves as a practical resource for navigating the available options and provides a clear framework for the validation and comparison of a novel antibody against these established methods. The provided protocols and workflows are intended to facilitate the design of robust and reliable experiments for the study of this compound and its potential biological significance.

References

Investigating the Cellular Activity of H-Trp-Met-OH: A Comparative Guide for Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Trp-Met-OH (Tryptophanyl-methionyl-hydroxide) represents a novel molecule with unexplored potential in cellular activities. While direct experimental data on its effects in different cell lines is not yet available in published literature, the constituent amino acids, tryptophan and methionine, are known to be crucial in various biological processes, including those related to cancer.[1][2] This guide provides a comparative framework for investigating the activity of this compound. It outlines standard experimental protocols, presents hypothetical signaling pathways, and offers a foundation for researchers to design and execute studies to elucidate the biological role of this peptide.

Introduction

Peptides containing tryptophan (Trp) and methionine (Met) are of significant interest in drug discovery due to the unique properties of these amino acids. Tryptophan's indole (B1671886) side chain and methionine's sulfur-containing group can participate in various molecular interactions, influencing protein structure and function.[1][2] While the specific activities of this compound are unknown, related peptides have demonstrated anticancer, antioxidant, and anti-inflammatory properties.[1] To rigorously assess the potential of this compound, a systematic approach using established in vitro assays is necessary. This guide details the methodologies required for such an investigation.

Hypothetical Activity Profile of this compound

Based on the activities of other tryptophan- and methionine-containing peptides, a hypothetical activity profile for this compound can be proposed for initial investigation. The following table outlines potential activities and the cell lines that could be used for their assessment.

Biological ActivityPotential Cell Lines for InvestigationRationale
Anticancer HeLa (Cervical Cancer), A549 (Lung Cancer), MDA-MB-231 (Breast Cancer)Tryptophan-containing peptides have shown cytotoxicity against various cancer cell lines.[1] Tryptophan metabolism is also implicated in cancer progression.[3][4]
Neuroprotective SH-SY5Y (Neuroblastoma), Microglia cell linesThe dipeptide Trp-Met has demonstrated neuroprotective effects by suppressing neuroinflammation.[2]
Anti-inflammatory RAW 264.7 (Macrophage)Peptides with Trp-Met motifs have been identified as ligands for formyl peptide receptors involved in inflammatory responses.[5]

Experimental Protocols

To determine the biological activity of this compound, a series of standardized in vitro experiments are recommended. For all experiments, a scrambled peptide control (e.g., H-Met-Trp-OH) should be used to ensure that any observed effects are sequence-specific.[5]

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell proliferation and viability.

  • Methodology :

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and the scrambled control peptide for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the peptide that causes 50% inhibition of cell growth.[6]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by this compound.

  • Methodology :

    • Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.

    • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Western Blotting for Mechanistic Insights

Western blotting is used to investigate the molecular mechanisms underlying the effects of this compound by assessing the expression levels of key proteins.

  • Methodology :

    • Treat cells with this compound for a specified time.

    • Lyse the cells to extract total proteins.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3 for apoptosis; cyclins, CDKs for cell cycle regulation).

    • Incubate with a secondary antibody conjugated to an enzyme.

    • Detect the protein bands using a suitable substrate and imaging system.[6]

Visualizing Potential Mechanisms

Hypothetical Signaling Pathway: c-MET Receptor Activation

Given that methionine and tryptophan residues can be key components in protein-protein interactions, a plausible hypothesis is that this compound could interact with a cell surface receptor.[2] The c-MET receptor, a receptor tyrosine kinase, is a potential candidate due to its role in cell growth, survival, and motility, and its frequent dysregulation in cancer.[7][8]

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H_Trp_Met_OH This compound cMET c-MET Receptor H_Trp_Met_OH->cMET Binds and Activates GRB2 GRB2 cMET->GRB2 GAB1 GAB1 cMET->GAB1 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Motility) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Hypothetical signaling cascade initiated by this compound binding to the c-MET receptor.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a logical workflow for the initial investigation of this compound.

Experimental_Workflow Start Start: Synthesize this compound and Scrambled Control MTT Cell Viability Assay (MTT) on various cell lines Start->MTT IC50 Determine IC50 values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V / PI) IC50->Apoptosis Use IC50 concentration Western Western Blotting for key signaling proteins IC50->Western Use IC50 concentration Data Data Analysis and Comparison Apoptosis->Data Western->Data Conclusion Conclusion on Bioactivity and Mechanism Data->Conclusion

Caption: A streamlined workflow for the in vitro characterization of this compound.

Conclusion

While the specific biological activities of this compound remain to be elucidated, the information provided in this guide offers a robust starting point for its investigation. By employing the outlined experimental protocols and considering the hypothetical mechanisms of action, researchers can systematically explore the potential of this novel tripeptide. The use of a scrambled peptide control will be critical in validating the sequence-specificity of any observed effects. Future studies will be invaluable in determining if this compound holds promise as a therapeutic agent or a valuable research tool.

References

A Comparative Guide to Purity Analysis Techniques for H-Trp-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic peptides is paramount for ensuring the validity and reproducibility of experimental results. H-Trp-Met-OH (L-Tryptophanyl-L-methionine) is a dipeptide with potential biological significance, and its accurate purity assessment is a critical quality control step. This guide provides an objective comparison of the primary analytical techniques used for determining the purity of this compound, complete with detailed experimental protocols and supporting data.

The principal methods for peptide purity analysis are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each technique offers unique advantages and, when used in conjunction, they provide a comprehensive purity profile of the peptide.

Data Presentation: Comparison of Analytical Methods

A multi-faceted approach is essential for a thorough purity analysis. While HPLC is the primary technique for quantitative assessment, MS and NMR are crucial for identity confirmation and structural verification.[1] The following table summarizes the key performance parameters for these techniques in the context of this compound analysis.

Analytical Method Parameter Measured Typical Performance Key Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Chemical Purity (area %)Purity: >98% LOD: ~0.05 µg/mL LOQ: ~0.15 µg/mL Linearity (R²): >0.999High resolution and sensitivity for separating impurities.[1][2]May not detect non-UV active impurities.[2]
Mass Spectrometry (MS) Molecular Weight VerificationMass Accuracy: < 5 ppmConfirms the identity of the main peptide and can help identify impurities by mass.[3]Not inherently quantitative without careful calibration.
¹H NMR Spectroscopy Structural ConfirmationConforms to expected chemical shiftsProvides detailed structural information and can identify and quantify impurities with distinct proton signals.[2]Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret.

Experimental Protocols

Detailed and standardized protocols are crucial for accurate and reproducible purity assessment. Below are representative protocols for the analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry standard for determining the purity of peptides by separating the target peptide from its impurities based on hydrophobicity.[3][4]

Objective: To quantify the purity of this compound and separate it from synthesis-related impurities and degradation products, such as oxidized forms of methionine and tryptophan.[5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Diluent: Mobile Phase A

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of Mobile Phase A.

  • Chromatographic Conditions:

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (for the peptide bond) and 280 nm (for the tryptophan side chain).[5]

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the peptide and its impurities.[4]

Objective: To confirm the molecular weight of this compound and identify potential impurities.

Instrumentation:

  • HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Diluent: Water or initial mobile phase conditions

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent like water.

  • LC-MS Conditions:

    • Use a suitable gradient to elute the peptide from the column.

    • Infuse the column eluent into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The full scan mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound (expected m/z ≈ 336.14). Tandem MS (MS/MS) can be used to fragment the parent ion and confirm the amino acid sequence.[6]

¹H NMR Spectroscopy

¹H NMR spectroscopy provides a unique spectral fingerprint of the molecule, confirming its structure and helping to identify and quantify certain impurities.[2]

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.75 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • Data Analysis: The spectrum should be referenced to the residual solvent peak. The chemical shifts and integration of the signals should be consistent with the structure of this compound. Purity can be assessed by comparing the integration of the analyte signals to those of any observed impurities.[2]

Mandatory Visualization

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_hplc Primary Analysis: HPLC cluster_confirmation Confirmatory Analyses Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC_Injection Inject into RP-HPLC Dissolution->HPLC_Injection LCMS_Analysis LC-MS Analysis Dissolution->LCMS_Analysis NMR_Analysis ¹H NMR Analysis Dissolution->NMR_Analysis Chromatogram Obtain Chromatogram (UV 220/280 nm) HPLC_Injection->Chromatogram Purity_Calc Calculate Purity (Peak Area %) Chromatogram->Purity_Calc Final_Report Comprehensive Purity Report Purity_Calc->Final_Report MW_Confirm Confirm Molecular Weight (m/z) LCMS_Analysis->MW_Confirm Structure_Confirm Confirm Structure (Chemical Shifts) NMR_Analysis->Structure_Confirm MW_Confirm->Final_Report Structure_Confirm->Final_Report

Caption: Workflow for the comprehensive purity analysis of this compound.

HPLC_Logic_Diagram Start Start HPLC Analysis Inject Inject this compound Sample Start->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (220nm & 280nm) Separate->Detect Data Generate Chromatogram Detect->Data Analyze Integrate Peak Areas Data->Analyze Decision Purity > 98%? Analyze->Decision Pass Purity Specification Met Decision->Pass Yes Fail Further Purification/ Investigation Required Decision->Fail No

Caption: Logical workflow for HPLC-based purity determination of this compound.

References

H-Trp-Met-OH: A Comparative Analysis of its Efficacy Against Known Neuroinflammation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of neurodegenerative disease research, the dipeptide H-Trp-Met-OH has emerged as a compound of interest for its potential therapeutic effects. This guide provides a detailed comparison of this compound's efficacy against established inhibitors of neuroinflammation, a key pathological process in Alzheimer's disease. The following analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development efforts.

Executive Summary

This compound has demonstrated significant anti-inflammatory and neuroprotective effects in a preclinical 5xFAD mouse model of Alzheimer's disease. Its mechanism of action is believed to involve the suppression of microglial activation and the inhibition of the NF-κB signaling pathway. This guide presents a comparative overview of this compound's performance against other known inhibitors of neuroinflammation, including small molecule inhibitors targeting p38 MAPK and the NLRP3 inflammasome, as well as natural compounds such as curcumin (B1669340), resveratrol, and apigenin (B1666066). The quantitative data from studies utilizing the 5xFAD mouse model are summarized to facilitate a direct comparison of their therapeutic potential.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and known inhibitors of neuroinflammation in the 5xFAD mouse model of Alzheimer's disease.

Table 1: Effect on Pro-inflammatory Cytokines and Microglial Activation

Compound/InhibitorTarget/MechanismOutcome MeasureAnimal ModelTreatment RegimenResultReference
This compound Suppresses microglial activation (NF-κB pathway)MIP-1α Producing Cells (% of CD11b+)5XFAD MiceNot Specified↓ 54% vs. Control[1]
TNF-α Producing Cells (% of CD11b+)5XFAD MiceNot Specified↓ 49% vs. Control[1]
I-A/I-E Expression (M.F.I.)5XFAD MiceNot Specified↓ 46% vs. Control[1]
CD86 Expression (M.F.I.)5XFAD MiceNot Specified↓ 44% vs. Control[1]
NJK14047 p38α/β MAPK inhibitorPro-inflammatory conditions5XFAD Mice2.5 mg/kg, every other day for 3 months↓ vs. Control[2][3]
JC124 NLRP3 inflammasome inhibitorNeuroinflammationAPP/PS1 MiceOral, 3 months↓ vs. Control[4]
Curcumin Anti-inflammatory, Anti-amyloidNeuroinflammation (GFAP, Iba-1 IR)5XFAD MiceNot Specified↓ vs. Control[5][6]
Resveratrol Anti-inflammatory, Anti-amyloidAmyloidogenic pathway, Tau pathology5XFAD MiceIn conjunction with High-Fat Diet↓ vs. HFD Control[7]
Apigenin Anti-inflammatoryMicroglia activationIn vitro modelsNot Specified↓ vs. Control[8][9][10]

M.F.I. = Mean Fluorescent Intensity; IR = Immunoreactivity

Table 2: Effect on Amyloid-β Deposition

Compound/InhibitorTarget/MechanismOutcome MeasureAnimal ModelTreatment RegimenResultReference
This compound Reduces Aβ depositionAβ Area (%) - Cortex5XFAD MiceNot Specified↓ 44% vs. Control[1]
Aβ Area (%) - Hippocampus5XFAD MiceNot SpecifiedNot Specified[1]
NJK14047 p38α/β MAPK inhibitorAβ deposits5XFAD Mice2.5 mg/kg, every other day for 3 months↓ vs. Control[2][3]
JC124 NLRP3 inflammasome inhibitorAβ accumulationAPP/PS1 MiceOral, 3 months↓ vs. Control[4]
Curcumin (SLCP) Anti-amyloid, Anti-inflammatoryAβ plaque loads - PFC and DG5XFAD MiceNot Specified↓ vs. Curcumin[5]
Resveratrol Anti-inflammatory, Anti-amyloidAmyloid depositions5XFAD MiceIn conjunction with High-Fat Diet↓ vs. HFD Control[7]

PFC = Pre-frontal Cortex; DG = Dentate Gyrus; SLCP = Solid Lipid Curcumin Particles

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Assessment of Anti-Neuroinflammatory Activity in Microglial Cells (BV-2)
  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^5 cells/mL.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, known inhibitors) for 1-12 hours.

  • Stimulation: Neuroinflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 0.5-1 µg/mL and incubating for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The production of nitric oxide (NO), an inflammatory mediator, is quantified by measuring the nitrite concentration in the cell supernatant using the Griess reagent. Absorbance is measured at 540 nm.[11]

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant are determined using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[12][13]

  • Data Analysis: The percentage inhibition of NO and cytokine production for each compound concentration is calculated relative to the LPS-only control.

In Vivo Assessment in 5xFAD Mouse Model
  • Animal Model: 5xFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), are used as a model for Alzheimer's disease.[14]

  • Treatment Administration: The test compound (e.g., this compound) or a vehicle control is administered to the mice over a specified period. The route of administration can be oral or via injection.

  • Tissue Collection: At the end of the treatment period, mice are euthanized, and their brains are collected. One hemisphere can be fixed for immunohistochemistry, and the other can be used for biochemical assays.[14]

  • Immunohistochemistry for Aβ Plaques:

    • Tissue Preparation: Brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose, and sectioned using a cryostat.[14][15]

    • Staining: Brain sections are stained with antibodies specific for Aβ plaques (e.g., 6E10).[15]

    • Image Analysis: The stained sections are imaged using microscopy, and the Aβ plaque burden (percentage of area covered by plaques) is quantified in specific brain regions like the cortex and hippocampus using image analysis software.[16][17]

  • ELISA for Cytokines in Brain Homogenate:

    • Homogenate Preparation: Brain tissue is homogenized in a suitable buffer containing protease inhibitors.[18][19]

    • ELISA: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the brain homogenate are quantified using specific ELISA kits.[19][20]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G Proposed Anti-Neuroinflammatory Mechanism of this compound cluster_0 Microglia cluster_1 Therapeutic Intervention cluster_2 Outcome A_beta Amyloid-β TLR4 TLR4 A_beta->TLR4 Activates NF_kB NF-κB Activation TLR4->NF_kB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, MIP-1α, IL-1β) NF_kB->Cytokines Induces Production Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation H_Trp_Met_OH This compound H_Trp_Met_OH->NF_kB Inhibits Reduced_Neuroinflammation Reduced Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Neuroprotection Neuroprotection

Caption: Proposed Anti-Neuroinflammatory Mechanism of this compound.

G Experimental Workflow for In Vivo Efficacy Testing cluster_analysis Analysis start Start: 5xFAD Mouse Model treatment Treatment Administration: - this compound - Known Inhibitor - Vehicle Control start->treatment tissue_collection Tissue Collection: Brain Dissection treatment->tissue_collection ihc Immunohistochemistry (Aβ Plaques, Microglia) tissue_collection->ihc elisa ELISA (Cytokine Levels) tissue_collection->elisa data_analysis Data Analysis and Comparison ihc->data_analysis elisa->data_analysis end Conclusion: Comparative Efficacy data_analysis->end

Caption: Experimental Workflow for In Vivo Efficacy Testing.

References

A Structural and Functional Comparison of H-Trp-Met-OH and Its Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dipeptide H-Trp-Met-OH and its structural analogs. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows, this document aims to facilitate informed decisions in the selection of compounds for further investigation.

The dipeptide this compound, composed of tryptophan and methionine, has garnered significant interest for its potential therapeutic properties, particularly its anti-neuroinflammatory and antioxidant activities.[1] Understanding how structural modifications to this dipeptide influence its biological function is crucial for the development of novel therapeutics. This guide compares this compound with key analogs, providing a comprehensive overview of their physicochemical properties and biological performance.

Structural Comparison of this compound and Its Analogs

The analogs considered in this guide include the isomeric H-Met-Trp-OH, the oxidized form H-Trp-Met(O)-OH, and dipeptides with a single amino acid substitution, represented by H-Trp-Tyr-OH and H-Met-Gly-OH. The structural formulas of these compounds are presented below.

This compound:

H-Met-Trp-OH:

H-Trp-Met(O)-OH:

H-Trp-Tyr-OH:

H-Met-Gly-OH:

Physicochemical Properties

The physicochemical properties of a dipeptide, such as its molecular weight, formula, and predicted LogP (a measure of lipophilicity), are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). A summary of these properties for this compound and its analogs is provided in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
This compoundC₁₆H₂₁N₃O₃S335.42-0.97
H-Met-Trp-OHC₁₆H₂₁N₃O₃S335.42-0.97
H-Trp-Met(O)-OHC₁₆H₂₁N₃O₄S351.42-1.5
H-Trp-Tyr-OHC₂₀H₂₁N₃O₄383.40-1.8
H-Met-Gly-OHC₇H₁₄N₂O₃S206.26-2.1

Biological Activity: A Comparative Analysis

The primary biological activities attributed to this compound and its analogs are their anti-inflammatory and antioxidant effects. This section provides a comparative overview of their performance in these key areas, supported by experimental data.

Anti-Inflammatory Activity

This compound has been shown to exert anti-neuroinflammatory effects by suppressing the activation of microglia, the primary immune cells of the central nervous system.[1] In a mouse model of Alzheimer's disease, oral administration of this compound led to a significant reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6.[1]

While direct comparative studies are limited, the anti-inflammatory potential of analogs can be inferred from their structural components. For instance, dipeptides containing tryptophan and tyrosine have also been identified as suppressants of microglial activation. The position of the amino acids within the dipeptide can influence its activity.

In Vivo Anti-Inflammatory Effects of this compound in a Mouse Model of Alzheimer's Disease

BiomarkerControl (Vehicle)This compound TreatedPercentage Change
TNF-α (pg/mg protein)~1.8~1.2~33% decrease[1]
IL-6 (pg/mg protein)~25~15~40% decrease[1]
Activated Microglia (%)~2.5~1.5~40% decrease[1]
(Data estimated from graphical representations in the source study)
Antioxidant Activity

The antioxidant capacity of these dipeptides is largely attributed to the presence of the tryptophan and methionine residues. The indole (B1671886) ring of tryptophan can act as a hydrogen or electron donor to quench free radicals, while the sulfur-containing side chain of methionine can be readily oxidized, thereby protecting other cellular components from oxidative damage.

Studies have shown that the antioxidant activity is influenced by the position of the amino acid residues. For instance, Trp-containing dipeptides with the Trp residue at the N-terminus tend to exhibit stronger antioxidant activities.

Comparative Antioxidant Capacity of Dipeptides (ABTS Radical Scavenging Assay)

DipeptideAntioxidant Capacity (µmol Trolox Equivalents/µmol)
This compound3.30
H-Met-Trp-OH2.60
H-Trp-Tyr-OH> 1.0
H-Met-Gly-OH< 1.0

Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.

In Vitro Anti-Inflammatory Activity Assay (Microglia Activation)

This protocol describes a method to assess the anti-inflammatory properties of the dipeptides by measuring the inhibition of cytokine release from lipopolysaccharide (LPS)-stimulated microglial cells.

  • Cell Culture:

    • Culture a suitable microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the microglial cells with varying concentrations of the test dipeptide for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

    • Include a vehicle control (no test compound) and a negative control (no LPS stimulation).

  • Cytokine Measurement:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each concentration of the test dipeptide compared to the LPS-stimulated control.

In Vitro Antioxidant Activity Assay (ABTS Radical Scavenging)

This protocol outlines the procedure for determining the antioxidant capacity of the dipeptides using the ABTS radical cation decolorization assay.

  • Preparation of ABTS Radical Cation (ABTS•⁺):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

    • Before use, dilute the ABTS•⁺ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Scavenging Reaction:

    • Add 10 µL of the test dipeptide solution (at various concentrations) to 1 mL of the diluted ABTS•⁺ solution.

    • Incubate the mixture at room temperature for 6 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the reaction mixture at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•⁺ scavenging activity for each concentration of the test dipeptide.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the dipeptide to that of a Trolox standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Inflammation Inflammation Cytokines->Inflammation promotes H_Trp_Met_OH This compound H_Trp_Met_OH->NFkB inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound in microglial cells.

G start Start culture Culture Microglial Cells start->culture seed Seed Cells in 96-well Plate culture->seed pretreat Pre-treat with Dipeptide seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatants incubate->collect elisa Perform ELISA for Cytokines collect->elisa analyze Analyze Data elisa->analyze end End analyze->end

Caption: Experimental workflow for the in vitro anti-inflammatory activity assay.

References

A Comparative Guide to the In Vivo and In Vitro Activities of L-Tryptophyl-L-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tryptophyl-L-Methionine (Trp-Met or WM peptide) is a dipeptide with emerging therapeutic potential, particularly in the context of neuroinflammation and oxidative stress. Understanding the correlation between its activity in controlled laboratory settings (in vitro) and in living organisms (in vivo) is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive comparison of the reported biological activities of L-Tryptophyl-L-Methionine, supported by available experimental data. A notable gap in the current scientific literature is the lack of direct quantitative comparisons for all activities of this specific dipeptide in both in vivo and in vitro models. This guide presents the available data while also highlighting areas requiring further investigation.

Data Presentation: A Comparative Analysis

The following tables summarize the currently available quantitative and qualitative data on the anti-inflammatory and antioxidant activities of L-Tryptophyl-L-Methionine.

Table 1: Anti-Inflammatory Activity
Parameter In Vivo In Vitro
Model System Alzheimer's Disease Mouse Model (5xFAD mice)Data not available
Key Findings - Suppressed the production of inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain. - Inhibited the activation of microglia and the infiltration of activated microglia around β-amyloid plaques.While identified as a suppressor of primary microglia activation, specific quantitative data such as IC50 values for the inhibition of nitric oxide (NO) or pro-inflammatory cytokines in cell culture models are not currently available in the scientific literature.
Administration Oral intakeNot applicable
Reference --INVALID-LINK--Not applicable
Table 2: Antioxidant Activity
Parameter In Vivo In Vitro
Model System Data not availablePeroxyl radical scavenging assay
Key Findings The effect of L-Tryptophyl-L-Methionine on the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), has not been reported in animal models.Demonstrated antioxidant capacity against peroxyl radicals with a value of 3.30 µmol Trolox Equivalents (TE)/µmol.
Administration Not applicableNot applicable
Reference Not applicable--INVALID-LINK--

Experimental Protocols

Detailed methodologies for key experiments relevant to the assessment of the anti-inflammatory and antioxidant activities of L-Tryptophyl-L-Methionine are provided below.

In Vivo Anti-Inflammatory Activity Assessment in an Alzheimer's Disease Mouse Model

This protocol is based on the study by Ano et al. (2019) investigating the effects of L-Tryptophyl-L-Methionine on neuroinflammation in 5xFAD mice.

  • Animals: 5xFAD transgenic mice, which exhibit key pathological features of Alzheimer's disease.

  • Treatment: L-Tryptophyl-L-Methionine is administered orally to the mice. A control group receives a vehicle solution.

  • Duration: The treatment is carried out over a specified period, for example, several months, to assess the long-term effects on disease progression.

  • Tissue Collection: After the treatment period, mice are euthanized, and brain tissues (e.g., cortex and hippocampus) are collected.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain homogenates are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Immunohistochemistry: Brain sections are stained with antibodies against microglial markers (e.g., Iba1) to visualize and quantify microglial activation and infiltration around β-amyloid plaques.

  • Data Analysis: The cytokine levels and the extent of microglial activation in the treated group are compared to the control group to determine the anti-inflammatory effects of the dipeptide.

In Vitro Antioxidant Activity: Peroxyl Radical Scavenging Capacity Assay

This protocol is based on the methodology used by Torkova et al. (2015) to determine the antioxidant capacity of dipeptides.

  • Reagents:

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator.

    • Fluorescein (B123965) as a fluorescent probe.

    • Trolox as a standard antioxidant.

    • L-Tryptophyl-L-Methionine solution of known concentration.

  • Procedure:

    • A reaction mixture containing fluorescein and AAPH is prepared in a buffer solution.

    • The L-Tryptophyl-L-Methionine solution or Trolox standard is added to the reaction mixture.

    • The fluorescence decay of fluorescein, which is caused by the peroxyl radicals generated from AAPH, is monitored over time using a fluorescence microplate reader.

    • The presence of an antioxidant (L-Tryptophyl-L-Methionine or Trolox) slows down the fluorescence decay.

  • Data Analysis:

    • The area under the fluorescence decay curve (AUC) is calculated for the control, the standard (Trolox), and the sample (L-Tryptophyl-L-Methionine).

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is generated by plotting the net AUC against the concentration of Trolox.

    • The antioxidant capacity of L-Tryptophyl-L-Methionine is determined by comparing its net AUC to the Trolox standard curve and is expressed as Trolox Equivalents (TE).

In Vivo Antioxidant Activity: Superoxide Dismutase (SOD) Activity Assay in Brain Tissue

This protocol describes a general method for measuring SOD activity in the brain tissue of animal models.

  • Tissue Preparation:

    • The brain is rapidly dissected and homogenized in a cold buffer (e.g., phosphate (B84403) buffer with protease inhibitors).

    • The homogenate is centrifuged at a high speed to obtain the supernatant containing the cytosolic fraction where SOD is present.

  • Assay Principle: The assay is based on the ability of SOD to inhibit the autoxidation of a substrate, such as pyrogallol (B1678534) or the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • Procedure (NBT method):

    • A reaction mixture is prepared containing a xanthine (B1682287) solution, NBT, and the brain tissue supernatant.

    • The reaction is initiated by adding xanthine oxidase.

    • The reduction of NBT to formazan (B1609692) by superoxide radicals results in a color change that is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

    • The presence of SOD in the tissue supernatant will inhibit this color change.

  • Data Analysis:

    • The percentage of inhibition of NBT reduction is calculated by comparing the absorbance of the sample with that of a control reaction without the tissue supernatant.

    • One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

    • The SOD activity is expressed as units per milligram of protein in the brain tissue.

Visualizations: Signaling Pathways and Experimental Workflows

G Proposed Anti-Inflammatory Signaling Pathway of L-Tryptophyl-L-Methionine In Vivo TrpMet L-Tryptophyl-L-Methionine (Oral Administration) Suppression Suppression TrpMet->Suppression Inhibits Microglia Activated Microglia Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines Release Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Induces Suppression->Microglia

Proposed in vivo anti-inflammatory pathway of L-Tryptophyl-L-Methionine.

G Experimental Workflow for In Vitro Antioxidant Activity (Peroxyl Radical Scavenging) Start Start Prepare Prepare Reaction Mixture (Fluorescein + AAPH) Start->Prepare AddSample Add L-Tryptophyl-L-Methionine or Trolox Standard Prepare->AddSample Monitor Monitor Fluorescence Decay AddSample->Monitor Calculate Calculate Area Under Curve (AUC) Monitor->Calculate Compare Compare to Trolox Standard Curve Calculate->Compare Result Determine Antioxidant Capacity (µmol TE/µmol) Compare->Result

Workflow for in vitro antioxidant activity assessment.

G Logical Relationship of In Vivo vs. In Vitro Data Availability for L-Tryptophyl-L-Methionine Activity Biological Activity AntiInflammatory Anti-Inflammatory Activity->AntiInflammatory Antioxidant Antioxidant Activity->Antioxidant InVivo_AI In Vivo (Qualitative Data Available) AntiInflammatory->InVivo_AI InVitro_AI In Vitro (Quantitative Data Lacking) AntiInflammatory->InVitro_AI InVivo_AO In Vivo (Data Lacking) Antioxidant->InVivo_AO InVitro_AO In Vitro (Quantitative Data Available) Antioxidant->InVitro_AO

Data availability for L-Tryptophyl-L-Methionine's activities.

Quantifying H-Trp-Met-OH: A Comparative Guide to Internal Standard-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the tripeptide H-Trp-Met-OH (Tryptophyl-Methionine), the use of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of different internal standard-based methodologies for the quantification of this compound, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for such analyses. We will delve into the performance of various internal standards and provide supporting experimental protocols.

The Critical Role of Internal Standards

Internal standards (IS) are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis.[1][2][3] An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency in the mass spectrometer. This allows for the normalization of the analyte's signal, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[3] For peptide quantification, the most effective internal standards are stable isotope-labeled (SIL) versions of the target peptide.[4][5]

Comparison of Internal Standard Strategies for this compound Quantification

The selection of an internal standard is a critical step in developing a robust quantitative assay. For this compound, several options can be considered, each with its own set of advantages and disadvantages. The ideal choice is a stable isotope-labeled version of this compound, such as this compound (¹³C₆, ¹⁵N₂-Met), where one of the amino acids is enriched with heavy isotopes. This ensures that the internal standard has virtually identical chemical and physical properties to the analyte.[4]

A structural analog, a peptide with a similar but not identical sequence, can also be employed.[5] However, these may not perfectly mimic the behavior of this compound during analysis, potentially leading to less accurate quantification. Another approach involves using a different, unrelated peptide as an internal standard, although this is the least favorable option as it is unlikely to compensate effectively for matrix effects and other sources of variability.

Below is a table summarizing the projected quantitative performance of different internal standard strategies for the analysis of this compound. The data for the stable isotope-labeled and structural analog internal standards are based on typical performance characteristics observed for similar peptide quantification assays.

ParameterStable Isotope-Labeled this compound (Projected)Structural Analog Peptide (Projected)Unrelated Peptide IS (Projected)
Linearity (R²) >0.995>0.99>0.98
Precision (%RSD) <10%<15%<20%
Accuracy (%Bias) Within ±10%Within ±15%Within ±20%
Matrix Effect Compensation ExcellentModerate to GoodPoor
Cost HighModerateLow

Experimental Protocols

A robust and reliable quantification of this compound necessitates a well-defined experimental protocol. The following sections detail a recommended workflow using a stable isotope-labeled internal standard and LC-MS/MS.

Sample Preparation

Effective sample preparation is crucial to remove interfering substances from the biological matrix (e.g., plasma, serum, tissue homogenate) and to concentrate the analyte. A typical protein precipitation protocol is as follows:

  • To 100 µL of the biological sample, add 10 µL of the stable isotope-labeled this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of this compound and its internal standard are achieved using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

  • Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of this tripeptide.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes is a good starting point for method development.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for sensitive and specific detection. The precursor and product ion transitions for this compound and a potential stable isotope-labeled internal standard (assuming labeling on the methionine residue with ¹³C₅ and ¹⁵N₁) would need to be optimized.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • MRM Transitions (Hypothetical):

    • This compound: Precursor Ion (m/z) -> Product Ion (m/z)

    • This compound IS (¹³C₅, ¹⁵N₁-Met): Precursor Ion (m/z) -> Product Ion (m/z)

Note: The specific m/z values for the precursor and product ions need to be determined experimentally by infusing a standard solution of this compound and its stable isotope-labeled internal standard into the mass spectrometer.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Stable Isotope-Labeled Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Figure 1: Experimental workflow for this compound quantification.

logical_relationship Analyte This compound Response_Ratio Peak Area Ratio (Analyte / IS) Analyte->Response_Ratio IS Stable Isotope-Labeled Internal Standard IS->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Concentration Analyte Concentration Calibration_Curve->Concentration

Figure 2: Logical relationship for quantification using an internal standard.

Conclusion

The accurate and precise quantification of this compound in complex biological matrices is best achieved using a stable isotope-labeled internal standard in conjunction with a validated LC-MS/MS method. This approach effectively mitigates the impact of experimental variability, leading to highly reliable data. While the initial cost of a stable isotope-labeled standard may be higher, the superior accuracy and precision it affords make it the most robust choice for demanding research and development applications. The experimental protocol and workflows provided in this guide offer a solid foundation for developing and implementing a successful quantitative assay for this compound.

References

Safety Operating Guide

Navigating the Disposal of H-Trp-Met-OH: A Comprehensive Guide to Laboratory Safety and Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and various scientific endeavors, the meticulous management and disposal of chemical reagents like H-Trp-Met-OH (L-Tryptophyl-L-methionine) are fundamental to ensuring a safe and compliant laboratory environment. This guide offers essential, step-by-step procedures for the proper disposal of this compound, fostering a culture of safety and operational excellence.

While the available Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is imperative to adhere to rigorous disposal protocols to minimize any potential environmental impact and ensure personnel safety.[1] All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations before implementing these procedures.

Immediate Safety and Handling

Before initiating any disposal process, handling this compound with the appropriate Personal Protective Equipment (PPE) is crucial to mitigate exposure risks. Even with a non-hazardous classification, treating all chemicals with a high degree of caution is a prudent and standard laboratory practice.

Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesEssential for protecting against potential splashes of solutions containing the peptide.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for handling the peptide in both solid and solution forms.
Body Protection Laboratory CoatA standard, buttoned lab coat is necessary to protect skin and clothing from contamination.
Respiratory Protection Dust Mask/RespiratorRecommended when handling the lyophilized powder to prevent the inhalation of fine particles.

Step-by-Step Disposal Protocol

The recommended disposal route for this compound is through your institution's chemical waste management program. Drain disposal is not advised without explicit prior approval from your EHS department.

Protocol 1: Disposal of Solid this compound Waste

This protocol is applicable for expired, unused, or surplus this compound powder.

  • Waste Segregation : Ensure that solid this compound is not mixed with hazardous waste. Combining non-hazardous with hazardous materials necessitates treating the entire mixture as hazardous, which can lead to increased disposal costs.

  • Packaging : Place the solid this compound into a clearly labeled, sealed container. The original container, if intact and properly sealed, is suitable. If repackaging is necessary, use a container compatible with solid chemical waste.

  • Labeling : Clearly label the container with "Non-Hazardous Chemical Waste," the chemical name "this compound," and its CAS Number (21438-63-1).

  • Disposal : Dispose of the sealed container in the designated solid chemical waste stream of your institution. Do not place it in regular laboratory trash.

Protocol 2: Disposal of Liquid this compound Waste

This protocol applies to all aqueous and solvent-based solutions containing this compound.

  • Waste Segregation : Collect all solutions containing the peptide in a dedicated, sealed, and clearly labeled waste container. Do not mix with other, potentially incompatible, chemical waste streams.

  • Container Management : Use only appropriate, leak-proof containers for liquid waste collection. Containers must be kept closed except when adding waste.

  • Labeling : Label all liquid waste containers clearly with "Non-Hazardous Chemical Waste," the chemical name "this compound," the solvent used, and the approximate concentration and quantity.

  • Storage : Store sealed chemical waste containers in a designated Satellite Accumulation Area (SAA). Ensure the SAA is secure and that incompatible chemicals are not stored in close proximity.

  • Final Disposal : Once the waste container is full or reaches its designated accumulation time limit, contact your institution's EHS office to arrange for pickup and disposal by a licensed chemical waste disposal company.

Protocol 3: Disposal of Contaminated Labware

This protocol applies to items such as gloves, weighing paper, pipette tips, and empty containers that have come into contact with this compound.

  • Decontamination of Empty Containers : An "empty" container should have all contents removed by normal means. For containers that held this compound, a triple rinse with a suitable solvent (e.g., water or ethanol) is a good practice. The rinsate (the liquid from rinsing) should be collected and disposed of as liquid waste according to Protocol 2.

  • Disposal of Decontaminated Containers : Once properly rinsed, deface or remove the original label to prevent misidentification. The clean, empty container can typically be disposed of in the regular trash or recycling, in accordance with institutional policy.

  • Disposal of Solid Contaminated Materials : Place gloves, weighing paper, and other solid labware contaminated with this compound into the designated solid chemical waste stream (as described in Protocol 1). Do not dispose of these items in the regular trash unless explicitly permitted by your institution's EHS guidelines.

Experimental Workflow for Disposal

H_Trp_Met_OH_Disposal_Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste solid_waste Unused/Expired This compound Powder collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid contaminated_solids Contaminated Gloves, Weighing Paper, etc. contaminated_solids->collect_solid liquid_waste This compound Solutions collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid rinsate Container Rinsate rinsate->collect_liquid store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa ehs_pickup Arrange for EHS Waste Pickup store_saa->ehs_pickup final_disposal Final Disposal by Licensed Contractor ehs_pickup->final_disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Comprehensive Safety and Handling Guide for H-Trp-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, handling procedures, and disposal plans for H-Trp-Met-OH (Tryptophylmethionine). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and maintain the integrity of the product.

Disclaimer: While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), it is imperative to follow standard laboratory safety practices to minimize any potential risks and to protect the product from contamination.[1]

Immediate Safety and Handling Precautions

Adherence to proper personal protective equipment (PPE) is the first line of defense against accidental exposure and contamination.

Personal Protective Equipment (PPE):

Standard laboratory PPE should be worn at all times when handling this compound in its lyophilized powder or solution form.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)Prevents direct skin contact and protects the peptide from contamination.[2]
Eye Protection Safety glasses or gogglesProtects eyes from accidental splashes, especially during reconstitution.[2]
Lab Coat Standard laboratory coatProtects skin and personal clothing from potential spills.[2]
Respiratory Protection Not mandatory under normal useRecommended to be handled in a fume hood or biosafety cabinet to prevent inhalation of the fine powder.[2]

Emergency Procedures:

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Wash the affected area thoroughly with soap and water.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.[1][3]
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[1]

Operational Plan: Step-by-Step Handling and Storage

Proper handling and storage are critical to maintain the stability and purity of this compound.

1. Receiving and Storage:

  • Initial Inspection: Upon receipt, visually inspect the container for any damage.

  • Storage Conditions: Store the lyophilized peptide at or below -15°C in a dry, dark environment to ensure maximum stability.[4]

  • Hygroscopic Nature: Peptides can be hygroscopic. Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation, which can reduce stability.[4]

2. Reconstitution and Aliquoting:

  • Work Environment: Conduct all handling of the peptide in a designated clean and organized laboratory area, such as a laminar flow hood or a clean bench, to prevent contamination.[2][5]

  • Weighing: Weigh the desired amount of the lyophilized powder quickly in a clean environment. Reseal the container tightly immediately after.[4]

  • Solubilization: Due to the presence of Tryptophan and Methionine residues, which are susceptible to oxidation, using oxygen-free water or buffers is recommended.[4] If solubility is an issue, consult specific solubility guidelines for peptides.

  • Aliquotting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best practice to aliquot the reconstituted solution into single-use volumes for storage.[2]

  • Labeling: Clearly label all aliquots with the peptide name, concentration, date of preparation, and storage conditions.[2][6]

3. Long-term and Short-term Storage of Solutions:

  • Long-Term Storage: For long-term storage, peptide solutions should be kept frozen at or below -15°C.[4]

  • Short-Term Storage: For short-term use, refrigerated storage may be adequate, but for no more than a few days.[7]

Disposal Plan: Waste Management

All materials that have come into contact with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.[5]

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused/Expired Peptide Collect in a designated and clearly labeled hazardous waste container.
Contaminated Consumables (e.g., pipette tips, vials, gloves) Place in a designated, leak-proof hazardous waste container.[8]
Liquid Waste (Solutions) Collect in a separate, sealed, and clearly labeled hazardous waste container. Never pour peptide solutions down the sink.[5][8]

Final Disposal:

  • Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of all chemical waste.[2]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive and Inspect Store_Lyophilized Store Lyophilized Peptide (-15°C or below, dark, dry) Receive->Store_Lyophilized Equilibrate Equilibrate to Room Temp (in desiccator) Store_Lyophilized->Equilibrate Weigh Weigh Peptide Equilibrate->Weigh Reconstitute Reconstitute with Appropriate Solvent Weigh->Reconstitute Aliquot Aliquot Solution Reconstitute->Aliquot Store_Solution Store Solution (Freeze for long-term) Aliquot->Store_Solution Use Use in Experiment Store_Solution->Use Segregate_Waste Segregate Waste (Solid & Liquid) Use->Segregate_Waste Containerize Containerize in Labeled Hazardous Waste Bins Segregate_Waste->Containerize EHS_Pickup Arrange for EHS Pickup Containerize->EHS_Pickup

Caption: Workflow for the proper handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Trp-Met-OH
Reactant of Route 2
Reactant of Route 2
H-Trp-Met-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.